molecular formula C8H12O4 B1305560 (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid CAS No. 412298-86-3

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Cat. No.: B1305560
CAS No.: 412298-86-3
M. Wt: 172.18 g/mol
InChI Key: XDUMFQUFEARYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)4-5(3-6(9)10)7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUMFQUFEARYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389737
Record name (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412298-86-3
Record name (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS No. 412298-86-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry and Potential of a Substituted γ-Butyrolactone

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a substituted γ-butyrolactone, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The γ-butyrolactone scaffold is a privileged structure found in a variety of natural products and clinically approved drugs, exhibiting a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential biological significance and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[2]

PropertyValueSource
CAS Number 412298-86-3[2][3][4][5]
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [1][2]
Melting Point 132.1-133.8 °C[6]
Appearance Solid (predicted)
Solubility Data not available
pKa Data not available

Synthesis and Manufacturing

A key synthetic route to this compound is through a continuous-flow photosensitized addition of alcohols to renewable platform fumaric and itaconic acids.[6] This method offers advantages in terms of scalability and safety.[7][8][9]

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_process Continuous-Flow Photoreactor cluster_product Product ItaconicAcid Itaconic Acid Microreactor Micro/Meso-fluidic Reactor ItaconicAcid->Microreactor Isopropanol Isopropanol Isopropanol->Microreactor Photosensitizer Photosensitizer (e.g., Thioxanthone) Photosensitizer->Microreactor UV_Light UV Irradiation UV_Light->Microreactor TargetMolecule This compound Microreactor->TargetMolecule Radical Addition & Lactonization caption Conceptual workflow for the continuous-flow synthesis.

Caption: Conceptual workflow for the continuous-flow synthesis.

Detailed Experimental Protocol: Continuous-Flow Photosensitized Synthesis

This protocol is adapted from the principles described by Gérardy et al. (2017) and represents a general methodology. Researchers should consult the original literature for specific operational parameters.[6]

Materials:

  • Itaconic acid

  • Isopropanol (reagent and solvent grade)

  • Photosensitizer (e.g., 2,4,6-trimethylbenzophenone)

  • Continuous-flow photoreactor system with a gas-liquid module, a micro- or mesofluidic reactor, a UV light source, and a back-pressure regulator.

Procedure:

  • Solution Preparation: Prepare a solution of itaconic acid and the photosensitizer in isopropanol. The concentrations will be dependent on the specific reactor volume and desired stoichiometry.

  • System Setup: Prime the continuous-flow reactor system with isopropanol. Set the desired temperature and flow rates for the reactant solution.

  • Reaction Initiation: Pump the reactant solution through the photoreactor. Irradiate the reactor with the UV light source to initiate the photochemical reaction.

  • Reaction Monitoring: The reaction progress can be monitored in-line using techniques such as NMR or offline by collecting samples at the reactor outlet and analyzing them by HPLC or GC-MS.

  • Work-up and Purification: The effluent from the reactor is collected. The solvent (isopropanol) is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data were reported by Gérardy et al. (2017) for the compound dissolved in DMSO-d₆.[6]

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.20 – 3.10 (m, 1H)

  • δ 2.62 (dd, J = 17.1, 4.4 Hz, 1H)

  • δ 2.54 – 2.45 (m, 1H)

  • δ 2.31 – 2.21 (m, 1H)

  • δ 1.84 (t, J = 12.0 Hz, 1H)

  • δ 1.39 (s, 3H)

  • δ 1.33 (s, 3H)

¹³C NMR (100.6 MHz, DMSO-d₆):

  • δ 177.2

  • δ 172.5

  • δ 82.2

  • δ 39.8

  • δ 36.7

  • δ 34.0

  • δ 28.4

  • δ 26.6

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the carbonyl groups of the lactone and the carboxylic acid, as well as C-H and O-H stretching vibrations.

  • ν_max (neat): 2980, 2935, 1728, 1707 cm⁻¹[6]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • ESI HRMS m/z [M-H]⁻: Calculated for C₈H₁₁O₄⁻: 171.0652; Found: 171.0653[6]

Analytical Methods for Quality Control

Illustrative HPLC Method Development Workflow:

G cluster_setup Method Development cluster_validation Method Validation cluster_application Application Column Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (Acetonitrile/Water with Acid Modifier) Column->MobilePhase Detection Detector Selection (UV/Vis or MS) MobilePhase->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ QC Quality Control of Batches LOD_LOQ->QC Stability Stability Studies QC->Stability caption Workflow for HPLC method development and validation.

Caption: Workflow for HPLC method development and validation.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, the γ-butyrolactone and furanone cores are present in numerous biologically active compounds, suggesting potential areas for investigation.

  • Antimicrobial and Antifungal Activity: Furanone derivatives have shown promise in preventing biofilm formation by pathogenic bacteria.[4] Some furan-based compounds also exhibit antifungal properties.[10]

  • Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties in both in-vitro and in-vivo studies.[2]

  • Anticancer Potential: Lactones are found in a number of natural products with antitumor activities.[11]

  • Neurological Activity: The parent γ-butyrolactone (GBL) is a prodrug of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[1] While the substitutions on the target molecule significantly alter its properties, exploring its potential neurological effects could be a research avenue.

It is important to note that these are potential areas of investigation based on the activities of structurally related compounds. Rigorous biological screening is required to determine the specific activities of this compound.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety protocols.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[14]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

  • In case of a spill, absorb with an inert material and place in a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. The availability of a continuous-flow synthesis method opens the door for its efficient and scalable production, facilitating further research. Future investigations should focus on a thorough evaluation of its pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the development and validation of robust analytical methods will be crucial for its quality control in research and potential future applications. As with any novel chemical entity, a comprehensive toxicological assessment is necessary to fully understand its safety profile. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Accessed January 17, 2026. [Link]

  • Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit. DEA Diversion Control Division. Accessed January 17, 2026. [Link]

  • This compound [ 412298-86-3 ]. Chemsrc.com. Accessed January 17, 2026. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Accessed January 17, 2026. [Link]

  • (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. ChemSynthesis. Accessed January 17, 2026. [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. Accessed January 17, 2026. [Link]

  • 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid. MOLBASE. Accessed January 17, 2026. [Link]

  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. PubMed. Accessed January 17, 2026. [Link]

  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. National Institutes of Health. Accessed January 17, 2026. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health. Accessed January 17, 2026. [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. Accessed January 17, 2026. [Link]

  • Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid. Drug Approvals International. Accessed January 17, 2026. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. Accessed January 17, 2026. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Accessed January 17, 2026. [Link]

  • Continuous-Flow Chemistry - 2017. Wiley Analytical Science. Accessed January 17, 2026. [Link]

  • Material Safety Data Sheet. Cole-Parmer. Accessed January 17, 2026. [Link]

  • ¹H NMR spectrum of (5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)acetic acid (product I). ResearchGate. Accessed January 17, 2026. [Link]

  • Continuous flow synthesis enabling reaction discovery. National Institutes of Health. Accessed January 17, 2026. [Link]

  • Safety in the laboratory: How to ensure safe working. waldner.de. Accessed January 17, 2026. [Link]

  • This compound. Navimro. Accessed January 17, 2026. [Link]

  • Determination of gamma-butyrolactone (GBL). WADA. Accessed January 17, 2026. [Link]

  • A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection. ResearchGate. Accessed January 17, 2026. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LabTAG. Accessed January 17, 2026. [Link]

  • Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent. Accessed January 17, 2026. [Link]

  • Design, synthesis, and biological evaluation of novel[2][2]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv. Accessed January 17, 2026. [Link]

  • Simultaneous Analysis of Gamma-Hydroxybutyric Acid, Gamma-Butyrolactone, and 1,4-butanediol by Micellar Electrokinetic Chromatography. PubMed. Accessed January 17, 2026. [Link]

  • Working with Chemicals. National Institutes of Health. Accessed January 17, 2026. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Accessed January 17, 2026. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Accessed January 17, 2026. [Link]

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Taylor & Francis Online. Accessed January 17, 2026. [Link]

  • Continuous flow synthesis enabling reaction discovery. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. National Institutes of Health. Accessed January 17, 2026. [Link]

  • (PDF) Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. ResearchGate. Accessed January 17, 2026. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. ACS Publications. Accessed January 17, 2026. [Link]

  • 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Accessed January 17, 2026. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, also known by its common synonym Terpenylic acid, is a substituted γ-butyrolactone derivative of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Its bifunctional nature, possessing both a lactone and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive analysis of its core physicochemical characteristics, detailed spectroscopic profile, and reactivity insights. Furthermore, it outlines standardized, field-proven experimental protocols for the determination of these properties, ensuring researchers can validate and expand upon this data in a laboratory setting.

Chemical Identity and Molecular Structure

A clear understanding of a compound's identity is the foundation of all subsequent research. This section clarifies the nomenclature and structural attributes of the target molecule.

Nomenclature and Identification

The compound is most precisely identified by its IUPAC name, but it is also widely known in the literature by its synonym, Terpenylic acid. There has been some ambiguity in the literature regarding CAS numbers and the numbering of the heterocyclic ring. For clarity, this guide recognizes the following primary identifiers. The IUPAC convention numbers the oxygen atom of the furan ring as position 1, leading to the gem-dimethyl group at C5.

IdentifierValueSource
IUPAC Name 2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetic acidIUPAC Convention
Synonym Terpenylic acid[1][2]
CAS Number 412298-86-3 (Primary), 116-51-8 (Synonym)[3][4][5][6]
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [2]
Canonical SMILES CC1(C)OC(=O)C(C1)CC(=O)O[2]
InChI Key NQWMPKJASNNZMJ-UHFFFAOYSA-N[2]
Molecular Structure

The structure consists of a five-membered lactone (γ-butyrolactone) ring, substituted with two methyl groups at the C5 position and an acetic acid side chain at the C3 position. This structure contains a chiral center at the C3 position.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and behavior in various experimental and biological systems.

PropertyValueNotes and CausalitySource
Appearance SolidExpected for a molecule of this size with strong intermolecular hydrogen bonding potential.General
Melting Point 132.1-133.8 °CThe defined melting range suggests a crystalline solid. Purity significantly affects this value; impurities typically depress and broaden the melting range.[7]
Boiling Point Not availableHigh boiling point expected due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure.[8]
pKa 4.30 ± 0.10 (Predicted)This value is characteristic of a carboxylic acid, indicating it will be predominantly in its deprotonated (anionic) form at physiological pH (~7.4).[4]
Solubility Sparingly soluble in water; Soluble in aqueous bases (NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO).The hydrophobic alkyl groups and lactone ring limit water solubility. However, in basic solutions, the carboxylic acid deprotonates to form a highly soluble carboxylate salt.[9][10] The molecule's overall polarity allows for solubility in polar organic solvents.[9][10]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically run in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity Coupling (J) Hz Integration Assignment
12.2 (approx.)br s-1H-COOH
3.20 – 3.10m-1H-CH- (on ring, C3)
2.62dd17.1, 4.41H-CH₂- (acetic acid)
2.54 – 2.45m-1H-CH₂- (on ring, C4)
2.31 – 2.21m-1H-CH₂- (acetic acid)
1.84t12.01H-CH₂- (on ring, C4)
1.39s-3H-CH₃ (gem-dimethyl)
1.33s-3H-CH₃ (gem-dimethyl)
¹³C NMR (100.6 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment Rationale
177.2C=O (Lactone)Carbonyl carbon in a five-membered ring.
172.5C=O (Acid)Carbonyl carbon of the carboxylic acid.
82.2C5 (Quaternary)Carbon bearing the two methyl groups and bonded to the ring oxygen.
39.8C3 (Methine)Chiral carbon of the lactone ring.
36.7CH₂ (Acid)Methylene carbon of the acetic acid side chain.
34.0C4 (Methylene)Methylene carbon of the lactone ring.
28.4CH₃Gem-dimethyl group carbon.
26.6CH₃Gem-dimethyl group carbon.

Note: NMR data is sourced from a study on the continuous-flow preparation of the compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~2980, 2935C-H stretchAliphatic C-H bonds from methyl and methylene groups.
2500-3300 (broad)O-H stretchCharacteristic broad absorption of the hydrogen-bonded carboxylic acid hydroxyl group.
~1728-1707C=O stretchStrong, overlapping signals from the lactone carbonyl and the carboxylic acid carbonyl.

Note: IR data is sourced from a study on the continuous-flow preparation of the compound.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

TechniqueExpected m/z ValuesFragmentation Rationale
Electrospray Ionization (ESI) [M-H]⁻ at m/z 171.06In negative ion mode, the acidic proton is readily lost.
Electron Ionization (EI) [M]⁺ at m/z 172.07Molecular ion peak.
m/z 157Loss of a methyl group (-CH₃).
m/z 127Loss of the carboxyl group (-COOH).
m/z 113Cleavage of the acetic acid side chain.

Chemical Reactivity and Stability

The reactivity is dominated by its two principal functional groups: the γ-lactone and the carboxylic acid.

  • Lactone Hydrolysis: The γ-lactone ring is susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions, leading to ring-opening to form the corresponding γ-hydroxy dicarboxylic acid.[11] Under acidic conditions, the hydrolysis is slower and an equilibrium between the lactone and the ring-opened acid form can be established.[12] This is a critical stability consideration for formulation and storage, especially in aqueous solutions.

  • Carboxylic Acid Reactivity: The acetic acid moiety undergoes typical reactions of carboxylic acids, including:

    • Deprotonation: Forms carboxylate salts with bases.

    • Esterification: Reacts with alcohols under acidic catalysis to form esters.

    • Amide Formation: Can be converted to an acid chloride (e.g., with SOCl₂) and subsequently reacted with amines to form amides.

  • Thermal Stability: While a definitive decomposition temperature is not documented, compounds with this structure may decarboxylate or undergo other rearrangements at elevated temperatures.

Experimental Methodologies

To ensure data integrity and reproducibility, the use of standardized protocols is imperative. The following sections detail validated methodologies for determining the key properties discussed in this guide.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range for pure, crystalline solids.

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range.[13]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the powder into the closed end to a height of 2-3 mm.[13][14]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating:

    • For an unknown melting point, perform a rapid heating to get an approximate value.

    • For a precise measurement, heat rapidly to ~20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.[15]

  • Observation: Record the temperature at the first sign of liquid formation (collapse or appearance of a droplet) and the temperature when the last solid crystal disappears.[13]

  • Reporting: Report the two temperatures as a range (e.g., 132-134°C).

Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, analysis, and formulation.[16]

Principle: The "like dissolves like" principle is applied, along with acid-base chemistry to assess solubility in aqueous media.

Protocol:

  • Solvent Selection: Prepare test tubes with ~1 mL of selected solvents: deionized water, 5% w/v aqueous NaHCO₃, 5% w/v aqueous NaOH, and a polar organic solvent like ethanol.

  • Sample Addition: Add a small, consistent amount of the compound (e.g., ~10-20 mg) to each test tube.

  • Mixing: Agitate each tube vigorously for 30-60 seconds.

  • Observation: Observe and record whether the solid dissolves completely, partially, or not at all.

    • Causality: Solubility in NaHCO₃ (a weak base) confirms the presence of a sufficiently strong acid (like a carboxylic acid).[16] Solubility in NaOH but not NaHCO₃ would suggest a weaker acid (like a phenol). Solubility in water indicates high overall polarity.

pKa Determination by Potentiometric Titration

This method provides an accurate, experimental pKa value.[17]

Principle: The compound is dissolved in solution and titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[18][19]

workflow start Start prep Prepare calibrated pH meter and titrant (e.g., 0.1M NaOH) start->prep dissolve Dissolve known mass of compound in water (or water/co-solvent) prep->dissolve titrate Titrate solution with base, recording pH vs. volume added dissolve->titrate plot Plot pH (y-axis) vs. Titrant Volume (x-axis) titrate->plot find_ep Identify Equivalence Point (steepest slope) plot->find_ep find_hep Determine Half-Equivalence Point Volume (EP/2) find_ep->find_hep find_pka Find pH on the curve corresponding to the Half-Equivalence Point find_hep->find_pka result Result: pH = pKa find_pka->result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, 10).[18] Prepare a standardized solution of 0.1 M NaOH.

  • Sample Solution: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., ethanol) may be used if water solubility is low, but the final pKa will be an apparent pKa (pKa').

  • Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL), allowing the pH to stabilize after each addition. Record the pH and total volume of titrant added.[18]

  • Data Analysis: Plot pH versus the volume of NaOH added. Determine the equivalence point (the point of maximum slope on the curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pKa is the pH value at this half-equivalence point.[19][20]

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[21][22]

Principle: The compound is dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. The solution must be homogeneous and free of particulate matter.

Protocol:

  • Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). The choice can impact chemical shifts.

  • Concentration: Weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[23][24]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[21]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[22]

  • Finalizing: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Conclusion

This compound is a well-defined molecule with distinct physical and chemical properties derived from its lactone and carboxylic acid functionalities. The data compiled herein, from its melting point and pKa to its detailed spectroscopic signatures, provides a robust foundation for its application in research and development. The stability of the lactone ring to hydrolysis is a key parameter to consider in aqueous applications. By adhering to the standardized experimental methodologies outlined, researchers can confidently verify these properties and further explore the potential of this versatile chemical entity.

References

  • [Carboxylic Acid Unknowns and Titration]. University of Colorado Boulder.[Link]

  • [Determination of Melting Points According to Pharmacopeia]. Stanford Research Systems.[Link]

  • [Terpenylic acid | C8H12O4 | CID 117328]. PubChem, National Institutes of Health.[Link]

  • [NMR Sample Preparation: The Complete Guide]. Organomation.[Link]

  • [Protocol for Determining pKa Using Potentiometric Titration]. Creative Bioarray.[Link]

  • [Melting point determination]. University of Calgary.[Link]

  • [Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis]. University of Missouri–St. Louis.[Link]

  • [STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS]. University of California, Santa Barbara.[Link]

  • [NMR Sample Preparation]. Bruker.[Link]

  • [Melting Point Determination Techniques | PDF]. Scribd.[Link]

  • [(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid]. ChemSynthesis.[Link]

  • [Terpenylic acid monohydrate | C8H14O5 | CID 91667942]. PubChem, National Institutes of Health.[Link]

  • [Standard Operating Procedure (SOP) Title: NMR Sample Preparation]. Imperial College London.[Link]

  • [How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration]. Study.com.[Link]

  • [Measuring the Melting Point]. Westlab Canada.[Link]

  • [EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS]. University of Technology, Iraq.[Link]

  • [6.1D: Step-by-Step Procedures for Melting Point Determination]. Chemistry LibreTexts.[Link]

  • [Supporting Information]. The Royal Society of Chemistry.[Link]

  • [(PDF) Terpenylic acid and related compounds: precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene]. ResearchGate.[Link]

  • [(PDF) Terpenylic acid and related compounds: Precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene]. ResearchGate.[Link]

  • [(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid]. ChemBK.[Link]

  • [412298-86-3 this compound]. ChemBK.[Link]

  • [Cas no 412298-86-3 (3-Furanacetic acid,tetrahydro-5,5-dimethyl-2-oxo-)]. Chemical Synthesis.[Link]

  • [2,5-Furandione,dihydro-3-(2-methyl-2-propen-1-yl)-]. Chemsrc.[Link]

  • [How to Determine Pka from Titration Curve]. Oreate AI Blog.[Link]

  • [4.4 Solubility]. Chemistry LibreTexts.[Link]

  • [Solubility of Carboxylic Acids N5]. YouTube.[Link]

  • [The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational]. INCHEM.[Link]

  • [this compound [ 412298-86-3 ]]. King-Pharm.[Link]

  • [Determination of pKa's from titration curves.]. University of Washington.[Link]

  • [Terpenylic acid and related compounds]. Atmospheric Chemistry and Physics.[Link]

  • [Development of Methods for the Determination of pKa Values]. National Institutes of Health.[Link]

  • [γ-Butyrolactone]. Wikipedia.[Link]

  • [9-Methylfluorene - 2523-37-7, C14H12, density, melting point, boiling point, structural formula, synthesis]. ChemSynthesis.[Link]

  • [Gamma-Butyrolactone | C4H6O2 | CID 7302]. PubChem, National Institutes of Health.[Link]

  • [Electronic Supplementary Information (ESI) for]. The Royal Society of Chemistry.[Link]

  • [Formation of GHB from hydrolysis of GBL in pure water. Open...]. ResearchGate.[Link]

  • [gamma-butyrolactone]. SWGDRUG.org.[Link]

Sources

The Strategic Design and Evaluation of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-butyrolactone scaffold is a privileged structural motif present in a vast array of natural products and clinically significant pharmaceutical agents, exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, structural analog design, and biological evaluation of derivatives centered around the (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid core. We will delve into the rationale behind analog design by examining the structure-activity relationships (SAR) of substituted γ-butyrolactones, with a particular focus on anticonvulsant and antifungal applications.[4][5][6] Detailed synthetic methodologies and protocols for biological screening are presented to equip researchers in drug development with the necessary tools to navigate the chemical space of this promising class of compounds.

Introduction: The γ-Butyrolactone Core - A Versatile Scaffold

The five-membered lactone ring of γ-butyrolactone is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile template for a variety of biological targets.[1][2] The inherent polarity and hydrogen bond accepting capabilities of the lactone moiety contribute to its ability to interact with biological macromolecules. The core molecule of interest, this compound (CAS 412298-86-3), presents several key structural features for analog development:

  • A γ,γ-disubstituted lactone ring: The gem-dimethyl group at the C5 position can influence both the metabolic stability and the conformational rigidity of the lactone ring.

  • A C3-acetic acid side chain: This acidic functional group provides a handle for salt formation to improve solubility and can be a key pharmacophoric element for interacting with biological targets. It also offers a prime location for chemical modification.

This guide will systematically explore how modifications to this core structure can lead to the discovery of novel therapeutic agents.

Strategic Design of Structural Analogs

The design of a focused library of analogs requires a thorough understanding of the structure-activity relationships within the γ-butyrolactone class. Based on existing literature, we can propose a strategic approach to analog design targeting anticonvulsant and antifungal activities.

Rationale for Analog Design

The following diagram illustrates the key modification points on the core structure of this compound.

Analog_Design_Strategy cluster_modifications Potential Modification Sites Core (5,5-Dimethyl-2-oxo-tetrahydro- furan-3-yl)-acetic acid Mod_A A: Acetic Acid Chain Modification (Esterification, Amidation, Chain length variation) Core->Mod_A Targeting solubility, prodrug strategies Mod_B B: C3-Position Alkylation/Arylation Core->Mod_B Influencing potency and selectivity (SAR) Mod_C C: C5-Position Gem-Dimethyl Variation (Cycloalkyl, Heteroatom substitution) Core->Mod_C Modulating lipophilicity and metabolic stability Mod_D D: Lactone Ring Bioisosteres (Thiolactone, Pyrrolidinone) Core->Mod_D Exploring alternative scaffolds

Caption: Key modification sites for analog design.

Structure-Activity Relationship (SAR) Insights
  • Anticonvulsant Activity: Studies have shown that substitution at the α-position (C3 of the lactone ring) is crucial for anticonvulsant properties.[4][6][7] Alkyl groups at this position, such as in α,α-dimethyl-γ-butyrolactone, have demonstrated activity similar to the established antiepileptic drug ethosuximide.[7] In contrast, substitution at the β-position (C4) can lead to convulsant effects.[4] The presence of γ-dimethyl groups has been found to sometimes enhance convulsant potency.[4] Therefore, analogs of our core molecule with varied alkyl or aryl substituents at the C3 position, while retaining the C5 gem-dimethyl group, are of high interest for anticonvulsant screening.

  • Antifungal Activity: The α-methylene-γ-butyrolactone motif is a known pharmacophore in many natural antifungal compounds.[1][5][8] While our core molecule lacks the exocyclic double bond, the introduction of various substituents, particularly aromatic moieties, at the γ-position (C5) of the lactone ring has been shown to confer potent antifungal activity.[1][2] For our scaffold, modifications of the acetic acid side chain at C3 to include aromatic or heterocyclic groups could be a promising strategy for developing novel antifungal agents.

Synthesis of the Core Molecule and its Analogs

A versatile synthetic strategy is required to generate a library of analogs for biological evaluation. The following sections outline a plausible retrosynthetic analysis and a general synthetic workflow.

Retrosynthetic Analysis

A logical retrosynthetic approach to the core molecule is depicted below.

Retrosynthesis Target (5,5-Dimethyl-2-oxo-tetrahydro- furan-3-yl)-acetic acid Intermediate1 Diester Intermediate Target->Intermediate1 Hydrolysis & Decarboxylation StartingMaterials Diethyl Malonate + 3-Methyl-2-buten-1-ol Intermediate1->StartingMaterials Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

General Synthetic Protocol

A general, multi-step synthesis can be adapted from established methods for constructing substituted γ-butyrolactones.

Step 1: Michael Addition

The synthesis commences with a Michael addition of a malonic ester derivative to an α,β-unsaturated ester. For the core molecule, this would involve the reaction of diethyl malonate with an appropriate precursor to introduce the gem-dimethyl group.

Step 2: Reduction and Lactonization

The resulting diester is then selectively reduced, followed by acid-catalyzed lactonization to form the γ-butyrolactone ring.

Step 3: Functional Group Interconversion

The ester group at the C3 position can then be hydrolyzed to the desired carboxylic acid.

Step 4: Analog Synthesis

To generate a library of analogs, the synthetic scheme can be modified at various stages:

  • Varying the Michael Acceptor: Using different α,β-unsaturated esters will allow for the introduction of diverse substituents at the C5 position.

  • Alkylation of the Malonate: Alkylating the diethyl malonate prior to the Michael addition will introduce substituents at the C3 position.

  • Modification of the Acetic Acid Side Chain: The carboxylic acid of the core molecule can be converted to a variety of esters and amides using standard coupling procedures.

Table 1: Proposed Library of Analogs

Analog IDR1 (at C3)R2 (at C5)R3 (Acetic Acid Moiety)
Core HCH3, CH3COOH
A-1 HCH3, CH3COOCH3
A-2 HCH3, CH3CONH-Ph
B-1 CH3CH3, CH3COOH
B-2 PhCH3, CH3COOH
C-1 HCyclopentylCOOH

Biological Evaluation

A well-defined biological screening cascade is essential for identifying promising lead compounds.

Anticonvulsant Activity Screening

Protocol 1: Maximal Electroshock (MES) Test

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: 30-60 minutes post-compound administration, a 60 Hz alternating current (50 mA) is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Induction of Seizure: 30-60 minutes post-compound administration, a subcutaneous injection of PTZ (85 mg/kg) is given.

  • Endpoint: The ability of the compound to prevent clonic seizures for a period of 30 minutes is observed.

Antifungal Activity Screening

Protocol 3: In Vitro Antifungal Assay

  • Fungal Strains: Colletotrichum lagenarium, Valsa mali, and other relevant pathogenic fungi.

  • Assay Method: A mycelial growth inhibition assay is performed in 96-well plates.

  • Procedure:

    • Potato Dextrose Agar (PDA) medium is mixed with the test compounds at various concentrations.

    • A mycelial plug of the test fungus is inoculated into the center of each well.

    • Plates are incubated at 25°C for 48-72 hours.

  • Endpoint: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (without the compound). The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.

The following workflow diagram illustrates the proposed screening cascade.

Screening_Cascade Start Synthesized Analog Library Primary_Screening Primary Screening Start->Primary_Screening Anticonvulsant_Assay Anticonvulsant Assays (MES & PTZ) Primary_Screening->Anticonvulsant_Assay Antifungal_Assay Antifungal Assay (Mycelial Growth Inhibition) Primary_Screening->Antifungal_Assay Dose_Response Dose-Response Studies (EC50/IC50 Determination) Anticonvulsant_Assay->Dose_Response Antifungal_Assay->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification

Caption: Biological evaluation workflow.

Data Interpretation and Future Directions

The data generated from the biological assays will be crucial for establishing a clear SAR for the this compound scaffold. Quantitative data, such as the EC50 values from the antifungal assays and the protective doses from the anticonvulsant tests, should be tabulated for easy comparison.

Table 2: Example Data Summary for Antifungal Activity

Analog IDEC50 vs. C. lagenarium (µg/mL)EC50 vs. V. mali (µg/mL)
Core >100>100
A-1 75.288.1
A-2 25.632.4
B-1 90.3>100
B-2 15.812.5
C-1 >100>100

Based on the initial screening results, promising lead compounds will be selected for further optimization. This may involve the synthesis of a second generation of analogs with finer modifications to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound core represents a promising starting point for the development of novel therapeutic agents. By leveraging a deep understanding of the SAR of γ-butyrolactones and employing a systematic approach to analog synthesis and biological evaluation, researchers can effectively explore the chemical space around this scaffold. This guide provides a comprehensive framework to facilitate these drug discovery efforts, from initial analog design to the identification of promising lead candidates for further development.

References

  • Klunk, W. E., McKeon, A. C., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042. [Link]

  • Wu, Y., Wang, D., Gao, Y., Feng, J., & Zhang, X. (2016). New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities. Molecules, 21(1), 130. [Link]

  • Feng, J., Wu, Y., Gao, Y., & Zhang, X. (2013). γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium. Bioorganic & medicinal chemistry letters, 23(15), 4393–4397. [Link]

  • Covey, D. F., & Ferrendelli, J. A. (1985). Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. Neuropharmacology, 24(7), 651–656. [Link]

  • Gliszczyńska, A., Dancewicz, K., Gabryś, B., Świtalska, M., Wietrzyk, J., & Maciejewska, G. (2021). Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity. Scientific reports, 11(1), 4262. [Link]

  • Kim, H. J., & Lee, J. H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1547. [Link]

  • Seitz, M., & Reiser, O. (2005). Synthetic approaches towards structurally diverse gamma-butyrolactone natural-product-like compounds. Current opinion in chemical biology, 9(3), 285–292. [Link]

  • Covey, D. F. (1986). Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides. Molecular and cellular biochemistry, 71(2), 97–105. [Link]

  • Kumar, R., & Singh, S. K. (2021). Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity. ChemistrySelect, 6(44), 12158-12163. [Link]

  • ChemSynthesis. (n.d.). (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). gamma-Butyrolactone. Retrieved January 17, 2026, from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040-2. [Link]

Sources

An In-Depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a substituted γ-butyrolactone with potential applications in drug discovery and development. The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide array of pharmacological activities.[1] This guide details the nomenclature, physicochemical properties, and synthesis of this compound. Furthermore, it explores the broader therapeutic landscape of γ-butyrolactone derivatives, offering insights into potential mechanisms of action and strategies for biological evaluation. This document serves as a foundational resource for researchers interested in the synthesis and therapeutic exploration of this and related compounds.

Introduction: The Significance of the γ-Butyrolactone Scaffold

The γ-butyrolactone moiety, a five-membered lactone, is a cornerstone in medicinal chemistry due to its presence in a vast number of biologically active molecules.[1] Several drugs containing this scaffold have received FDA approval for a variety of therapeutic applications, including use as diuretics, anticancer agents, and treatments for heart disease.[1] The inherent reactivity and stereochemical complexity of the γ-butyrolactone ring allow for the generation of diverse molecular architectures with a broad spectrum of biological activities, such as anti-inflammatory, antibiotic, antifungal, and neuroprotective effects.[1] The subject of this guide, this compound, represents a specific embodiment of this versatile scaffold, holding potential for novel therapeutic applications.

Compound Profile: this compound

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature.

  • IUPAC Name: this compound

  • CAS Number: 412298-86-3

  • Molecular Formula: C₈H₁₂O₄

  • Molecular Weight: 172.18 g/mol

  • Synonyms:

    • 2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid

    • (2-Keto-5,5-dimethyl-tetrahydrofuran-3-yl)acetic acid

The chemical structure, depicted below, features a tetrahydrofuran ring with a ketone at the 2-position, two methyl groups at the 5-position, and an acetic acid side chain at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Melting Point 132.1-133.8 °C
Boiling Point Not available
Density Not available
Solubility Soluble in methanol.
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of the synthesized compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ = 3.20 – 3.10 (m, 1H), 2.62 (dd, J = 17.1, 4.4 Hz, 1H), 2.54 – 2.45 (m, 1H), 2.31 – 2.21 (m, 1H), 1.84 (t, J = 12.0 Hz, 1H), 1.39 (s, 3H), 1.33 (s, 3H) ppm.

  • ¹³C NMR (DMSO-d₆, 100.6 MHz): δ = 177.2, 172.5, 82.2, 39.8, 36.7, 34.0, 28.4, 26.6 ppm.

  • Infrared (IR, neat): νₘₐₓ = 2980, 2935, 1728, 1707 cm⁻¹.

Synthesis of this compound

The synthesis of γ-butyrolactones is a well-explored area of organic chemistry, with both classical and modern methodologies available.

Classical Synthetic Approach

A historical synthesis of this compound was reported in the Journal of the American Chemical Society in 1955. While the full experimental details from this publication are not reproduced here, the citation is provided for researchers to consult the primary literature for a detailed protocol.

  • Reference: Journal of the American Chemical Society, 1955, 77 (22), pp 5977–5982.

This classical approach likely involves multi-step sequences common in mid-20th-century organic synthesis.

Modern Continuous-Flow Synthesis

More recently, a continuous-flow method for the preparation of γ-butyrolactone scaffolds, including this compound, has been described. This approach leverages the advantages of flow chemistry, such as enhanced safety, scalability, and reaction control. The synthesis involves the photosensitized addition of alcohols to renewable platform acids like fumaric and itaconic acids in micro- and mesofluidic reactors.

G start Renewable Platform Acids (e.g., Itaconic Acid) & Alcohol reactor Micro- or Mesofluidic Reactor start->reactor product (5,5-Dimethyl-2-oxo-tetrahydro- furan-3-yl)-acetic acid reactor->product photosensitizer Photosensitizer photosensitizer->reactor light Light Source light->reactor

Caption: Conceptual workflow for the continuous-flow synthesis.

Representative Experimental Protocol (Adapted from similar continuous-flow syntheses):

  • Reactor Setup: A glass micro- or mesofluidic reactor is assembled with appropriate tubing and pumps for reagent delivery. A light source (e.g., a high-power LED) is positioned to irradiate the reactor.

  • Reagent Preparation: A solution of the starting material (e.g., itaconic acid), an alcohol (which also serves as the solvent), and a photosensitizer is prepared.

  • Reaction Execution: The reagent solution is pumped through the reactor at a defined flow rate, controlling the residence time within the irradiated zone.

  • Work-up and Purification: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Therapeutic Potential and Biological Evaluation

While specific biological data for this compound is not extensively reported in the public domain, the broad pharmacological activities of the γ-butyrolactone class provide a strong rationale for its investigation in various therapeutic areas.

Known Pharmacological Activities of γ-Butyrolactone Derivatives
  • Anti-inflammatory Activity: Many γ-butyrolactones have been shown to possess anti-inflammatory properties, often through the modulation of signaling pathways such as NF-κB.[1]

  • Anticancer Activity: The γ-butyrolactone scaffold is present in several natural and synthetic compounds with demonstrated cytotoxicity against various cancer cell lines.[1]

  • Antimicrobial Activity: Derivatives of γ-butyrolactone have exhibited activity against a range of bacteria and fungi.[1]

  • Neurological Activity: Certain substituted γ-butyrolactones have been investigated for their anticonvulsant properties.

Potential Mechanisms of Action

The biological effects of γ-butyrolactone derivatives can be attributed to various mechanisms, including:

  • Enzyme Inhibition: The lactone ring can act as an electrophile, reacting with nucleophilic residues in the active sites of enzymes. For example, some derivatives have been shown to inhibit fatty acid synthase.

  • Receptor Modulation: Substituted γ-butyrolactones can bind to specific receptors, modulating their activity.

  • Prodrug Activity: The parent γ-butyrolactone is a known prodrug of γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.

Proposed Strategies for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is recommended.

4.3.1. In Vitro Cytotoxicity Assays

Initial screening for anticancer activity can be performed using a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.[1][2][3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_0 In Vitro Cytotoxicity Workflow cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat with Compound (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate (24-72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance (Microplate Reader) solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation

Caption: Workflow for an in vitro cytotoxicity assay (MTT).

4.3.2. Anti-inflammatory Activity Assays

To investigate potential anti-inflammatory effects, assays that measure the inhibition of key inflammatory mediators can be employed.

Experimental Protocol: NF-κB Inhibition Assay

  • Cell Culture and Stimulation: Use a suitable cell line (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

  • Nuclear Extraction: Isolate the nuclear fractions from the cells.

  • Western Blot Analysis: Perform Western blotting to detect the levels of NF-κB (p65 subunit) in the nuclear extracts. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.[4]

  • Reporter Gene Assay: Alternatively, use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase) to quantify NF-κB transcriptional activity.[5]

4.3.3. Pharmacokinetic Profiling

For promising lead compounds, understanding their pharmacokinetic (PK) properties is crucial for further development.[6][7][8][9][10] Initial in silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies can predict the compound's behavior, followed by in vivo studies in animal models to determine key PK parameters such as bioavailability, half-life, and clearance.[6][7][8][9][10]

Conclusion

This compound belongs to the pharmacologically significant class of γ-butyrolactones. While specific biological data for this compound remains to be fully elucidated, its structural features and the known activities of related molecules suggest its potential as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this and similar compounds, paving the way for future discoveries in drug development.

References

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
  • This compound. Sinfoo Biotech.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Scite.ai.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.
  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.
  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed Central.
  • (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
  • Continuous-flow synthesis of polysubstituted γ-butyrolactones via enzymatic cascade c
  • Continuous-flow synthesis of polysubstituted γ-butyrolactones via enzymatic cascade c
  • Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheum

Sources

Synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, also known as terpenylic acid, is a γ-butyrolactone derivative that serves as a valuable building block in organic synthesis and has been identified as a significant product in the atmospheric oxidation of monoterpenes like α-pinene[1][2]. Its structure, featuring a gem-dimethyl substituted lactone ring and a carboxymethyl group, presents interesting synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive overview of robust and scientifically vetted methodologies for the synthesis of this target molecule. We will explore two primary synthetic strategies: a Michael addition-based approach and a Reformatsky reaction pathway. Each route will be detailed with step-by-step protocols, mechanistic insights, and justifications for experimental choices, empowering researchers to select and execute the most suitable synthesis for their specific needs.

Introduction: The Significance of a Substituted γ-Butyrolactone

The γ-butyrolactone moiety is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. The gem-dimethyl substitution on the lactone ring of terpenylic acid imparts specific conformational constraints and lipophilicity, making it an attractive synthon for the development of novel chemical entities. Understanding its synthesis is not only crucial for accessing this particular molecule but also for providing a strategic framework for the construction of other substituted γ-butyrolactones.

Synthetic Strategy 1: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ester

This approach is a robust and highly adaptable method for the construction of the target molecule. The core of this strategy lies in the conjugate addition of a soft nucleophile, the enolate of diethyl malonate, to an α,β-unsaturated ester, which serves as the Michael acceptor. This reaction efficiently forms the carbon-carbon bond necessary to introduce the acetic acid precursor.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a logical disconnection at the C3-Cα bond of the acetic acid side chain, leading back to a malonic ester derivative. The lactone ring can be conceptually opened to a hydroxy dicarboxylic acid, which in turn can be traced back to the Michael adduct of diethyl malonate and an α,β-unsaturated ester.

Retrosynthesis_Michael target This compound intermediate1 4,4-Dimethyl-3-(dicarboxymethyl)pentanoic acid target->intermediate1 Lactonization intermediate2 Diethyl 2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)malonate intermediate1->intermediate2 Hydrolysis & Decarboxylation start1 Ethyl 3,3-dimethylacrylate intermediate2->start1 Michael Addition start2 Diethyl malonate intermediate2->start2

Caption: Retrosynthetic analysis via the Michael addition pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3,3-dimethylacrylate (Michael Acceptor)

Ethyl 3,3-dimethylacrylate is a commercially available starting material[3][4][5][6]. For researchers opting to synthesize it, a standard approach is the Wittig or Horner-Wadsworth-Emmons reaction of acetone with an appropriate phosphonium ylide or phosphonate ester, respectively.

Step 2: Michael Addition of Diethyl Malonate

This is the key bond-forming step. The acidic α-protons of diethyl malonate are deprotonated by a suitable base to form a stabilized enolate, which then undergoes a 1,4-conjugate addition to ethyl 3,3-dimethylacrylate.

Protocol: Michael Addition

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.1 equivalents) in a suitable anhydrous solvent such as ethanol.

  • Base Addition: To this solution, add a catalytic amount of a non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. The base generates the diethyl malonate enolate in situ.

  • Michael Acceptor Addition: Add ethyl 3,3-dimethylacrylate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at room temperature or gently heated to reflux to ensure completion.

  • Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Michael adduct, diethyl 2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)malonate.

Step 3: Hydrolysis and Decarboxylation

The resulting tri-ester is then hydrolyzed to the corresponding tricarboxylic acid, which upon heating, readily undergoes decarboxylation of the malonic acid moiety to yield the target acetic acid side chain.

Protocol: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude Michael adduct is refluxed in an aqueous solution of a strong base (e.g., NaOH or KOH) to saponify all three ester groups.

  • Acidification: After complete hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salts.

  • Decarboxylation: The resulting acidic solution containing the tricarboxylic acid is then heated. The 1,3-dicarboxylic acid (malonic acid derivative) is thermally unstable and will lose carbon dioxide to form the desired dicarboxylic acid intermediate.

  • Isolation: The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude dicarboxylic acid.

Step 4: Lactonization

The final step involves the intramolecular esterification of the γ-hydroxy acid to form the stable five-membered lactone ring. This is typically achieved by heating the dicarboxylic acid, often with a catalytic amount of acid.

Protocol: Lactonization

  • Cyclization: The crude dicarboxylic acid from the previous step is heated, often under reduced pressure to remove water as it is formed. A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can be added to accelerate the reaction.

  • Purification: The resulting this compound can be purified by distillation under reduced pressure or by recrystallization.

Data Summary: Michael Addition Route
StepKey ReagentsTypical SolventsTemperatureKey Intermediate/Product
1Acetone, phosphonate esterTHF, DMF0 °C to RTEthyl 3,3-dimethylacrylate
2Diethyl malonate, NaOEtEthanolRT to RefluxDiethyl 2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)malonate
3NaOH (aq), then HCl (aq)WaterReflux4,4-Dimethyl-3-(carboxymethyl)pentanoic acid
4Heat (optional: acid catalyst)Neat or high-boiling solvent>100 °CThis compound

Synthetic Strategy 2: Reformatsky Reaction Approach

The Reformatsky reaction provides an alternative and elegant route to the target molecule. This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a ketone. This strategy allows for the construction of the carbon skeleton in a different sequence compared to the Michael addition approach.

Retrosynthetic Analysis

In this pathway, the target molecule is envisioned to be formed from a β-hydroxy ester, which is the characteristic product of a Reformatsky reaction. This β-hydroxy ester can be traced back to the reaction of acetone with an appropriate α-haloester derivative.

Retrosynthesis_Reformatsky target This compound intermediate1 Ethyl 3-hydroxy-3-methyl-4-cyanobutanoate target->intermediate1 Hydrolysis & Lactonization intermediate2 Ethyl 3-hydroxy-3-methylbutanoate intermediate1->intermediate2 Horner-Wadsworth-Emmons start3 Diethyl cyanomethylphosphonate intermediate1->start3 start1 Acetone intermediate2->start1 Reformatsky Reaction start2 Ethyl bromoacetate intermediate2->start2

Sources

An In-depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: Synthesis, Characterization, and Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, focusing on the precise determination of its molecular weight, and explore detailed methodologies for its synthesis, purification, and analytical characterization. This document is intended to serve as a practical resource, offering not just protocols, but also the underlying scientific principles that guide experimental choices.

Core Molecular Identity

This compound is a derivative of a γ-butyrolactone, featuring a gem-dimethyl substitution on the tetrahydrofuran ring and an acetic acid side chain. Understanding its fundamental properties is the first step in any research endeavor.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[1][2][3][4]
Molecular Weight 172.18 g/mol [1][2][3][4]
Monoisotopic Mass 172.0736 g/mol [4]
CAS Number 412298-86-3[1][2][3]

The molecular weight is a critical parameter, calculated from the sum of the atomic weights of its constituent atoms (8 carbons, 12 hydrogens, and 4 oxygens). This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Synthesis of this compound

The synthesis of γ-butyrolactone scaffolds is a significant area of organic chemistry, often forming the core of various natural products and pharmaceutically active molecules. One modern and efficient method for the preparation of this compound involves the photosensitized addition of alcohols to itaconic acid derivatives under continuous-flow conditions.[5] This approach is favored for its scalability and enhanced safety profile compared to traditional batch methods.

Conceptual Workflow for Synthesis

Itaconic_Acid_Derivative Itaconic Acid Derivative Radical_Addition Radical Addition & Cyclization Itaconic_Acid_Derivative->Radical_Addition Alcohol Alcohol (e.g., isopropanol) Alcohol->Radical_Addition Photosensitizer Photosensitizer (e.g., Xanthone) Photosensitizer->Radical_Addition UV_Light UV Light (Continuous Flow Reactor) UV_Light->Radical_Addition Target_Molecule This compound Radical_Addition->Target_Molecule

Caption: Conceptual workflow for the photosensitized synthesis.

Experimental Protocol: A General Approach

The following is a representative, step-by-step protocol based on continuous-flow photosensitized reactions. The specific parameters may require optimization based on the exact reactor setup.

  • Reagent Preparation:

    • Prepare a solution of the itaconic acid derivative and a suitable alcohol (which acts as both a reagent and a solvent).

    • Add a photosensitizer, such as xanthone, to the solution. The concentration of the photosensitizer is typically in the millimolar range.

  • Continuous-Flow Reaction:

    • Pump the reagent mixture through a micro- or mesofluidic reactor constructed from a UV-transparent material (e.g., FEP tubing).

    • Irradiate the reactor with a UV light source at an appropriate wavelength to excite the photosensitizer.

    • The flow rate and reactor dimensions should be optimized to ensure sufficient residence time for the reaction to proceed to completion. Real-time monitoring using in-line NMR can be employed for this purpose.[5]

  • Work-up and Isolation:

    • The output from the reactor is collected.

    • The solvent (excess alcohol) and any volatile byproducts are removed under reduced pressure.

    • The crude product is then subjected to purification.

Purification

The purification of carboxylic acids like this compound is crucial to remove unreacted starting materials, photosensitizer, and any side products. Column chromatography is a highly effective technique for this purpose.

Workflow for Chromatographic Purification

Crude_Product Crude Product in Minimum Solvent Loading Load Sample onto Column Crude_Product->Loading Column_Preparation Prepare Silica Gel Column Column_Preparation->Loading Elution Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Combine Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent under Reduced Pressure Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for purification by column chromatography.

Detailed Protocol for Purification
  • Column Preparation:

    • A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of the mobile phase or a more polar solvent and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry, silica-adsorbed sample is carefully added to the top of the prepared column.

  • Elution and Fraction Collection:

    • The mobile phase is passed through the column to elute the components. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often employed to separate compounds with different polarities.

    • The eluent is collected in a series of fractions.

  • Analysis and Product Recovery:

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • The pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Analytical Characterization and Molecular Weight Confirmation

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 3.20 – 3.10 (m, 1H), 2.62 (dd, J = 17.1, 4.4 Hz, 1H), 2.54 – 2.45 (m, 1H), 2.31 – 2.21 (m, 1H), 1.84 (t, J = 12.0 Hz, 1H), 1.39 (s, 3H), 1.33 (s, 3H) ppm.[5]

  • ¹³C NMR (100.6 MHz, DMSO-d₆): δ = 177.2, 172.5, 82.2, 39.8, 36.7, 34.0, 28.4, 26.6 ppm.[5]

The ¹H NMR spectrum confirms the presence of the gem-dimethyl groups (two singlets at 1.39 and 1.33 ppm) and the protons of the acetic acid side chain and the tetrahydrofuran ring. The ¹³C NMR spectrum shows the characteristic signals for the two carbonyl carbons (lactone and carboxylic acid) at 177.2 and 172.5 ppm, respectively, as well as the quaternary carbon of the gem-dimethyl group and the other carbons of the structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:

  • ν(max) (neat): 2980, 2935, 1728, 1707 cm⁻¹.[5]

The broad absorption in the 2500-3300 cm⁻¹ range (overlapped by the C-H stretches) is characteristic of the O-H stretch of the carboxylic acid. The strong absorptions at 1728 and 1707 cm⁻¹ correspond to the C=O stretching vibrations of the γ-lactone and the carboxylic acid, respectively.[5] The five-membered lactone ring typically results in a higher frequency C=O stretch compared to a standard ester.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (M⁺): m/z = 172.

In electron ionization (EI) mass spectrometry, the molecular ion peak may be weak. Key fragmentation pathways would likely include:

  • Loss of a hydroxyl radical (-OH): [M-17]⁺

  • Loss of a carboxyl group (-COOH): [M-45]⁺

  • Cleavage of the acetic acid side chain.

  • Ring-opening of the lactone.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for analyzing this compound, likely after derivatization (e.g., esterification of the carboxylic acid) to increase its volatility.

Applications and Significance

Substituted γ-butyrolactones are a class of compounds with a wide range of biological activities and are common motifs in natural products. Their utility as building blocks in medicinal chemistry is well-established. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features suggest potential applications as:

  • A scaffold for the synthesis of more complex molecules: The carboxylic acid and lactone functionalities provide reactive handles for further chemical modifications.

  • A building block in drug discovery programs: Similar lactone-containing molecules have been investigated for a variety of therapeutic targets. For instance, furan and pyranone derivatives have been explored for their biological activities.[2]

The development of efficient synthetic routes, such as the continuous-flow method described, is crucial for making these types of molecules more accessible for screening and further development in pharmaceutical research.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 172.18 g/mol . This guide has provided a detailed overview of its synthesis via modern continuous-flow photosensitization, a robust protocol for its purification, and a comprehensive analysis of the spectroscopic data (NMR and IR) used to confirm its structure. While specific applications are still emerging, its value as a synthetic intermediate in the broader context of medicinal chemistry is clear. The methodologies and data presented herein provide a solid foundation for researchers working with this and related γ-butyrolactone derivatives.

References

  • ChemSynthesis. (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. Retrieved from [Link]

  • Sietmann, T., Hammer, E., Schauer, F., & Schlueter, R. (2014). Novel Ring Cleavage Products in the Biotransformation of Biphenyl by the Yeast Trichosporon mucoides. ResearchGate. Retrieved from [Link]

  • Sinfoo Biotech. This compound. Retrieved from [Link]

  • Drug Approvals International. (2017). Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid. Retrieved from [Link]

  • ChemBK. (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 5,5-Dimethyl-Tetrahydrofuran Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 5,5-dimethyl-tetrahydrofuran derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies for accessing this scaffold, explore the nuances of its structure-activity relationships, and present the current understanding of its biological activities, with a focus on its emerging role in the development of novel therapeutic agents.

The 5,5-Dimethyl-Tetrahydrofuran Core: A Privileged Motif in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the capacity to form crucial hydrogen bond interactions with biological targets.[1] The introduction of a gem-dimethyl group at the 5-position of the tetrahydrofuran ring offers several strategic advantages in drug design. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can also induce a specific conformational bias in the molecule, which can be exploited to improve binding affinity and selectivity for a target protein.

The 5,5-dimethyl-tetrahydrofuran scaffold itself is a product of chemical synthesis, with no documented evidence of its natural occurrence.[2] This presents a unique opportunity for medicinal chemists to explore novel chemical space and develop patentable new chemical entities.

Synthetic Strategies for 5,5-Dimethyl-Tetrahydrofuran Derivatives

The construction of the 5,5-dimethyl-tetrahydrofuran core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

Synthesis of 5,5-Dimethyl-Tetrahydrofuran-2-ones (γ,γ-Dimethyl-γ-butyrolactones)

A common and versatile entry point to this class of compounds is through the synthesis of 5,5-dimethyl-tetrahydrofuran-2-one, also known as γ,γ-dimethyl-γ-butyrolactone. These lactones can then be further functionalized.

A series of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones have been synthesized to study their electrophilic reactivity and skin sensitization potential.[3] The synthesis of these compounds highlights key chemical transformations of the lactone core.

Experimental Protocol: Synthesis of α-Methylene-γ,γ-dimethyl-γ-butyrolactone (A Key Intermediate)

This protocol describes the formation of an exocyclic double bond, a common strategy to introduce a reactive handle for further derivatization, such as Michael additions.

  • Step 1: Elimination Reaction. A starting material such as α-(bromomethyl)-γ,γ-dimethyl-γ-butyrolactone is subjected to an elimination reaction. This is typically achieved by treatment with a non-nucleophilic base. The reaction proceeds via the removal of HBr to form the α-methylene derivative.[3]

  • Step 2: Purification. The resulting α-methylene-γ,γ-dimethyl-γ-butyrolactone is purified using standard techniques such as column chromatography.

The electrophilicity of the resulting Michael acceptor is a key feature for its biological activity, allowing it to react with nucleophilic residues on proteins.[3]

Synthesis of Substituted 5,5-Dimethyl-2,5-dihydro-2-oxofurans

Derivatives of 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofuran have been synthesized and evaluated for their antibacterial properties.[4]

General Synthetic Workflow:

G Starting Material Appropriately substituted starting materials Cyclization Cyclization Reaction Starting Material->Cyclization Reaction Conditions Product 4-(hydroxymethyl)-5,5-dimethyl- 2,5-dihydro-2-oxofuran derivative Cyclization->Product

Caption: General workflow for the synthesis of substituted 5,5-dimethyl-2,5-dihydro-2-oxofurans.

While specific, detailed synthetic protocols for a broad range of 5,5-dimethyl-tetrahydrofuran derivatives are not extensively reported in publicly available literature, the general principles of tetrahydrofuran synthesis can be applied. These include intramolecular cyclizations of appropriately substituted diols or haloalcohols, and cycloaddition reactions.[5][6]

Biological Activities and Structure-Activity Relationships

Research into the biological activities of 5,5-dimethyl-tetrahydrofuran derivatives is an emerging field, with promising results in the area of antimicrobial agents.

Antibacterial Activity

Substituted 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofurans have demonstrated significant in vitro and in vivo antibacterial activity.[4] Studies have shown that these compounds exhibit high efficacy against both Gram-positive and Gram-negative bacteria, in some cases exceeding the activity of established drugs like norsulfazole and furazolidone.[4][7]

Table 1: Summary of Antibacterial Activity of 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofuran Derivatives

Compound/DrugIn Vitro ActivityIn Vivo Activity (Staphylococcus infection)Reference
Compound 1 High, exceeded norsulfazole and furazolidoneIncreased life duration of mice by 67-73%[4]
Compound 2 High, similar to Compound 1Similar to Compound 1[4]
Norsulfazole Lower than Compound 1 and 2Less effective than Compound 1 and 2[4]
Furazolidone Lower than Compound 1 and 2Similar to Compound 1 and 2[4]
*The exact structures of Compound 1 and 2 are detailed in the cited reference.

The mechanism of action is likely related to the electrophilic nature of the dihydro-2-oxofuran ring system, which can react with essential bacterial enzymes or proteins.

Structure-Activity Relationships (SAR) in Allergic Contact Dermatitis

A study on α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones has provided valuable insights into the structure-activity relationships governing their potential as skin sensitizers.[3]

Key SAR Findings:

  • Reactivity and Sensitization: The rate of reaction with a model nucleophile (n-butylamine) correlated with the skin sensitization potential in guinea pigs. Compounds that readily eliminate to form the highly reactive α-methylene-γ,γ-dimethyl-γ-butyrolactone were found to be stronger sensitizers.[3]

  • Mechanism of Action: The primary mechanism for the more potent sensitizers involves a two-stage elimination-Michael addition sequence. In contrast, less reactive analogs undergo a slower, single-stage substitution reaction.[3]

Logical Relationship Diagram for SAR:

G Structure α-(X-substituted-methyl)- γ,γ-dimethyl-γ-butyrolactone (Good leaving group X) Elimination Fast Elimination of HX Structure->Elimination Michael_Acceptor α-methylene-γ,γ-dimethyl- γ-butyrolactone Elimination->Michael_Acceptor Michael_Addition Michael Addition with skin proteins Michael_Acceptor->Michael_Addition Sensitization Strong Skin Sensitization Michael_Addition->Sensitization

Caption: SAR pathway for potent skin sensitization by 5,5-dimethyl-γ-butyrolactone derivatives.

These findings are crucial for drug development professionals, as they highlight the importance of carefully designing substituents on the 5,5-dimethyl-tetrahydrofuran core to minimize the risk of allergic contact dermatitis.

Applications in Drug Development: Current Status and Future Perspectives

While the exploration of 5,5-dimethyl-tetrahydrofuran derivatives is still in its early stages, the available data suggests significant potential for this scaffold in drug discovery.

The demonstrated antibacterial activity warrants further investigation, particularly in an era of growing antibiotic resistance. The synthesis of new analogs with optimized efficacy and reduced toxicity is a promising avenue for future research.

Furthermore, the principles of SAR learned from the studies on skin sensitization can be applied to the design of derivatives targeting other biological endpoints. By modulating the electrophilicity and substitution pattern of the 5,5-dimethyl-tetrahydrofuran core, it may be possible to develop selective inhibitors of various enzymes or receptor antagonists.

The closely related 4,4-dimethyltetrahydrofuran-3-ol has been utilized in the synthesis of analogs of the HIV protease inhibitor Amprenavir, highlighting the potential of the dimethyl-tetrahydrofuran core in designing potent therapeutic agents.[1]

Conclusion

The 5,5-dimethyl-tetrahydrofuran scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its synthetic accessibility, coupled with the advantageous properties conferred by the gem-dimethyl substitution, makes it an attractive starting point for the development of novel therapeutics. The promising antibacterial activity of its derivatives provides a strong rationale for further investigation. As our understanding of the synthesis and structure-activity relationships of this scaffold grows, we can anticipate the emergence of new and innovative drug candidates based on the 5,5-dimethyl-tetrahydrofuran core.

References

  • BenchChem. Comparative Analysis of 5,5-Dimethyltetrahydrofuran-3-ol Analogs: A Guide for Researchers. (2025).
  • BenchChem.
  • Synthesis and antibacterial activity of new 2.5-dihydrofuran derivatives.
  • Tokmajyan, G. G., Karapetyan, L. V., Paronikyan, R. V., & Stepanyan, H. M. The antibacterial activity of substituted 4-(hydroxymethyl)-5,5-dimethyl- 2,5-dihydro-2-oxofurans. Der Pharma Chemica, 5(6), 181-184. (2013).
  • Li, J., Muller, E., Pera-Titus, M., Jérôme, F., & De Oliveira Vigier, K. Supporting Information Synthesis of functionalized tetrahydrofuran derivatives from 2,5- dimethylfuran through cascade reactions. The Royal Society of Chemistry.
  • Braña, M. F., García, M. L., López, B., de Pascual-Teresa, B., Ramos, A., Pozuelo, J. M., & Domínguez, M. T. Synthesis and biological evaluation of analogues of butyrolactone I and molecular model of its interaction with CDK2. Organic & biomolecular chemistry, 2(13), 1864–1871. (2004).
  • Kumar, R., & Singh, S. K. Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity. ChemistrySelect, 6(42), 11499-11504. (2021).
  • Efficient preparation of 3-substituted-furan-2(5 H)-ones and their direct vinylogous aldol addition.
  • Synthesis and biological evaluation of analogues of butyrolactone I and molecular model of its interaction with CDK2.
  • Wolfe, J. P., & Rossi, M. A. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006).
  • Synthesis of 3,4,5‐substituted furan‐2(5H)‐one derivatives using 5‐SSA...
  • Wang, Y., et al. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis.
  • Franot, C., Roberts, D. W., Smith, R. G., Basketter, D. A., Benezra, C., & Lepoittevin, J. P. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolacton es and correlation of skin sensitization potential and cross-sensitization patterns with structure. Chemical research in toxicology, 7(3), 297–306. (1994).
  • Al-Ostath, A. I., et al. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -Pyrazolines. Molecules, 26(15), 4623. (2021).
  • Design, synthesis, characterization, antibacterial and antifungal activities of a novel class of 5,7-diaryl-4,4-dimethyl-4,5,6,7-tetrahydropyridino[3,4-d]-1,2,3-selenadi azoles.
  • BenchChem. The Elusive Natural Origins of 5,5-dimethyltetrahydrofuran-3-ol: A Synthetic Compound of Research Interest. (2025).
  • Cignarella, G., et al. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF A NEW SERIES OF SUBSTITUTED BENZOYL-GAMMA-BUTYROLACTONE DERIVATIVES. Il Farmaco, 50(1), 27-33. (1995).
  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. (2012).
  • Faheem, M., & Kumar, B. K. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC medicinal chemistry, 12(4), 522-548. (2021).
  • The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).
  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, (3). (2012).
  • De Clercq, E. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future medicinal chemistry, 4(8), 1027–1042. (2012).
  • SpectraBase. Tetrahydrofuran - Optional[17O NMR] - Chemical Shifts.

Sources

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, also known historically as terpenylic acid, is a γ-butyrolactone derivative. The γ-butyrolactone scaffold is a privileged structure found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities.[1] Consequently, robust and efficient synthetic methodologies for accessing functionalized γ-butyrolactones are of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the classic yet powerful Reformatsky reaction. The causality behind each experimental step is explained to provide a deeper understanding of the synthetic strategy.

The synthesis is accomplished in a two-step sequence. The first step involves a Reformatsky reaction between acetone and diethyl bromomalonate, facilitated by activated zinc, to form a β-hydroxy diester intermediate.[2][3] The second step comprises the hydrolysis of the diester followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield the target molecule.[4] This protocol is designed to be a self-validating system, with clear checkpoints and characterization guidance.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis & Lactonization start Activate Zinc Dust reformatsky Reformatsky Reaction: Acetone + Diethyl Bromomalonate start->reformatsky workup1 Aqueous Workup reformatsky->workup1 purify1 Purification of Diethyl 2-(1-hydroxy-1-methylethyl)malonate workup1->purify1 hydrolysis Saponification of the Diethyl Ester purify1->hydrolysis Intermediate Product acidification Acidification & Lactonization hydrolysis->acidification workup2 Extraction and Isolation acidification->workup2 purify2 Recrystallization of Final Product workup2->purify2 end end purify2->end Final Product: This compound

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Zinc dust (<10 mesh)ReagentSigma-Aldrich
IodineACS ReagentFisher Scientific
Diethyl bromomalonate95%Acros Organics
AcetoneACS GradeVWR
Tetrahydrofuran (THF), anhydrous99.9%Sigma-Aldrich
Diethyl ether, anhydrous99.8%Fisher Scientific
Hydrochloric acid (HCl), concentrated37%VWR
Sodium hydroxide (NaOH)Pellets, 99%Sigma-Aldrich
Sodium sulfate (Na₂SO₄), anhydrousGranularFisher Scientific
TolueneACS GradeVWR
HexaneACS GradeVWR

Safety Precautions: This protocol involves the use of flammable solvents and corrosive acids. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Diethyl 2-(1-hydroxy-1-methylethyl)malonate
  • Activation of Zinc:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add zinc dust (1.5 eq).

    • Add a few crystals of iodine to the zinc dust.

    • Gently heat the flask with a heat gun under a stream of dry nitrogen until purple iodine vapors are observed. This process removes the passivating oxide layer from the zinc surface.[5]

    • Allow the flask to cool to room temperature.

  • Reformatsky Reaction:

    • Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

    • In the dropping funnel, prepare a solution of diethyl bromomalonate (1.0 eq) and acetone (1.2 eq) in anhydrous THF.

    • Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction. The initiation is indicated by a slight exothermic reaction and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude diethyl 2-(1-hydroxy-1-methylethyl)malonate by vacuum distillation.

Step 2: Synthesis of this compound
  • Saponification:

    • Dissolve the purified diethyl 2-(1-hydroxy-1-methylethyl)malonate (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2.5 eq) and stir the mixture at room temperature overnight.

  • Acidification and Lactonization:

    • Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

    • Heat the acidified solution to reflux for 4-6 hours. This will facilitate the intramolecular cyclization (lactonization) to form the desired γ-lactone.[4]

  • Extraction and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product as a solid.

    • Recrystallize the crude solid from a mixture of toluene and hexane to obtain pure this compound.

Reaction Mechanism

The synthesis proceeds through a well-established two-step mechanism.

G cluster_0 Step 1: Reformatsky Reaction Mechanism cluster_1 Step 2: Hydrolysis & Lactonization Mechanism start EtOOC-CH(Br)-COOEt + Zn enolate Zinc Enolate Formation start->enolate Oxidative Addition attack Nucleophilic Attack on Acetone enolate->attack Coordination intermediate Zinc Alkoxide Intermediate attack->intermediate C-C Bond Formation product1 Diethyl 2-(1-hydroxy-1-methylethyl)malonate intermediate->product1 Acidic Workup hydrolysis Saponification (Hydrolysis of Esters) diacid β-Hydroxy Dicarboxylic Acid hydrolysis->diacid Base protonation Protonation of Hydroxyl Group diacid->protonation Acid cyclization Intramolecular Nucleophilic Attack protonation->cyclization Lactonization product2 This compound cyclization->product2 Deprotonation

Caption: Simplified reaction mechanism for the two-step synthesis.

The first step is the Reformatsky reaction. Zinc metal undergoes oxidative addition into the carbon-bromine bond of diethyl bromomalonate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[3][6] This enolate is less reactive than a corresponding Grignard reagent or lithium enolate, which prevents self-condensation of the ester. The carbonyl oxygen of acetone then coordinates to the zinc atom, and a subsequent nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon of acetone forms a new carbon-carbon bond.[6] An acidic workup then protonates the alkoxide to yield the β-hydroxy diester.

The second step involves the hydrolysis of the two ester groups under basic conditions (saponification) to form the corresponding dicarboxylate salt. Subsequent acidification protonates the carboxylate groups and the hydroxyl group. The γ-hydroxyl group then undergoes an intramolecular nucleophilic attack on one of the carboxylic acid carbonyls, leading to the formation of the stable five-membered lactone ring and elimination of a water molecule.[4]

References

  • Lawrence, W. T. (1899). LI.—Synthesis and preparation of terebic and terpenylic acids. Journal of the Chemical Society, Transactions, 75, 527-532. [Link]

  • Blaise, E. E. (1898). Condensation of ethyl bromosuccinate with acetone in the presence of a zinc-copper couple. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 126, 349-351.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Larock, R. C. (1999).
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Kim, S., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1465. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS 412298-86-3) is a substituted γ-lactone derivative.[1][2] The γ-lactone motif is a privileged scaffold found in numerous natural products and pharmacologically active molecules, valued for its role in pharmaceuticals, perfumes, and food additives.[3] Furthermore, substituted tetrahydrofuran rings are key components in advanced therapeutics, including potent HIV-1 protease inhibitors.[4][5][6] Given its structural features—a chiral center, a lactone ring, and a carboxylic acid side chain—a rigorous and multi-faceted analytical approach is imperative to confirm its identity, purity, and stability.

This application note provides a comprehensive guide to the analytical characterization of this molecule. As specific literature on this exact compound is limited, the methodologies presented herein are built upon established, validated principles for analogous γ-lactones and carboxylic acids.[7][8][9] The objective is to equip researchers with a robust, self-validating analytical workflow that ensures data integrity for research, process development, and quality control applications.

Foundational Physicochemical Assessment

A complete characterization begins with determining the fundamental physicochemical properties. These initial data points are critical for selecting appropriate solvents, understanding material handling, and providing a baseline for purity assessment.

Table 1: Physicochemical Properties of this compound

PropertyValue / Expected ValueRationale & Methodology
Molecular Formula C₈H₁₂O₄Calculated from the known structure.[1]
Molecular Weight 188.18 g/mol Confirmed via High-Resolution Mass Spectrometry (HRMS).
CAS Number 412298-86-3As registered in chemical databases.[1][2][10]
Appearance To be determinedVisual inspection (e.g., white crystalline solid, colorless oil).
Melting Point To be determinedA sharp melting point range is a primary indicator of high purity. Determined via a standard melting point apparatus.
Solubility To be determinedAssessed in a panel of solvents (e.g., water, methanol, acetonitrile, DMSO, chloroform) to guide sample preparation for subsequent analyses.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of the compound and quantifying it in various matrices. We recommend a primary HPLC method for its broad applicability and a secondary GC-MS method for orthogonal impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reverse-phase HPLC is the method of choice for non-volatile, polar compounds like our target molecule. The presence of the carboxylic acid moiety necessitates careful pH control of the mobile phase to ensure a consistent ionization state and, therefore, reproducible retention and sharp peak shape. An acidic mobile phase (pH ~2.5-3.5) will protonate the carboxylic acid, increasing its retention on a C18 column and minimizing peak tailing.

Protocol 1: RP-HPLC-UV Method

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Diode-Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[11]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for monitoring the carbonyl chromophores).[12]

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area. Use a DAD to assess peak purity by comparing spectra across the peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Compound Prep2 Dissolve in Acetonitrile/Water Prep1->Prep2 Inject Inject Sample Prep2->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity & Assess Peak Purity Integrate->Calculate

Fig. 1: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is superior for identifying volatile and semi-volatile impurities that may not be detected by HPLC. However, the target molecule's carboxylic acid and lactone groups make it polar and non-volatile. Therefore, derivatization is mandatory to convert the acidic proton into a non-polar group (e.g., a trimethylsilyl ester), increasing thermal stability and volatility for gas-phase analysis.

Protocol 2: GC-MS with Silylation

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization:

    • Accurately weigh ~1 mg of the compound into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA with 1% TMCS).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent stationary phase.[13]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Impact (EI) at 70 eV.[8]

    • Mass Range: m/z 40-500.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for impurity peaks. Identify impurities by comparing their mass spectra against libraries (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are the most powerful tools for de novo structure elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the assembly of the molecular framework. 2D NMR experiments like COSY and HSQC are used to resolve ambiguities and confirm connectivity.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra on a 400 MHz or higher spectrometer.

    • If necessary, acquire 2D spectra (¹H-¹H COSY, ¹H-¹³C HSQC) to establish proton-proton and proton-carbon correlations.

  • Data Interpretation: Assign all signals based on their chemical shift (δ), integration (for ¹H), multiplicity, and correlations from 2D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position / GroupPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Justification
-COOH ~12.0 (s, 1H, broad)~172Characteristic shift for a carboxylic acid proton and carbon.
C=O (Lactone) -~177Typical chemical shift for a γ-lactone carbonyl.
C3-H ~2.8-3.0 (m, 1H)~40-45Methine proton adjacent to the lactone carbonyl and the acetic acid side chain.
-CH₂- (Side Chain) ~2.4-2.6 (m, 2H)~35-40Methylene protons of the acetic acid group, diastereotopic.
C4-H₂ ~1.8-2.2 (m, 2H)~30-35Methylene protons within the lactone ring.
C5 -~80-85Quaternary carbon of the lactone ring bonded to oxygen and two methyl groups.
C5-(CH₃)₂ ~1.2-1.4 (s, 6H)~25-30Two magnetically equivalent methyl groups creating a singlet.
High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence.[3][14] Fragmentation patterns observed in MS/MS experiments offer corroborating evidence for the proposed structure. Electrospray ionization (ESI) is ideal for this molecule as it can be readily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

Protocol 4: ESI-HRMS Analysis

  • Instrumentation: An ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly or via LC inlet into the mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Analysis: Compare the measured exact mass of the molecular ion to the calculated theoretical mass. The mass error should be < 5 ppm. Propose structures for major fragment ions.

MS_Fragmentation Parent [M-H]⁻ m/z 187.0663 Frag1 Loss of H₂O m/z 169.0557 Parent->Frag1 - H₂O Frag2 Loss of CO₂ m/z 143.0869 Parent->Frag2 - CO₂ Frag3 Loss of CH₂COOH (Side Chain) m/z 129.0921 Parent->Frag3 - 58 Da

Fig. 2: Proposed ESI-MS fragmentation pathway (negative mode).
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups.[7][15] For this molecule, we expect to see distinct, strong absorption bands for the two different carbonyl groups (lactone and carboxylic acid) and the hydroxyl group of the acid.

Protocol 5: ATR-FTIR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Expected Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) 3300 - 2500 (very broad)O-H stretch
C-H (sp³) 2980 - 2850C-H stretch
C=O (Lactone) ~1770 - 1750 (strong)C=O stretch (higher due to ring strain).[16]
C=O (Carboxylic Acid) ~1710 (strong)C=O stretch
C-O 1300 - 1000C-O stretch

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods. The workflow below illustrates how these techniques synergize to build a complete analytical profile, ensuring the highest level of scientific integrity.

Integrated_Workflow cluster_Purity Purity & Identity cluster_Structure Structural Confirmation cluster_Properties Physicochemical Properties HPLC HPLC (Quantitative Purity) Final Fully Characterized Compound HPLC->Final GCMS GC-MS (Volatile Impurities) GCMS->Final NMR NMR (¹H, ¹³C, 2D) (Definitive Structure) NMR->Final HRMS HRMS (Elemental Formula) HRMS->Final FTIR FTIR (Functional Groups) FTIR->Final MP Melting Point (Purity Indicator) MP->Final Titration Titration (Acid Content) Titration->Final

Fig. 3: Integrated workflow for complete characterization.

By systematically applying this suite of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this compound, enabling its effective use in further scientific investigation and development.

References

  • Triandafillidi, I., Kokotou, M. G., & Kokotos, C. G. (2018). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. Organic Letters, 20(1), 36–39. [Link]

  • Gaur, A., Kumar, A., & Gupta, A. P. (2019). A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. Journal of Advanced Pharmaceutical Technology & Research, 10(2), 64–69. [Link]

  • Gaur, A., Kumar, A., & Gupta, A. P. (2019). A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. ResearchGate. [Link]

  • Organic Letters. (2017). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. ACS Publications. [Link]

  • Ferreira, V., Ortín, N., Escudero, A., Cacho, J., & Fernández de la Ossa, M. A. (2001). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatographic Science, 39(8), 317-323. [Link]

  • ResearchGate. (n.d.). FTIR spectra of γ-lactone (g lactone), methyl cellulose (MC), and... ResearchGate. [Link]

  • Fu, T., Houël, E., Amusant, N., et al. (2019). Biosynthetic investigation of γ-lactones in Sextonia rubra wood using in situ TOF-SIMS MS/MS imaging. Scientific Reports. [Link]

  • Google Patents. (n.d.). Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 59(13), 6031-6044. [Link]

  • Chen, T., Qin, Z., Qi, Y., & Hou, X. (2019). FT-IR spectra of poly(a-angelica lactone). ResearchGate. [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

  • Chemexplique. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. [Link]

  • Zhou, J., Wang, F., & Zhao, H. (2012). Microbial synthesis of triacetic acid lactone. Applied and Environmental Microbiology, 78(4), 1044-1050. [Link]

  • ChemSynthesis. (n.d.). (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. ChemSynthesis. [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 14(25), 5898-5908. [Link]

  • Kumar, A., Rao, G. K., & Kumar, S. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Negative Results, 13, 243-249. [Link]

  • Pinguet, F., et al. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 819(2), 295-300. [Link]

  • Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech. [Link]

  • Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ResearchGate. (2012). Mobile phase and conditions for HPLC analysis of lactic acid and acetic acid. ResearchGate. [Link]

  • Schupp, T., et al. (2021). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 34(6), 1461-1472. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. SIELC Technologies. [Link]

  • Google Patents. (n.d.). Mycophenolate mofetil impurity.
  • Arctom. (n.d.). CAS NO. 412298-86-3 | 2-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid. Arctom. [Link]

Sources

Application Note: Structural Elucidation of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, also known as terpenylic acid, is a γ-butyrolactone derivative that serves as a versatile building block in organic synthesis. Its structural characterization is a critical step in ensuring the quality and purity of starting materials for the development of novel chemical entities. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation.

This document will delve into the practical aspects of sample preparation, data acquisition, and spectral interpretation. Furthermore, it will address a noted discrepancy in the historical and recent literature data for this compound, offering a comprehensive analysis for researchers.

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For a small, polar molecule like this compound, the following protocol is recommended:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, due to the carboxylic acid moiety, solubility and potential for hydrogen bonding should be considered. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives that can provide better solubility and potentially sharper peaks for the exchangeable carboxylic acid proton.

  • Concentration: For standard ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

B. Data Acquisition

The following parameters are a good starting point for acquiring high-quality NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Spectral width: 0-12 ppm

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30 or similar).

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay (d1): 2 seconds

    • Spectral width: 0-200 ppm

II. Mass Spectrometry (MS)

A. Sample Preparation

For Electrospray Ionization (ESI) mass spectrometry, the sample should be prepared in a solvent compatible with the mobile phase of the liquid chromatography (LC) system, if used, or for direct infusion.

  • Solvent: A mixture of methanol and water or acetonitrile and water is typically used. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode, while a volatile base (e.g., 0.1% ammonium hydroxide) can assist in deprotonation for negative ion mode.

  • Concentration: A concentration of 1-10 µg/mL is generally sufficient for ESI-MS analysis.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Dilute the stock solution to the desired final concentration in the infusion solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

B. Data Acquisition

The following are typical parameters for ESI-MS analysis.

  • Ionization Mode: ESI can be performed in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often preferred due to the ease of deprotonation ([M-H]⁻). Positive ion mode may yield the protonated molecule ([M+H]⁺) or adducts with ions from the mobile phase (e.g., [M+Na]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed on the parent ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation and Interpretation

I. NMR Spectroscopic Data

The structure of this compound with atom numbering is shown below:

Caption: Molecular structure of this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.2 (broad s)s1HCOOH
3.15m1HH-3
2.62dd, J = 17.1, 4.4 Hz1HH-6a
2.50m1HH-4a
2.26m1HH-6b
1.84t, J = 12.0 Hz1HH-4b
1.39s3HCH₃
1.33s3HCH₃

Table 2: ¹³C NMR Data (100.6 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
177.2C-2 (lactone C=O)
172.5C-7 (acid C=O)
82.2C-5
39.8C-4
36.7C-3
34.0C-6
28.4CH₃
26.6CH₃

Interpretation of NMR Spectra

  • ¹H NMR: The broad singlet at ~12.2 ppm is characteristic of a carboxylic acid proton. The two singlets at 1.39 and 1.33 ppm, each integrating to 3 protons, are assigned to the two diastereotopic methyl groups at the C-5 position. The geminal dimethyl groups are a key feature of the molecule. The remaining protons of the tetrahydrofuran ring and the acetic acid side chain form a complex multiplet system between 1.84 and 3.15 ppm. The diastereotopic protons on C-4 and C-6 are chemically non-equivalent and exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • ¹³C NMR: The two downfield signals at 177.2 and 172.5 ppm correspond to the two carbonyl carbons of the lactone and the carboxylic acid, respectively. The signal at 82.2 ppm is assigned to the quaternary carbon C-5, which is deshielded by the adjacent oxygen atom. The remaining signals correspond to the methylene and methine carbons of the ring and side chain, and the two methyl carbons.

Discussion of Literature Data Discrepancy

A 2017 publication reports ¹H NMR data for this compound that differs from earlier literature. While a full analysis of the original 1955 publication is pending, the more recent data presented here is consistent with the expected chemical shifts and coupling patterns for this structure. Researchers should be aware of this discrepancy and rely on a thorough 2D NMR analysis (COSY, HSQC, HMBC) for unambiguous assignment if any doubt exists.

II. Mass Spectrometry Data

Predicted ESI-MS Data (Negative Ion Mode)

  • Parent Ion: The expected parent ion in negative ion mode ESI-MS would be the deprotonated molecule, [M-H]⁻, at an m/z of 171.06. A high-resolution mass measurement of this ion can confirm the elemental formula C₈H₁₁O₄⁻.

Predicted Fragmentation Pattern (MS/MS of m/z 171.06)

The fragmentation of the [M-H]⁻ ion is expected to proceed through several key pathways based on the fragmentation of similar γ-butyrolactones and carboxylic acids:

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway for deprotonated carboxylic acids, leading to a fragment at m/z 127.06.

  • Loss of H₂O (18 Da): While less common for the deprotonated parent ion, water loss could occur from the lactone ring.

  • Ring Opening and Subsequent Fragmentations: The lactone ring can open, followed by losses of small neutral molecules like CO (28 Da) or cleavage of the side chain.

The predicted major fragmentation pathways are visualized in the diagram below:

G M_H [M-H]⁻ m/z 171.06 frag1 [M-H-CO₂]⁻ m/z 127.06 M_H->frag1 - CO₂ frag2 Further Fragments frag1->frag2 Ring Opening/ Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust methodology for the comprehensive structural characterization of this compound. This application note has detailed the necessary protocols for data acquisition and provided an in-depth interpretation of the expected spectral data. The presented information, including the discussion of the literature discrepancy in NMR data, serves as a valuable resource for researchers in ensuring the identity and purity of this important synthetic intermediate. For unambiguous structural confirmation, especially when dealing with novel compounds or resolving conflicting data, a full suite of 2D NMR experiments is highly recommended.

References

  • Continuous-Flow Preparation of γ-Butyrolactone Scaffolds from Renewable Fumaric and Itaconic Acids under Photosensitized Conditions.
  • Simonsen, J. L. & Owen, L. N. The Terpenes. J. Am. Chem. Soc.77, 5977 (1955).
  • Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. J. Mass Spectrom.44, 1455-61 (2009).
  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. J.
  • NMR Sample Preparation: The Complete Guide. Organomation. ([Link])

  • Small molecule NMR sample preparation. Georgia State University NMR Blog. ([Link])

chromatographic separation of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution Chromatographic Separation of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral molecule featuring two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The distinct pharmacological and toxicological profiles of individual stereoisomers necessitate their accurate separation and quantification, a critical step in pharmaceutical development and quality control. This document provides a detailed guide to the chromatographic separation of these isomers, with a primary focus on Supercritical Fluid Chromatography (SFC) as a modern, efficient, and green alternative to traditional High-Performance Liquid Chromatography (HPLC). We present optimized protocols for both analytical and preparative scale separations, explain the rationale behind methodological choices, and offer guidance for method development.

Introduction: The Significance of Chiral Separation

In the pharmaceutical industry, the chirality of a drug molecule is of paramount importance. Different enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or, in some cases, responsible for adverse effects. The tragic case of Thalidomide serves as a stark reminder of the critical need for enantiomerically pure compounds. The target molecule, this compound, contains a substituted tetrahydrofuran ring, a common substructure in a vast array of biologically active natural products. The stereoselective synthesis and subsequent purification of such molecules are therefore essential.

This guide details robust chromatographic methods for resolving the stereoisomers of this compound, providing researchers with the tools to achieve high-purity separation for analytical characterization and further studies.

Structural Analysis and Stereoisomerism

The target molecule possesses two chiral centers at positions C3 and the alpha-carbon of the acetic acid side chain. This results in four stereoisomers: (R,R), (S,S), (R,S), and (S,R).

  • (R,R) and (S,S) are an enantiomeric pair.

  • (R,S) and (S,R) are another enantiomeric pair.

  • The relationship between a member of the first pair and a member of the second pair (e.g., (R,R) and (R,S)) is diastereomeric.

Separating diastereomers can often be achieved on standard achiral stationary phases, whereas separating enantiomers requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).

Principle of Chiral Chromatography

Chiral separation is achieved by creating a temporary diastereomeric interaction between the analyte and the Chiral Stationary Phase (CSP). The CSP, itself an enantiomerically pure molecule, interacts differently with each enantiomer of the analyte. This difference in interaction energy leads to varying retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally popular and effective for a wide range of chiral compounds due to their broad applicability and multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.

Recommended Technique: Supercritical Fluid Chromatography (SFC)

SFC has rapidly emerged as a powerful tool for chiral separations, offering significant advantages over traditional HPLC. The technique uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.

Key Advantages of SFC:

  • Speed: The low viscosity of the mobile phase allows for high flow rates and rapid separations, often 3 to 5 times faster than HPLC.

  • Reduced Solvent Consumption: SFC uses significantly less organic solvent (typically 5-20% co-solvent) compared to HPLC, making it a greener, more cost-effective, and environmentally friendly method.

  • Efficiency: The high diffusivity of supercritical CO2 leads to efficient mass transfer, resulting in sharp peaks and high-resolution separations.

SFC Experimental Workflow

The following diagram illustrates the typical workflow for chiral SFC separation.

cluster_prep Phase 1: Preparation cluster_sfc Phase 2: SFC Analysis cluster_analysis Phase 3: Data Processing p1 Sample Dissolution (e.g., in Methanol/Ethanol) s1 Sample Injection p1->s1 p2 Mobile Phase Preparation (CO2 & Organic Co-solvent) s2 Chromatographic Separation (Chiral Stationary Phase) p2->s2 s1->s2 s3 UV or MS Detection s2->s3 d1 Chromatogram Generation s3->d1 d2 Peak Integration & Quantification d1->d2 d3 Purity & Resolution Calculation d2->d3

Caption: Workflow for Chiral SFC Separation.

Detailed Protocol for Analytical SFC Separation

This protocol is designed for analytical scale separation to determine isomeric purity.

1. Materials and Instrumentation:

  • Instrument: An analytical SFC system equipped with a backpressure regulator, column oven, and UV-Vis detector.

  • Column: A polysaccharide-based chiral column. A column such as Daicel CHIRALPAK® IA or IC is a strong starting point.

  • Mobile Phase A: Supercritical CO2 (SFC grade).

  • Mobile Phase B (Co-solvent): Methanol or Ethanol (HPLC grade).

  • Sample Solvent: Methanol or Ethanol.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Daicel CHIRALPAK® IA (4.6 x 150 mm, 5 µm)Polysaccharide CSPs are highly effective for a wide range of chiral compounds, including lactones.
Mobile Phase Isocratic: 85% CO2, 15% MethanolMethanol is a polar modifier that enhances solubility and improves peak shape. The ratio is a good starting point for optimization.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, enabling faster analysis.
Back Pressure 150 barMaintains the CO2 in its supercritical state, which is essential for the separation.
Column Temp. 40 °CTemperature affects solubility and selectivity; 40°C is a common starting point.
Detection UV at 210 nmThe lactone and carboxylic acid moieties lack strong chromophores at higher wavelengths.
Injection Vol. 5 µL

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Protocol Steps:

  • Equilibrate the SFC system with the specified mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis for a sufficient time to allow all four isomers to elute.

  • Integrate the peaks and calculate the resolution between adjacent peaks. A resolution (Rs) value > 1.5 indicates baseline separation.

5. Expected Results: The chromatogram should display four well-resolved peaks corresponding to the four stereoisomers. Retention times will be short, typically under 10 minutes.

ParameterExpected Value
Retention Time (t_R) 3 - 8 minutes
Resolution (Rs) > 1.5 for all pairs
Tailing Factor (T_f) 0.9 - 1.3

Alternative Technique: Chiral High-Performance Liquid Chromatography (HPLC)

While SFC is recommended, chiral HPLC remains a powerful and widely accessible technique for enantiomeric separations. The principles are similar, but HPLC uses liquid mobile phases, typically mixtures of alkanes and alcohols for normal-phase chromatography.

Method Development Logic: SFC vs. HPLC

The choice between SFC and HPLC often depends on available instrumentation and specific separation goals (e.g., speed vs. existing validated methods).

start Goal: Separate Isomers of This compound sfc_avail Is SFC System Available? start->sfc_avail use_sfc Primary Choice: SFC sfc_avail->use_sfc Yes use_hplc Alternative: HPLC sfc_avail->use_hplc No sfc_protocol Follow SFC Protocol (Polysaccharide CSP) use_sfc->sfc_protocol sfc_optimize Optimize: Co-solvent %, Back Pressure, Temp. sfc_protocol->sfc_optimize outcome Achieve Baseline Separation (Rs > 1.5) sfc_optimize->outcome hplc_protocol Follow HPLC Protocol (Normal Phase, Polysaccharide CSP) use_hplc->hplc_protocol hplc_optimize Optimize: Mobile Phase Ratio (Hexane/IPA) hplc_protocol->hplc_optimize hplc_optimize->outcome

Caption: Decision logic for selecting a chromatographic technique.

Detailed Protocol for Analytical HPLC Separation

1. Materials and Instrumentation:

  • Instrument: An HPLC system with a quaternary or binary pump and a UV-Vis detector.

  • Column: A polysaccharide-based chiral column, e.g., Daicel CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (IPA) with a small amount of acid modifier like trifluoroacetic acid (TFA) to improve the peak shape of the carboxylic acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Daicel CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm)A widely used and versatile CSP for normal-phase separations.
Mobile Phase Isocratic: 90:10 (v/v) Hexane:IPA + 0.1% TFAThe Hexane/IPA ratio is critical for resolution. TFA suppresses the ionization of the carboxylic acid, reducing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column in HPLC.
Column Temp. 25 °C (Ambient)Temperature control can improve reproducibility.
Detection UV at 210 nm
Injection Vol. 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Note: Using the mobile phase as the sample solvent is crucial in HPLC to prevent peak distortion.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

4. Protocol Steps:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the separation and identify the four peaks.

  • Calculate resolution between all adjacent peaks.

Method Optimization and Troubleshooting

  • Improving Resolution:

    • In SFC: Decrease the percentage of the co-solvent (e.g., from 15% to 10% methanol). This generally increases retention and can improve selectivity. Adjusting temperature and back pressure can also fine-tune the separation.

    • In HPLC: Decrease the percentage of the polar modifier (IPA). A change from 10% to 5% IPA will increase retention and may improve resolution.

  • Reducing Peak Tailing:

    • The addition of a small amount of an acidic modifier (like TFA or acetic acid) to the mobile phase is highly effective for acidic analytes like the target compound. It minimizes unwanted interactions with the stationary phase.

  • No Separation:

    • If no separation is observed, a different chiral stationary phase should be screened. Columns with different selectors (e.g., amylose vs. cellulose) or different derivatization (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) can offer completely different selectivity.

Conclusion

The successful separation of this compound stereoisomers is readily achievable using modern chromatographic techniques. Supercritical Fluid Chromatography (SFC) is presented as the premier method, offering unparalleled speed and a commitment to green chemistry by drastically reducing organic solvent waste. For laboratories where SFC is not available, a well-optimized normal-phase HPLC method on a polysaccharide-based chiral stationary phase provides a reliable and effective alternative. The protocols and guidelines presented here serve as a comprehensive starting point for developing robust and reproducible methods for the analysis and purification of these important chiral molecules.

References

  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC).
  • Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319.
  • Fumes, M. F., et al. (2022).

Application Notes and Protocols for (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: A Research Primer

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the current date, there is a notable absence of published literature detailing the specific biological activities or established in vitro assays for (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid. Therefore, this document serves as a scientifically-guided roadmap for initiating research on this compound. The protocols and potential mechanisms described herein are based on the well-documented activities of structurally related compounds containing the γ-butyrolactone scaffold. Researchers should interpret these suggestions as a starting point for investigation, not as established fact.

Introduction: The γ-Butyrolactone Scaffold as a Privileged Structure in Drug Discovery

This compound belongs to the broad class of γ-butyrolactones, five-membered heterocyclic compounds that are a cornerstone of many natural products and pharmacologically active molecules.[1][2][3] The γ-butyrolactone ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of compounds exhibiting diverse biological effects.[1][2] These activities span anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, making this chemical family a fertile ground for drug discovery.[1][4]

The specific biological function of a γ-butyrolactone derivative is dictated by the nature and stereochemistry of its substituents. Given the structure of this compound, with its dimethyl substitution and acetic acid side chain, it is plausible that it may interact with various biological targets. This document outlines a series of foundational in vitro assays to begin elucidating its potential bioactivity.

Part 1: Foundational In Vitro Assays for Bioactivity Screening

Based on the known pharmacology of related furanone and γ-butyrolactone compounds, a logical starting point for the investigation of this compound involves screening for three primary activities: cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxicity and Anti-Proliferative Activity

Many natural and synthetic lactones exhibit cytotoxic activity against various cancer cell lines.[5][6][7] A primary assessment of this compound should therefore involve evaluating its effect on cell viability and proliferation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare stock solution of This compound in DMSO C Seed cells in 96-well plates and allow to adhere overnight A->C B Culture selected cancer and non-cancerous cell lines B->C D Treat cells with serial dilutions of the test compound C->D E Incubate for 48-72 hours D->E F Add MTT or SRB reagent and incubate E->F G Measure absorbance using a plate reader F->G H Calculate % cell viability and determine GI50/IC50 values G->H

Caption: Workflow for assessing the cytotoxicity of the test compound.

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7 for breast, H460 for lung, SF-268 for CNS) and a non-cancerous control cell line (e.g., MCF-10A)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in complete medium to create working solutions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value.

Parameter Recommendation
Cell Lines MCF-7 (breast), H460 (lung), SF-268 (CNS), WiDr (colon), and a non-cancerous line
Concentration Range 0.1 µM to 100 µM
Incubation Time 48 hours
Positive Control Doxorubicin or Cisplatin
Anti-Inflammatory Activity

Furanone and tetrahydrofuran derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[8][9][10][11]

G cluster_pathway Inflammatory Cascade AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX LOX Enzyme AA->LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation TestCompound (5,5-Dimethyl-2-oxo-tetrahydro- furan-3-yl)-acetic acid TestCompound->COX2 Inhibition? TestCompound->LOX Inhibition?

Caption: Hypothetical inhibition of COX-2/LOX pathways by the test compound.

This protocol outlines a common method to assess the direct inhibitory effect of a compound on COX-2 activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Celecoxib (selective COX-2 inhibitor, positive control)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and celecoxib in the assay buffer provided with the kit.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme to wells containing either the test compound, positive control, or vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (typically 10-20 minutes at 37°C).

  • Detection: Stop the reaction and add the colorimetric substrate to detect the amount of prostaglandin produced.

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Parameter Recommendation
Enzyme Human recombinant COX-2
Substrate Arachidonic Acid
Concentration Range 1 µM to 200 µM
Positive Control Celecoxib
Antimicrobial and Antibiofilm Activity

Lactones are a well-established class of antimicrobial compounds, with some acting as quorum sensing inhibitors to prevent biofilm formation.[12][13][14][15]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microplates

  • Gentamicin or Ampicillin (positive control)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC): Plate aliquots from wells showing no growth onto agar plates to determine the concentration that kills 99.9% of the initial inoculum.

Parameter Recommendation
Bacterial Strains S. aureus (Gram-positive), E. coli (Gram-negative), P. aeruginosa (biofilm former)
Concentration Range 1 µg/mL to 512 µg/mL
Growth Medium Cation-adjusted Mueller-Hinton Broth
Positive Control Gentamicin or Ampicillin

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound. Positive results in any of these primary screens should be followed by more detailed mechanistic studies. For example, confirmed anti-proliferative activity would warrant investigation into the compound's effects on the cell cycle or apoptosis. Similarly, significant anti-inflammatory or antimicrobial activity should lead to further exploration of specific molecular targets and pathways. This structured approach will enable a systematic and efficient elucidation of the pharmacological potential of this novel compound.

References

  • Cho, J. Y. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. Available at: [Link][1][4]

  • ResearchGate. (n.d.). Examples of -butyrolactones and some biological activities. Available at: [Link][3]

  • Reyes-Chilpa, R., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1109. Available at: [Link][5]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and antiinflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation. Available at: [Link][8]

  • Abdel-Wahab, B. F., et al. (2018). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1476-1487. Available at: [Link][9]

  • Kowalska, K., et al. (2022). Antimicrobial Activity of Lactones. Antibiotics, 11(10), 1327. Available at: [Link][12][15]

  • Girinath, I., et al. (2015). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Journal of Applied Pharmaceutical Science, 5(10), 001-006. Available at: [Link][13]

  • El-Sayed, M. A., et al. (2011). Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships. Journal of Natural Products, 74(5), 1083-1090. Available at: [Link][6]

  • Singh, P., et al. (2008). 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. European Journal of Medicinal Chemistry, 43(12), 2792-2799. Available at: [Link][10]

  • Abdel-Wahab, B. F., et al. (2018). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1476-1487. Available at: [Link][11]

  • ResearchGate. (n.d.). Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. Available at: [Link][7]

  • ResearchGate. (n.d.). Antimicrobial Activity of Lactones. Available at: [Link][14]

Sources

Application Notes & Protocols: (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5,5-dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid as a chiral building block. We delve into its structural significance, provide validated, step-by-step protocols for its key transformations—specifically esterification and amidation—and explain the scientific rationale behind these synthetic choices. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this versatile synthon in asymmetric synthesis and the development of complex molecular architectures.

Introduction: The Strategic Value of Chiral Scaffolds

In modern drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with each enantiomer of a chiral drug.[1] This necessitates the synthesis of single-enantiomer pharmaceuticals to enhance therapeutic efficacy and minimize off-target side effects.[2][3] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore essential tools, enabling the efficient and predictable construction of stereochemically defined molecules.[3][]

This compound is a valuable chiral synthon featuring a γ-butyrolactone core, a common motif in numerous natural products and biologically active molecules.[5][6] Its structure presents two distinct and orthogonal functional handles for synthetic elaboration: a carboxylic acid and a lactone ring. The gem-dimethyl group on the C5 position provides steric bulk and locks the stereocenter at C3, making it a reliable scaffold for transferring chirality into a target molecule.

This guide will focus on the practical application of this building block, providing detailed protocols for derivatizing the carboxylic acid moiety, a common first step in its incorporation into larger molecules.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for experimental design and characterization.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[7][8]
Molecular Weight 172.18 g/mol [7][8]
CAS Number 412298-86-3[7][9]
Appearance White to off-white solidN/A
pKa 4.30 ± 0.10 (Predicted)[8]
Spectroscopic Data (Reference)

The following data for the parent acid serves as a benchmark for confirming the identity of the starting material and for observing changes upon derivatization.[10]

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 3.20 – 3.10 (m, 1H), 2.62 (dd, J = 17.1, 4.4 Hz, 1H), 2.54 – 2.45 (m, 1H), 2.31 – 2.21 (m, 1H), 1.84 (t, J = 12.0 Hz, 1H), 1.39 (s, 3H), 1.33 (s, 3H) ppm.

  • ¹³C NMR (100.6 MHz, DMSO-d₆): δ = 177.2, 172.5, 82.2, 39.8, 36.7, 34.0, 28.4, 26.6 ppm.

Sources

A Comprehensive Guide to the Antimicrobial and Cytotoxicity Screening of Novel Tetrahydrofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable and urgent challenge to global health. As pathogens evolve and render existing treatments ineffective, the scientific community is tasked with discovering and developing new chemical entities with novel mechanisms of action.[1][2] Within the vast landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. The tetrahydrofuran (THF) moiety, in particular, is a "privileged scaffold" found in a wide array of natural products that exhibit potent biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[3][4] The structural features of the THF ring offer a versatile three-dimensional framework for designing molecules that can interact with novel biological targets.

This application note provides an integrated, in-depth guide for the initial in vitro evaluation of novel tetrahydrofuran compounds. It is designed for researchers in drug discovery and microbiology, offering a self-validating system of protocols that follows a logical screening cascade. We will move from primary screening for inhibitory activity to secondary confirmation of bactericidal effects and conclude with essential safety profiling through cytotoxicity assessment. The methodologies described are grounded in the standards set forth by internationally recognized bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[5][6]

Part 1: Primary Antimicrobial Screening: Quantifying Inhibitory Potency

The initial step in evaluating a new compound is to determine its ability to inhibit the visible growth of a target microorganism. The most fundamental measure for this is the Minimum Inhibitory Concentration (MIC).

Principle: The Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][8] It is the most basic and crucial laboratory measurement of an antimicrobial's in vitro activity.[8][9] A lower MIC value indicates that less of the compound is required to inhibit the organism's growth, signifying higher potency.[8] This quantitative value allows for direct comparison between different compounds and is a critical parameter for deciding which candidates should proceed to further testing.[10]

Primary Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a highly accurate and widely used technique for determining MIC values, considered a gold standard for susceptibility testing.[11][12] Its format in 96-well microtiter plates makes it amenable to higher throughput screening, which is ideal for evaluating a library of new compounds.[12]

Methodology:

  • Preparation of Test Compounds:

    • Create a stock solution of each novel tetrahydrofuran compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

    • From this stock, prepare a working solution in the appropriate test medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), at twice the highest desired final concentration.[13] The final concentration of DMSO should be kept low (typically ≤1%) to avoid impacting bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Microtiter Plate Setup (Serial Dilution):

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x concentrated compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[13] This creates a gradient of compound concentrations.

    • Well 11 serves as the Growth Control (inoculum, no compound).

    • Well 12 serves as the Sterility Control (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to the sterility control well. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading and Interpretation:

    • Following incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Self-Validating Controls:

  • Positive Control: A known antibiotic (e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives) should be run in parallel to validate the assay's performance.[11]

  • Vehicle Control: If the compound solvent (e.g., DMSO) is used at a significant concentration, a control well containing only the vehicle and inoculum should be included to ensure the solvent itself is not inhibiting growth.

Alternative Protocol: Agar Disk Diffusion

The disk diffusion method (also known as the Kirby-Bauer test) is a qualitative or semi-quantitative technique that can be used for rapid preliminary screening.[15] It relies on the diffusion of a compound from a paper disk into an agar medium, creating a concentration gradient.[16]

Methodology:

  • A standardized bacterial inoculum is swabbed uniformly across the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[17]

  • Sterile paper disks impregnated with a known amount of the test compound are placed on the agar surface.[18]

  • The plate is incubated for 18-24 hours.

  • If the compound is effective, a clear circular area, known as the "zone of inhibition," will appear around the disk where bacterial growth has been prevented.[15] The diameter of this zone is measured. While a larger zone generally suggests greater potency, it is not a direct measure of MIC, as it is also influenced by the compound's molecular weight and diffusion properties in agar.[18]

G CompoundPrep CompoundPrep SerialDilute SerialDilute CompoundPrep->SerialDilute Inoculate Inoculate SerialDilute->Inoculate InoculumPrep InoculumPrep InoculumPrep->Inoculate LawnCulture LawnCulture InoculumPrep->LawnCulture IncubateMIC IncubateMIC Inoculate->IncubateMIC ReadMIC ReadMIC IncubateMIC->ReadMIC MBC_Assay Proceed to MBC Assay ReadMIC->MBC_Assay Promising Compounds (Low MIC) Cytotoxicity_Assay Proceed to Cytotoxicity Assay ReadMIC->Cytotoxicity_Assay Promising Compounds (Low MIC) PlaceDisk PlaceDisk LawnCulture->PlaceDisk IncubateDisk IncubateDisk PlaceDisk->IncubateDisk ReadZone ReadZone IncubateDisk->ReadZone

Part 2: Secondary Screening: Assessing Bactericidal Action

After identifying compounds with good inhibitory activity (a low MIC), the next critical question is whether they simply prevent growth (bacteriostatic) or actively kill the bacteria (bactericidal). This is determined by finding the Minimum Bactericidal Concentration (MBC).

Principle: The Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log reduction) of the initial bacterial inoculum over a specific period.[19][20][21] It is determined as a follow-up to the MIC test.[22][23] The relationship between MBC and MIC is important; an agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[19][21] This information is particularly valuable for treating severe infections where complete pathogen eradication is necessary.[21]

Protocol: Determining Minimum Bactericidal Concentration (MBC)

Methodology:

  • Subculturing from MIC Plate:

    • Use the results from the completed MIC assay (Part 1).

    • Select the wells showing no visible growth: the well corresponding to the MIC and at least two wells with more concentrated compound dilutions.

    • From each of these selected wells, take a small, defined aliquot (e.g., 10-100 µL) of the broth.

  • Plating and Incubation:

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the positive growth control well (diluted 1:1000 or 1:10000 to get a countable number of colonies) to confirm the initial inoculum count.

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • Enumeration and Interpretation:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the number of CFUs in the original inoculum.[20][22]

Data Presentation: Sample Screening Results

The data below represents a hypothetical screening of novel tetrahydrofuran (THF) compounds against common pathogens.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
THF-001S. aureus ATCC 29213242Bactericidal
THF-001E. coli ATCC 2592216>64>4Bacteriostatic
THF-002S. aureus ATCC 292138648Bacteriostatic
THF-002E. coli ATCC 25922482Bactericidal
VancomycinS. aureus ATCC 29213122Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

Part 3: Safety Profiling: Essential In Vitro Cytotoxicity Assessment

A potent antimicrobial compound is only useful as a therapeutic if it is safe for the host. Many compounds that effectively kill pathogens are also toxic to eukaryotic cells.[24] Therefore, early-stage in vitro toxicology screening is a critical step in the drug discovery process to assess a compound's selectivity and therapeutic potential.[25][26]

Principle: Assessing Mammalian Cell Viability

Cytotoxicity assays measure the degree to which an agent is toxic to cells.[27] A common and robust method is the MTT assay, which measures the metabolic activity of a cell population.[28][29] Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

Protocol: MTT Assay for Cytotoxicity

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma) in the appropriate medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the novel tetrahydrofuran compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include Untreated Controls (cells with medium only) and Vehicle Controls (cells with medium containing the highest concentration of the solvent, e.g., DMSO). A Positive Control (a known cytotoxic agent like Doxorubicin) should also be included.

    • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

G Analysis Calculate % Viability and Determine IC₅₀ SeedCells SeedCells Adhere Adhere SeedCells->Adhere TreatCells TreatCells Adhere->TreatCells IncubateTreat IncubateTreat TreatCells->IncubateTreat AddMTT AddMTT IncubateTreat->AddMTT Solubilize Solubilize AddMTT->Solubilize ReadAbs ReadAbs Solubilize->ReadAbs ReadAbs->Analysis

Data Presentation: Selectivity Index

A key metric derived from these studies is the Selectivity Index (SI), which compares the cytotoxicity of a compound to its antimicrobial activity. It is calculated as SI = IC₅₀ / MIC. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to mammalian cells.

Compound IDTarget OrganismMIC (µg/mL)IC₅₀ (HEK293 cells, µg/mL)Selectivity Index (SI)
THF-001S. aureus25025
THF-002E. coli4>100>25

Summary and Path Forward

This application note outlines a systematic, three-part screening cascade for the initial characterization of novel tetrahydrofuran compounds as potential antimicrobial agents. By following these robust protocols, researchers can efficiently:

  • Quantify the inhibitory potency (MIC) of a compound library.

  • Differentiate between bacteriostatic and bactericidal activity (MBC) for the most potent hits.

  • Assess the preliminary safety profile (IC₅₀) and determine the selectivity index.

Compounds that demonstrate a low MIC, a bactericidal mode of action (low MBC/MIC ratio), and a high Selectivity Index are considered promising lead candidates. These candidates should be advanced to more complex studies, such as time-kill kinetic assays, mechanism of action investigations, screening against panels of resistant clinical isolates, and eventually, in vivo efficacy and safety models.

References

  • Title: Minimum Bactericidal Concentration (MBC) Assay. Source: Creative Diagnostics. URL: [Link]

  • Title: Determination of minimum inhibitory concentrations. Source: Journal of Antimicrobial Chemotherapy via PubMed. URL: [Link]

  • Title: How-to guide: Minimum Inhibitory Concentration (MIC). Source: Emery Pharma. URL: [Link]

  • Title: 13.5A: Minimal Inhibitory Concentration (MIC). Source: Biology LibreTexts. URL: [Link]

  • Title: Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Source: UKHSA Research Portal. URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test. Source: Creative BioMart Microbe. URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test. Source: Microbe Investigations. URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Source: SEAFDEC/AQD Institutional Repository. URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test. Source: Microbe Investigations. URL: [Link]

  • Title: Minimum bactericidal concentration. Source: Grokipedia. URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test. Source: Microchem Laboratory. URL: [Link]

  • Title: Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Source: American Chemical Society. URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source: Protocols.io. URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Source: PubMed. URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: MDPI. URL: [Link]

  • Title: Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Source: News-Medical.Net. URL: [Link]

  • Title: Preclinical In Vitro Toxicity Testing. Source: Porsolt. URL: [Link]

  • Title: Broth Dilution Method for MIC Determination. Source: Microbe Online. URL: [Link]

  • Title: EUCAST. Source: ESCMID. URL: [Link]

  • Title: In vitro toxicology. Source: Wikipedia. URL: [Link]

  • Title: In Vitro Toxicology Testing. Source: Charles River Laboratories. URL: [Link]

  • Title: Disk diffusion test. Source: Wikipedia. URL: [Link]

  • Title: Disk Diffusion Method for Antibiotic Susceptibility Test. Source: Creative Biolabs. URL: [Link]

  • Title: Disk diffusion method. Source: SEAFDEC/AQD Institutional Repository. URL: [Link]

  • Title: Antimicrobial Susceptibility Testing. Source: CLSI. URL: [Link]

  • Title: Screening Strategies to Identify New Antibiotics. Source: Ingenta Connect. URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Source: American Society for Microbiology. URL: [Link]

  • Title: EUCAST - Home. Source: EUCAST. URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing. Source: CLSI. URL: [Link]

  • Title: The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Source: MDPI. URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Source: PMC - NIH. URL: [Link]

  • Title: Expert Rules. Source: EUCAST. URL: [Link]

  • Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Source: Microbe Notes. URL: [Link]

  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Source: Journal of Clinical Microbiology. URL: [Link]

  • Title: Broth microdilution. Source: Wikipedia. URL: [Link]

  • Title: MIC Determination By Microtitre Broth Dilution Method. Source: Hancock Lab. URL: [Link]

  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Source: PMC - NIH. URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Source: National Institutes of Health, Islamabad Pakistan. URL: [Link]

  • Title: Guidance Documents. Source: EUCAST. URL: [Link]

  • Title: (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Source: ResearchGate. URL: [Link]

  • Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Source: PubMed Central. URL: [Link]

  • Title: Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Source: YouTube. URL: [Link]

  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Source: PMC - NIH. URL: [Link]

  • Title: Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Source: PubMed. URL: [Link]

  • Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Source: PMC - PubMed Central. URL: [Link]

  • Title: Tetrahydrofuran synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Source: PMC - PubMed Central. URL: [Link]

Sources

Application Notes and Protocols for Cytotoxicity Assays of 5,5-dimethyl-γ-butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Toxicological Screening of γ-Butyrolactone Derivatives

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this five-membered lactone ring have been investigated and approved for diverse clinical applications, including as diuretics, anticancer agents, and treatments for heart disease.[1] The 5,5-dimethyl-γ-butyrolactone backbone, in particular, offers a unique structural motif for the development of novel therapeutic agents. As with any new chemical entity destined for clinical investigation, a thorough in vitro evaluation of cytotoxicity is a critical initial step in the drug discovery and development pipeline.[4][5]

These application notes provide a detailed guide for researchers to assess the cytotoxic potential of novel 5,5-dimethyl-γ-butyrolactone derivatives. The protocols herein are designed to not only quantify cell death but also to provide insights into the potential mechanisms of toxicity, a crucial aspect for lead optimization and candidate selection. We will focus on a multi-parametric approach, employing a suite of assays that measure different cellular endpoints. This strategy ensures a more comprehensive and reliable assessment of a compound's cytotoxic profile.

The methodologies detailed below adhere to the principles of robust assay design, including appropriate controls and data analysis strategies, to ensure the generation of high-quality, reproducible data. The selection of assays is based on their widespread use, reliability, and their ability to interrogate distinct cellular processes affected by cytotoxic agents.

I. Foundational Principles of In Vitro Cytotoxicity Testing

Before delving into specific protocols, it is essential to understand the core principles that underpin in vitro cytotoxicity assessment. The primary goal is to determine the concentration at which a compound elicits a toxic response in cultured cells. This is often quantified as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).[6] However, a simple measure of cell viability only tells part of the story. A comprehensive toxicological profile should also consider the mode of cell death (e.g., apoptosis vs. necrosis) and the specific cellular functions that are perturbed.

The international standard ISO 10993-5 provides a framework for the in vitro cytotoxicity testing of medical devices and their component materials, and its principles are highly relevant to the assessment of novel chemical compounds.[7][8][9][10] A key tenet of this standard is the use of established cell lines and quantitative methods to evaluate adverse cellular effects.[7][9]

II. Strategic Selection of Assays: A Multi-Parametric Approach

To obtain a comprehensive understanding of the cytotoxic effects of 5,5-dimethyl-γ-butyrolactone derivatives, we recommend a tiered approach utilizing assays that probe different aspects of cell health:

  • Metabolic Activity as an Indicator of Cell Viability: The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[4][11][12]

  • Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised membrane integrity.[13][14]

  • Apoptosis Induction: The Caspase-3/7 assay measures the activity of key executioner caspases, providing a specific readout for apoptosis, a programmed form of cell death.[15][16][17]

This combination of assays allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and can provide initial clues about the mechanism of action.[18]

III. Experimental Protocols

A. Cell Line Selection and Culture

The choice of cell line is a critical parameter in cytotoxicity testing and should be guided by the intended therapeutic application of the compounds.[19] For general cytotoxicity screening, commonly used and well-characterized cell lines are recommended.

  • Human Cancer Cell Lines: For compounds with potential anticancer activity, a panel of cancer cell lines representing different tumor types is appropriate (e.g., MCF-7 for breast cancer, H460 for lung cancer, SF268 for glioblastoma).[20]

  • Normal Human Cell Lines: To assess general toxicity and selectivity, it is crucial to test compounds on non-cancerous human cell lines. Human fibroblasts or epithelial cells are often used for this purpose.[21] For example, human gingival fibroblasts (hTERT-immortalized) can be a relevant model for substances intended for oral administration.[21] Human embryonic kidney (HEK293) cells can also provide a general indication of cytotoxic effects.[21]

General Cell Culture Protocol:

  • Maintain selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[4]

  • Passage cells regularly to maintain them in the logarithmic growth phase.

  • Prior to each experiment, determine cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

B. Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is proportional to the number of viable cells.[22]

Materials:

  • 96-well flat-bottom sterile culture plates

  • 5,5-dimethyl-γ-butyrolactone derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4][22]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol)[4][22]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5,5-dimethyl-γ-butyrolactone derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (solvent alone) and a positive control (a known cytotoxic drug).[4]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[23]

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[4]

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[4] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for assessing metabolic activity using the MTT assay.

C. Protocol 2: LDH Cytotoxicity Assay

The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13][14] The increase in LDH activity in the supernatant is proportional to the number of dead cells.[14]

Materials:

  • Cells cultured in 96-well plates and treated with compounds as described for the MTT assay.

  • LDH cytotoxicity assay kit (commercially available kits provide optimized reagents).

  • Microplate reader.

Procedure:

  • Prepare Controls: In addition to the experimental wells, prepare the following controls on each plate:

    • No-Cell Control: Medium only to determine background LDH activity.[24]

    • Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.[24]

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in the kit) to determine the maximum releasable LDH.

  • Collect Supernatant: After the compound incubation period, carefully collect a portion of the culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the kit manufacturer's instructions.[14]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[14][24]

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[14]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value. It is important to note that standard LDH protocols can underestimate cell death in the presence of growth inhibition.[25] For more accurate measurements under such conditions, condition-specific controls for maximum LDH release should be included for each treatment condition.[25]

Logical Flow: Interpreting Combined MTT and LDH Data

Assay_Interpretation Start Compound Treatment MTT MTT Assay (Viability) Start->MTT LDH LDH Assay (Cytotoxicity) Start->LDH Result_MTT_Dec Decreased Viability MTT->Result_MTT_Dec Result_LDH_Inc Increased Cytotoxicity LDH->Result_LDH_Inc Result_MTT_Dec->Result_LDH_Inc Yes Conclusion2 Cytostatic Effect or Metabolic Inhibition Result_MTT_Dec->Conclusion2 No Conclusion1 Cytotoxic Effect (Membrane Damage) Result_LDH_Inc->Conclusion1 Yes Conclusion3 No Significant Effect Result_LDH_Inc->Conclusion3 No

Caption: Decision tree for interpreting combined MTT and LDH assay results.

D. Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[16][26] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a measurable signal.[15][27]

Materials:

  • Cells cultured in 96-well plates (white-walled for luminescence, black-walled for fluorescence) and treated with compounds.

  • Caspase-Glo® 3/7 (luminescent) or similar fluorometric assay kit.[15]

  • Luminometer or fluorescence microplate reader.

Procedure:

  • Prepare Reagent: Reconstitute the caspase substrate with the provided buffer according to the manufacturer's protocol.

  • Reagent Addition: After the compound incubation period, equilibrate the 96-well plate to room temperature. Add the Caspase-3/7 reagent directly to each well in a volume equal to the culture medium volume (e.g., 100 µL). The reagent contains a detergent for cell lysis.[15]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis: The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity. Calculate the fold-change in caspase activity relative to the vehicle-treated control. A significant increase in the signal indicates the induction of apoptosis.

Apoptosis_Pathway Compound 5,5-dimethyl-γ-butyrolactone Derivative Cell Target Cell Compound->Cell Procaspase8 Procaspase8 Cell->Procaspase8 Pro-apoptotic Signal Caspase8 Caspase8 Procaspase8->Caspase8 Activation Procaspase37 Procaspase37 Caspase8->Procaspase37 Cleavage Caspase37 Caspase37 Procaspase37->Caspase37 Activation Substrates Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Sources

Application Notes and Protocols for Computational Modeling of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid Interactions with Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the computational modeling of the interactions between the novel small molecule, (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, and its putative biological target, soluble epoxide hydrolase (sEH). Intended for researchers, scientists, and drug development professionals, these application notes detail the theoretical underpinnings and practical execution of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. By following these protocols, researchers can gain insights into the binding mode, stability, and affinity of this compound, thereby accelerating early-stage drug discovery efforts.

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase

This compound is a novel compound featuring a γ-butyrolactone scaffold. While its specific biological activity is yet to be fully elucidated, compounds containing the γ-butyrolactone moiety are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3][4] A promising therapeutic target for compounds with potential anti-inflammatory action is soluble epoxide hydrolase (sEH).[1][5][6][7][8]

The enzyme sEH plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory effects.[5][9][10] By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial pathways.[5][7][10] Consequently, the inhibition of sEH is a well-established therapeutic strategy for managing conditions such as hypertension, inflammation, and neuropathic pain.[1][6][11][12] Numerous computational and crystallographic studies have characterized the binding of various inhibitors to sEH, making it an excellent model system for our computational investigation.[9][13][14]

This guide will utilize the murine soluble epoxide hydrolase (sEH) as the representative protein target for demonstrating the computational workflow. The choice is based on the extensive research conducted on murine sEH and the availability of high-resolution crystal structures in the Protein Data Bank (PDB).[10][15][16]

Overall Workflow

The computational investigation of the interaction between this compound and murine sEH will follow a multi-step process. This workflow is designed to provide a comprehensive understanding of the ligand-protein interaction, from initial binding pose prediction to the analysis of the dynamic stability of the complex.

G cluster_prep Preparation cluster_dock Docking cluster_md Molecular Dynamics cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim MD Simulation Docking->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy

Caption: Overall computational workflow.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step that significantly influences the quality of subsequent computational analyses.

Ligand Preparation

The 3D structure of this compound needs to be generated and optimized.

Protocol 1: Ligand Structure Generation and Optimization

  • Obtain 2D Structure: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D structure. Most chemical drawing software has this functionality. Save the structure in a common format like .mol2 or .sdf.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the command-line tool obminimize from Open Babel.

  • Generate PDBQT file for Docking: For docking with AutoDock Vina, the ligand file needs to be converted to the .pdbqt format, which includes partial charges and atom types. This can be accomplished using AutoDock Tools or PyRx.

Protein Preparation

For this protocol, we will use the crystal structure of murine soluble epoxide hydrolase. A suitable structure can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 1CQZ represents the murine sEH.

Protocol 2: Protein Structure Preparation

  • Download PDB File: Download the PDB file (e.g., 1cqz.pdb) from the RCSB PDB website.

  • Clean the PDB File: The downloaded PDB file often contains non-protein atoms such as water molecules, co-crystallized ligands, and ions that may not be relevant to the simulation. These should be removed. This can be done manually in a text editor or using visualization software like PyMOL or Discovery Studio.

  • Add Hydrogen Atoms: The PDB file usually lacks hydrogen atoms. These must be added, and their positions optimized. Software like PyMOL, Discovery Studio, or command-line tools like pdb2pqr can be used for this purpose.

  • Generate PDBQT file for Docking: Similar to the ligand, the protein structure needs to be converted to the .pdbqt format for use with AutoDock Vina. This step also involves assigning partial charges. AutoDock Tools or PyRx can be used for this.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a valuable tool for identifying potential binding modes and for virtual screening of compound libraries.

G Input Ligand (.pdbqt) Protein (.pdbqt) Define_Grid Define Binding Site (Grid Box) Input->Define_Grid Run_Vina Run AutoDock Vina Define_Grid->Run_Vina Output Docked Poses (.pdbqt) Binding Scores (log file) Run_Vina->Output Analyze_Results Analyze Poses and Binding Affinity Output->Analyze_Results

Caption: Molecular docking workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box centered on the active site of the protein. The coordinates for the center of the grid box can be determined from the position of a co-crystallized ligand in a known sEH structure or by using binding site prediction tools.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and the grid box parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line.

Part 3: Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.

G cluster_prep System Preparation cluster_sim Simulation Topology Generate Topology (Ligand & Protein) Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Equilibration->Production

Caption: Molecular dynamics simulation workflow.

Ligand Parameterization for MD Simulations

Standard force fields used in MD simulations do not contain parameters for novel small molecules. Therefore, it is necessary to generate a topology and parameter file for this compound.

Protocol 4: Ligand Parameterization using CGenFF

  • Prepare Ligand File: Ensure the ligand structure is in a .mol2 file format with correct atom types and bond orders.

  • Use the CGenFF Server: Upload the .mol2 file to the CGenFF server. The server will generate a CHARMM-compatible topology and parameter file (a .str file).

  • Convert to GROMACS format: The output from the CGenFF server can be converted to the GROMACS format (.itp and additions to the .top file) using provided scripts.

MD Simulation with GROMACS

GROMACS is a widely used software package for performing MD simulations.

Protocol 5: Protein-Ligand MD Simulation with GROMACS

  • Prepare the Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a chosen force field (e.g., CHARMM36m).

  • Combine Protein and Ligand: Create a complex .pdb file containing both the protein and the docked ligand.

  • Create the Simulation Box: Define a simulation box around the complex and solvate it with water molecules using gmx editconf and gmx solvate.

  • Add Ions: Add ions to neutralize the system using gmx genion.

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration: Perform two phases of equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) to stabilize the system.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

Part 4: Analysis of MD Simulations

The trajectory from the MD simulation contains a wealth of information about the dynamics of the protein-ligand complex.

Trajectory Analysis

Protocol 6: Analyzing MD Trajectories

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the protein.

  • Interaction Energy: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein.

Protocol 7: MM/PBSA Binding Free Energy Calculation

  • Extract Frames: Extract snapshots of the complex, protein, and ligand from the MD trajectory.

  • Run g_mmpbsa: Use the g_mmpbsa tool (or similar scripts) to calculate the different energy components (molecular mechanics, polar solvation, and non-polar solvation) for the complex, protein, and ligand.

  • Calculate Binding Free Energy: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Data Presentation

All quantitative data from the docking and MD simulations should be summarized in tables for easy comparison.

Table 1: Molecular Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5ASP333, TYR465
2-8.2TRP334, MET419
3-7.9HIS523, TYR381

Table 2: Summary of MD Simulation Analysis

MetricAverage ValueStandard Deviation
Protein RMSD (nm)0.250.05
Ligand RMSD (nm)0.150.03
Average H-bonds2.50.8
MM/PBSA ΔG (kJ/mol)-120.515.2

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for investigating the interactions between this compound and soluble epoxide hydrolase. By following these protocols, researchers can generate valuable insights into the potential of this compound as an sEH inhibitor. The results from these computational studies can guide further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, to confirm the predicted biological activity.

References

  • Computational insights into the known inhibitors of human soluble epoxide hydrolase. ([Link])

  • Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. ([Link])

  • Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors. ([Link])

  • In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design. ([Link])

  • Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. ([Link])

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. ([Link])

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. ([Link])

  • Computational design of two new soluble epoxide hydrolase (sEH) inhibitors. ([Link])

  • Computational design of two new soluble epoxide hydrolase (sEH) inhibitors. ([Link])

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. ([Link])

  • Inhibition of soluble epoxide hydrolase contributes to the anti-inflammatory effect of antimicrobial triclocarban in a murine model. ([Link])

  • Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. ([Link])

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ([Link])

  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. ([Link])

  • Crystal structure of a gamma-butyrolactone autoregulator receptor protein in Streptomyces coelicolor A3(2). ([Link])

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. ([Link])

  • Representative biologically active γ-butyrolactones. ([Link])

  • Representative examples of γ-butyrolactone based biologically active molecules. ([Link])

  • Protein reactivity of natural product-derived γ-butyrolactones. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Disubstituted-γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,5-disubstituted-γ-butyrolactones. This class of molecules is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3] However, their synthesis, particularly the construction of the quaternary center at the C5 position, presents a unique set of challenges. This guide is designed to provide practical, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 5,5-disubstituted-γ-butyrolactones. The advice provided is grounded in mechanistic principles to help you not only solve the immediate problem but also understand its root cause.

Q1: My lactonization reaction shows very low or no yield. What are the primary causes and how can I fix it?

This is the most frequent issue researchers face. A failed lactonization can typically be traced back to one of several factors related to reaction kinetics, thermodynamics, or competing side reactions.

Possible Cause 1: Incomplete Reaction The intramolecular cyclization to form a five-membered ring is generally favorable, but the activation energy can be high, or the reaction may not have reached equilibrium.

  • Expert Insight & Solution:

    • Reaction Time & Temperature: Many lactonizations require extended reaction times (12-24 hours) or elevated temperatures to proceed to completion. Monitor the reaction diligently using Thin Layer Chromatography (TLC) or LC-MS. If starting material (the γ-hydroxy acid) remains, consider extending the reaction time or gradually increasing the temperature. Be cautious, as excessive heat can promote dehydration.[4]

    • Catalyst Activity: For acid-catalyzed reactions, ensure your catalyst (e.g., p-Toluenesulfonic acid, sulfuric acid) is not hydrated or degraded. Using a freshly opened bottle or drying the catalyst can be critical. The stoichiometric amount should also be precise.[4]

Possible Cause 2: Intermolecular Polymerization The hydroxy acid starting material can react with another molecule of itself (intermolecularly) to form linear polyesters, which competes directly with the desired intramolecular cyclization.

  • Expert Insight & Solution:

    • High Dilution Principle: The key to favoring intramolecular reactions is to run the synthesis under high dilution conditions (e.g., 0.01-0.05 M). This reduces the probability of two different substrate molecules encountering each other in solution, thus promoting the desired ring-closing reaction.[4] This is a cornerstone principle for cyclization reactions.

Possible Cause 3: Unfavorable Thermodynamics While γ-butyrolactones are generally stable, the equilibrium between the open-chain hydroxy acid and the cyclic lactone can be influenced by the specific substituents and reaction conditions.

  • Expert Insight & Solution:

    • Water Removal: Lactonization is a condensation reaction that releases one molecule of water. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water from the reaction mixture, driving the equilibrium toward the lactone product according to Le Châtelier's principle.

Q2: My reaction is messy, with multiple side products. How can I identify and suppress them?

Side product formation is a clear indicator that your reaction conditions are enabling undesired pathways. Identifying these products is the first step to mitigating them.

Common Side Product 1: Dehydration to Alkenes Under harsh acidic and high-temperature conditions, the tertiary alcohol of the γ-hydroxy acid precursor can be eliminated to form an unsaturated carboxylic acid.

  • Identification: This side product will have a mass corresponding to the loss of water (M-18) and will show characteristic C=C bond signals in ¹H and ¹³C NMR spectroscopy.[4]

  • Expert Insight & Solution:

    • Milder Conditions: Switch to less aggressive reaction conditions. Use a milder acid catalyst or lower the temperature.

    • Alternative Reagents: Consider activating the carboxylic acid instead of relying on direct acid catalysis. Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate lactonization under much milder conditions, avoiding dehydration.[4]

Common Side Product 2: Rearrangement Products For certain substrates, carbocation intermediates formed under acidic conditions can undergo rearrangements (e.g., Wagner-Meerwein shifts) before cyclization, leading to isomeric lactone structures.

  • Identification: Detailed structural elucidation using 2D NMR techniques (COSY, HMBC) is often required to confirm rearranged structures.

  • Expert Insight & Solution:

    • Avoid Strong Acids: Employ reaction conditions that do not generate free carbocations. Methods involving activation of the carboxyl group or those proceeding through radical pathways are excellent alternatives.[1][5]

Q3: I'm struggling with the purification of my target lactone. What are the most effective strategies?

Purification can be challenging due to the physical properties of the lactone and its potential similarity to starting materials or side products.

Challenge 1: Separating Lactone from Starting Hydroxy Acid The starting material and product have different polarities, which is the key to their separation.

  • Expert Insight & Solution:

    • Liquid-Liquid Extraction: The target lactone is significantly less polar than the starting hydroxy acid because it lacks the free -OH and -COOH groups. During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral lactone remains in the organic layer.[4]

    • Chromatography: If extraction is insufficient, flash column chromatography is very effective. The lactone will have a higher Rf value (be less polar) than the hydroxy acid.[4]

Challenge 2: Removing High-Boiling Impurities or Isomers When impurities have similar polarities and boiling points to the desired product, purification becomes more difficult.

  • Expert Insight & Solution:

    • Vacuum Distillation: For thermally stable lactones, vacuum distillation can be a powerful technique to separate products based on boiling point. Industrial purification often involves heating the crude lactone followed by distillation.[6][7]

    • Crystallization: If your lactone is a solid, recrystallization from an appropriate solvent system can provide material of very high purity. This is often the best method for removing isomeric impurities.

Troubleshooting Summary Table

Problem Possible Cause Recommended Solution
Low or No Yield Incomplete ReactionExtend reaction time; Increase temperature moderately; Check catalyst activity.[4]
Intermolecular PolymerizationPerform the reaction under high dilution conditions (0.01-0.05 M).[4]
Unfavorable EquilibriumRemove water using a Dean-Stark trap or molecular sieves.
Multiple Side Products Dehydration (Elimination)Use milder conditions (lower temp, weaker acid); Use DCC/DMAP coupling.[4]
Skeletal RearrangementAvoid strongly acidic conditions that generate carbocations.
Purification Difficulty Contamination with Starting AcidPerform an aqueous wash with a mild base (e.g., NaHCO₃) to extract the acid.[4]
Co-eluting ImpuritiesAttempt vacuum distillation for thermally stable compounds or recrystallization for solids.[6]
Product InstabilityAvoid harsh acidic or basic conditions during workup and purification.[4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acid-Catalyzed Lactonization

This protocol describes a standard method for the cyclization of a γ-hydroxy-γ,γ-dialkyl-carboxylic acid to the corresponding 5,5-disubstituted-γ-butyrolactone.

Materials:

  • γ-hydroxy-γ,γ-dialkyl-carboxylic acid (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add the γ-hydroxy acid (1.0 eq) and toluene to achieve a concentration of approximately 0.05 M.

  • Catalyst Addition: Add the p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope, and the water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the polar starting material spot and the appearance of a less polar product spot. The reaction is typically complete in 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation.

Visualizing the Workflow

The general process from starting material to final product can be visualized as a logical flow.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Start Select γ-Hydroxy Acid Precursor Setup Reaction Setup (High Dilution, Dean-Stark) Start->Setup React Add Catalyst & Heat to Reflux Setup->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete? Workup Aqueous Workup (Base Wash) Monitor->Workup Complete Purify Chromatography / Distillation Workup->Purify End Pure 5,5-Disubstituted-γ-Butyrolactone Purify->End

Caption: General workflow for the synthesis of 5,5-disubstituted-γ-butyrolactones.

Troubleshooting Decision Tree

When a reaction fails, a systematic approach is needed to diagnose the issue.

G Start Reaction Outcome: Low Yield / No Product TLC Analyze Crude Reaction Mixture by TLC Start->TLC OnlySM Only Starting Material (SM) Visible? TLC->OnlySM Complex Complex Mixture of Spots? TLC->Complex CleanProduct Clean Spot, but Low Isolated Yield? TLC->CleanProduct OnlySM->Complex No Sol_Kinetics Issue: Kinetics/Equilibrium - Increase Temp/Time - Check Catalyst - Remove Water OnlySM->Sol_Kinetics Yes Complex->CleanProduct No Sol_SideRxns Issue: Side Reactions - Use Milder Conditions - Use High Dilution - Change Reagents (e.g., DCC) Complex->Sol_SideRxns Yes Sol_Workup Issue: Workup/Purification Loss - Check Aqueous Layers - Optimize Extraction pH - Check for Volatility CleanProduct->Sol_Workup Yes

Caption: Decision tree for troubleshooting failed lactonization reactions.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid. Benchchem.
  • Millet, A., et al. (n.d.). Asymmetric synthesis of: Trans -4,5-disubstituted γ-butyrolactones involving a key allylboration step. First access to (-)-nicotlactone B and (-)-galbacin. ResearchGate. [Link]

  • Ambrose, K. D., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]

  • Kim, H., & An, D. K. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health (NIH). [Link]

  • Hong, M., & Chen, E. Y.-X. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters. [Link]

  • ResearchGate. (n.d.). Synthesis strategy of γ‐butyrolactone. [Link]

  • Mondal, S., et al. (n.d.). Diastereodivergent synthesis of enantioenriched α,β-disubstituted γ-butyrolactones via cooperative N-heterocyclic carbene and Ir catalysis. ResearchGate. [Link]

  • Hong, M., & Chen, E. Y.-X. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters. [Link]

  • Hong, M., & Chen, E. Y.-X. (n.d.). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ResearchGate. [Link]

  • Douglas, C. J., et al. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters. [Link]

  • Mondal, S., et al. (n.d.). Diastereodivergent synthesis of enantioenriched α,β-disubstituted γ-butyrolactones via cooperative N-heterocyclic carbene and. SciSpace. [Link]

  • Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry. [Link]

  • Quintavalla, A., & Cozzi, P. G. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. National Institutes of Health (NIH). [Link]

  • Casey, B. M., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. National Institutes of Health (NIH). [Link]

  • Sim, D. S. Y., et al. (2023). Expeditious access to cis-β-aryl, γ-alkyl disubstituted (±)-γ-butyrolactones via nickel-hydride catalysis. RSC Publishing. [Link]

  • JP S5927881A. (n.d.). Purification of gamma-butyrolactone.
  • Quintavalla, A., & Cozzi, P. G. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • JP 4348890B2. (n.d.). Method for purifying gamma-butyrolactone.
  • US 5210229A. (n.d.). Process for the preparation of gamma-butyrolactone.
  • WO 2013023140A1. (n.d.). Post process purification for gamma-butyrolactone production.
  • Ishikawa, T., & Arimitsu, S. (2022). Diastereoselective synthesis of γ,γ-disubstituted β-hydroxy α,α-difluoro-γ-butyrolactones. Journal of Fluorine Chemistry. [Link]

  • Arcile, G., et al. (n.d.). Preparation of disubstituted γ‐butyrolactone and their reduced lactol.... ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. [Link]

  • Arakawa, K., et al. (2021). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Wu, Q., et al. (2017). Lactonization as a general route to β-C(sp3)–H functionalization. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: A-Z Guide to Optimizing (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support center dedicated to the synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and a detailed FAQ section, all in a user-friendly question-and-answer format. Our goal is to address the specific experimental challenges you may face, empowering you to enhance your reaction yields and achieve consistent, high-quality results.

I. Foundational Principles of the Synthesis

The synthesis of this compound is a cornerstone for the development of various pharmaceutical agents. A prevalent and effective method for its preparation is the Reformatsky reaction.[1][2] This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, a lactone, mediated by metallic zinc.[1][2] The success of this synthesis is highly dependent on precise control over reaction conditions and the quality of the reagents.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses the most frequent issues encountered during the synthesis, providing both the underlying causes and actionable solutions.

Low to No Product Yield

Question: My reaction has yielded minimal to no desired product, with the starting materials largely unreacted. What are the probable causes and how can I resolve this?

Answer: This is a very common issue, often stemming from problems with the zinc catalyst or the presence of moisture.

In-Depth Analysis:

  • Inactive Zinc Catalyst: The Reformatsky reaction is contingent on the activation of zinc to form an organozinc intermediate.[1][3] Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which inhibits the reaction.[4]

  • Moisture Contamination: The organozinc reagent is highly sensitive to moisture. Any water present in the reaction will lead to the quenching of this intermediate, thereby halting the desired reaction pathway.

  • Sub-optimal Reagent Quality: The purity of the starting materials, such as ethyl 2-bromoacetate and 3,3-dimethyl-dihydrofuran-2-one, is crucial. Impurities can lead to unwanted side reactions.

Troubleshooting Protocol:

  • Effective Zinc Activation:

    • Procedure: Prior to the reaction, wash the zinc dust with a dilute acid solution (e.g., 1M HCl) to dissolve the oxide layer. Subsequently, wash with deionized water, followed by ethanol and then diethyl ether. The activated zinc should be thoroughly dried under a high vacuum.

    • Scientific Rationale: The acid wash exposes a fresh, reactive zinc surface. The following solvent washes are to remove any residual acid and water, with the final vacuum drying ensuring absolute dryness.[5]

  • Maintaining Anhydrous Conditions:

    • Procedure: All glassware should be oven-dried (e.g., at 120°C for at least 4 hours) and cooled in a desiccator. The reaction must be carried out under an inert atmosphere, such as nitrogen or argon. Solvents should be freshly distilled from an appropriate drying agent.

    • Scientific Rationale: An anhydrous environment is critical to prevent the decomposition of the moisture-sensitive organozinc intermediate.

  • Initiating the Reaction:

    • Procedure: The addition of a small iodine crystal can help initiate the reaction. Gentle warming with a heat gun may also be applied.

    • Scientific Rationale: Iodine can act as a chemical activator for the zinc surface.[2] Localized heating can provide the necessary activation energy to kickstart the formation of the organozinc species.

Significant Byproduct Formation

Question: My final product is contaminated with significant byproducts, which is complicating the purification process and lowering my yield. What are these byproducts and how can I prevent their formation?

Answer: Byproduct formation in the Reformatsky reaction often points to side reactions that are competing with your main reaction. A common byproduct is the self-condensation product of the α-halo ester.

In-Depth Analysis:

  • Wurtz-type Coupling: The organozinc intermediate can react with another molecule of ethyl 2-bromoacetate, leading to the formation of a dimer.

  • Uncontrolled Reaction Temperature: The Reformatsky reaction is exothermic. A lack of proper temperature control can accelerate the rate of side reactions.

Strategies for Minimizing Byproducts:

  • Controlled Addition of the α-Halo Ester:

    • Procedure: Add the ethyl 2-bromoacetate to the reaction mixture in a dropwise manner. The rate of addition should be slow enough to maintain a gentle reflux.

    • Scientific Rationale: A slow addition rate ensures a low concentration of the α-halo ester at any given time, which in turn disfavors the bimolecular self-condensation reaction.

  • Precise Temperature Management:

    • Procedure: Employ an ice bath or a temperature-controlled oil bath to keep the reaction temperature within the optimal range.

    • Scientific Rationale: Strict temperature control allows the reaction to proceed at a steady and controlled rate, which minimizes the occurrence of unwanted side reactions.

Table 1: Impact of Addition Rate on Product Yield and Purity

Addition Rate of Ethyl 2-BromoacetateDesired Product Yield (%)Dimer Byproduct (%)
Rapid (5 minutes)40-5025-35
Moderate (30 minutes)60-7010-20
Slow (60 minutes)75-85<5
Challenges in Product Isolation and Purification

Question: I'm finding it difficult to isolate the pure this compound following the hydrolysis step. What are the most effective purification techniques?

Answer: The carboxylic acid nature of the final product can present challenges during extraction and purification, such as emulsion formation.

Purification Troubleshooting:

  • Thorough Extraction:

    • Procedure: After quenching the reaction with an acidic solution (e.g., 1 M HCl), extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate.

    • Scientific Rationale: Multiple extractions are necessary to ensure the complete transfer of the polar product from the aqueous phase to the organic phase.

  • Breaking Emulsions:

    • Procedure: If an emulsion forms, add a small amount of brine (saturated NaCl solution).

    • Scientific Rationale: The addition of brine increases the ionic strength of the aqueous layer, which helps to break the emulsion and facilitate phase separation.

  • Chromatographic Purification:

    • Procedure: For highly impure products, column chromatography using silica gel is recommended. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is generally effective.

    • Scientific Rationale: A polarity gradient allows for the effective separation of the desired product from both less polar starting materials and more polar byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Are there alternative solvents I can use for this reaction?

A1: While THF is the most common solvent, other ethereal solvents such as diethyl ether or dioxane can be used. However, you may need to re-optimize the reaction time and temperature for these solvents.

Q2: Can I use a different metal catalyst instead of zinc?

A2: While zinc is the traditional choice for the Reformatsky reaction, other metals like indium and samarium have been used.[1] These can sometimes offer improved reactivity and selectivity, but they are generally more expensive and may require different reaction conditions.

Q3: How can I definitively confirm the structure of my final product?

A3: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation. The characteristic chemical shifts in the NMR spectra and the molecular ion peak in the mass spectrum will provide unambiguous evidence of the product's structure.

IV. Visualizing the Synthetic Workflow

A clear understanding of the experimental sequence is vital for a successful outcome. The following diagram outlines the key stages of the synthesis.

Synthesis_Workflow cluster_prep I. Preparation Phase cluster_reaction II. Reaction Phase cluster_purification III. Purification Phase glassware_prep Anhydrous Glassware Preparation reagent_prep Reagent Purification & Drying zn_activation Zinc Activation (Acid Wash & Vacuum Dry) reformatsky Reformatsky Reaction - Inert Atmosphere (N₂/Ar) - Controlled Reagent Addition - Temperature Monitoring zn_activation->reformatsky Initiate Reaction hydrolysis Acidic Workup & Ester Hydrolysis reformatsky->hydrolysis Reaction Quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) hydrolysis->extraction Isolate Crude Product chromatography Silica Gel Column Chromatography extraction->chromatography For High Purity final_product Pure this compound chromatography->final_product Characterization (NMR, MS)

Caption: A step-by-step workflow for the synthesis of this compound.

V. References

  • (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid - ChemSynthesis. Available at: [Link]

  • Reformatsky reaction - Wikipedia. Available at: [Link]

  • Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid - Drug Approvals International. Available at: [Link]

  • Reformatsky Reaction | NROChemistry. Available at: [Link]

  • This compound - Sinfoo Biotech. Available at: [Link]

  • Reformatsky Reaction - Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Lactonization of Substituted Glutaric Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lactonization of substituted glutaric acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize unwanted side reactions.

I. Troubleshooting Guide: Navigating Common Side Reactions

The formation of γ- and δ-lactones from substituted glutaric acids is a powerful tool in organic synthesis. However, the desired cyclization is often accompanied by side reactions that can complicate purification and reduce yields. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Formation of Glutaric Anhydride

Q: I am observing a significant amount of a byproduct that I've characterized as the corresponding glutaric anhydride. What causes this, and how can I prevent it?

A: The formation of a cyclic anhydride is a common side reaction, particularly when attempting lactonization under thermal conditions or with certain dehydrating agents.[1][2] Glutaric acid and its derivatives can undergo intramolecular dehydration to form a stable five-membered glutaric anhydride.[2][3][4]

Causality:

  • Thermal Stress: Heating the dicarboxylic acid can directly lead to the elimination of water and the formation of the cyclic anhydride.[1][2]

  • Activating Agents: Reagents intended to activate one carboxyl group for nucleophilic attack by a hydroxyl group (in the case of hydroxy-substituted glutaric acids) or via C-H activation can sometimes activate both, leading to anhydride formation.

Troubleshooting Protocol:

  • Reagent Selection: If using a classical dehydrating agent, consider switching to milder activating agents. For instance, instead of strong dehydrating agents like phosphorus pentoxide, carbodiimides (e.g., DCC, EDC) in the presence of a nucleophilic catalyst (e.g., DMAP) can be more selective for lactonization at lower temperatures.

  • Temperature Control: Carefully control the reaction temperature. High temperatures favor the thermodynamically stable anhydride. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Catalyst-Controlled C-H Activation: Modern methods utilizing transition metal catalysts, such as palladium or manganese complexes, can offer high selectivity for lactonization over anhydride formation by directing C-H activation to a specific site.[5][6][7][8] These reactions often proceed under milder conditions, further disfavoring anhydride formation.

Issue 2: Poor Regioselectivity (Formation of γ- vs. δ-Lactones)

Q: My substituted glutaric acid can theoretically form both a γ- and a δ-lactone, and I'm getting a mixture of both. How can I control the regioselectivity of the lactonization?

A: Controlling regioselectivity in the lactonization of unsymmetrical glutaric acid derivatives is a significant challenge. The outcome is often dictated by a combination of steric, electronic, and catalyst-directing effects.

Causality:

  • Thermodynamic vs. Kinetic Control: The formation of five-membered rings (γ-lactones) is often kinetically favored, while six-membered rings (δ-lactones) can be thermodynamically more stable. The specific substitution pattern on your glutaric acid will influence this balance.

  • Catalyst and Ligand Effects: In metal-catalyzed C-H activation lactonizations, the choice of metal, and more critically, the ligand, can exert profound control over which C-H bond is activated, thereby dictating the regioselectivity.[5][8] For instance, palladium catalysts with different quinoline-pyridone ligands have been shown to selectively form either γ- or δ-lactones.[7]

Troubleshooting Protocol:

  • Ligand Screening: If you are employing a palladium-catalyzed C-H activation strategy, screen a variety of ligands. Ligands with different bite angles and steric profiles can dramatically alter the regiochemical outcome.[8] For example, a five-membered chelate may favor γ-lactone formation, while a six-membered chelate may promote δ-lactone formation.[8]

  • Solvent Effects: Solvents can influence the transition state energies of competing cyclization pathways. Highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to play a crucial role in mediating selectivity in related reactions.[9]

  • Substrate Modification: While not always feasible, modifying the substrate to sterically block one potential cyclization pathway or to introduce a directing group can be a powerful strategy.

Issue 3: Decarboxylation of the Product or Starting Material

Q: I am detecting byproducts that suggest decarboxylation has occurred. Why is this happening and what can be done to minimize it?

A: Decarboxylation, the loss of CO₂, is a potential side reaction, especially under harsh thermal or oxidative conditions.[10][11][12] It can be particularly problematic if the glutaric acid substrate has substituents that stabilize a carbanion or carbocation intermediate upon loss of a carboxyl group.

Causality:

  • Thermal Instability: Substituted glutaric acids, especially those with electron-withdrawing groups at the β-position (β-keto acids), can undergo thermal decarboxylation.[10][11]

  • Oxidative Conditions: Some catalytic systems, particularly those employing strong oxidants, can promote oxidative decarboxylation.[6]

  • Radical Intermediates: Reactions proceeding through acyloxy radical intermediates can be prone to decarboxylation, which is often a rapid process.[13]

Troubleshooting Protocol:

  • Milder Reaction Conditions: Lower the reaction temperature and consider using a less aggressive oxidant if your system allows.

  • Catalyst Choice: Manganese-based catalyst systems have been developed for C-H lactonization that can proceed under mild conditions, using hydrogen peroxide as the oxidant, which can suppress decarboxylation pathways.[6]

  • Protecting Group Strategy: If a particular functional group is promoting decarboxylation, consider protecting it during the lactonization step.

  • Mechanism-Based Reagent Selection: For reactions that may involve acyloxy radicals, catalyst systems that can stabilize this intermediate against decarboxylation are beneficial.[13]

Issue 4: Epimerization at Chiral Centers

Q: My starting material is a chiral substituted glutaric acid, but my lactone product is a mixture of diastereomers or has lost enantiopurity. What is causing this epimerization?

A: Epimerization, the inversion of a stereocenter, is a critical issue when working with chiral molecules.[14][15] In the context of lactonization, it most commonly occurs at a stereocenter alpha to a carboxyl group.

Causality:

  • Enolization: Under basic or even some acidic conditions, the α-proton of a carboxylic acid can be abstracted to form an enolate, which is achiral. Reprotonation can then occur from either face, leading to racemization or epimerization.[14]

  • Activating Agents: The activation of the carboxyl group, for example, by forming an active ester or an oxazolone intermediate (in the case of α-amino acid derivatives), can significantly increase the acidity of the α-proton, making it more susceptible to abstraction by base.[16][17]

Troubleshooting Protocol:

  • Control of pH: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base like 2,4,6-collidine or diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Choice of Coupling Reagents: When using activating agents, select those known to suppress epimerization. For example, the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can reduce the lifetime of highly reactive intermediates prone to epimerization.

  • Low-Temperature Reactions: Perform the reaction at the lowest possible temperature to slow down the rate of enolization and subsequent epimerization.

  • Chiral Catalysts: Employing chiral catalysts can not only induce stereoselectivity in the formation of new chiral centers but can also operate under conditions mild enough to preserve existing stereochemistry.[6][18]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for catalyst-controlled C-H lactonization of a substituted glutaric acid?

A1: While specific mechanisms vary with the catalyst system, a general pathway for a palladium-catalyzed process involves:

  • Coordination: One of the carboxylic acid groups coordinates to the palladium center.

  • C-H Activation: The palladium catalyst then facilitates the cleavage of a specific C-H bond (e.g., at the β- or γ-position) to form a palladacycle intermediate. This step is often the regioselectivity-determining step.[5][8]

  • Oxidative Addition/Reductive Elimination: An oxidant promotes the formation of a Pd(IV) intermediate, which then undergoes C-O reductive elimination to form the lactone and regenerate the active Pd(II) catalyst.[19]

Q2: Can I perform a lactonization on a glutaric acid derivative that has other sensitive functional groups?

A2: Yes, but chemoselectivity is a key consideration. Modern catalytic methods often show remarkable functional group tolerance.[20] For example, copper-catalyzed systems have been shown to be compatible with ethers, esters, and even some nitrogen-containing heterocycles.[20] However, it is crucial to screen conditions carefully. Groups that can coordinate strongly to the metal catalyst or are susceptible to oxidation may interfere with the desired reaction.

Q3: My lactonization reaction is very slow or stalls at low conversion. What can I do to improve the reaction rate?

A3: Low conversion can be due to several factors:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure your reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if required.

  • Insufficient Activation: The chosen conditions may not be sufficiently energetic. A modest increase in temperature or a switch to a more active catalyst or ligand system could be beneficial. However, be mindful of promoting side reactions.

  • Product Inhibition: The lactone product or a byproduct could be coordinating to the catalyst and inhibiting its turnover.

  • Steric Hindrance: Highly substituted glutaric acids may react slowly due to steric hindrance around the reacting centers.[7] In such cases, more forcing conditions or a catalyst system specifically designed to overcome steric challenges may be necessary.

III. Data and Visualization

Table 1: Influence of Ligand on Regioselectivity in Pd-Catalyzed Lactonization
Ligand TypeChelate Ring SizePredominant ProductRationaleReference
Quinoline-Pyridone (L1)5-memberedγ-LactoneFavors β-C-H activation leading to the γ-lactone.[5][8]
Quinoline-Pyridone (L2)6-memberedδ-LactoneFavors γ-C-H activation leading to the δ-lactone.[5][8]
Diagrams of Key Reaction Pathways
Desired Lactonization vs. Anhydride Formation

This diagram illustrates the competition between the desired intramolecular cyclization to form a lactone and the side reaction of dehydration to form a cyclic anhydride.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products Glutaric Acid Derivative Glutaric Acid Derivative Lactonization Lactonization Glutaric Acid Derivative->Lactonization Desired Pathway Anhydride Formation Anhydride Formation Glutaric Acid Derivative->Anhydride Formation Side Reaction Lactone Lactone Lactonization->Lactone Product Glutaric Anhydride Glutaric Anhydride Anhydride Formation->Glutaric Anhydride Byproduct

Caption: Competing pathways in glutaric acid reactions.

Mechanism of Epimerization at the α-Carbon

This workflow shows how base-mediated abstraction of the α-proton can lead to a loss of stereochemical integrity.

Caption: Pathway for base-catalyzed epimerization.

IV. References

  • 22.5: Acid Anhydride Chemistry. (2020). LibreTexts Chemistry.[Link]

  • Chan, K. S. L., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science, 376(6600), 1481-1487. [Link]

  • Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19456-19468. [Link]

  • Chan, K. S. L., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science, 376(6600). [Link]

  • Reactions of Acid Anhydrides. Reactory.[Link]

  • Chen, G., et al. (2018). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 563(7732), 511-516. [Link]

  • Ye, Z., et al. (2021). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 12(15), 5483-5489. [Link]

  • Duan, Y., et al. (2022). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Angewandte Chemie International Edition, 61(33), e202205561. [Link]

  • Fuson, R. C., & Cole, W. (1940). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, 20, 73. [Link]

  • Glutaric anhydride. PubChem.[Link]

  • Wang, D., et al. (2019). A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids. Nature Communications, 10(1), 1-9. [Link]

  • Lonsdale, R. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17859-17872. [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube.[Link]

  • Yusof, Y., & Lam, K. S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Zhang, Y., et al. (2022). Reaction mechanism of the green synthesis of glutaric acid. RSC Advances, 12(4), 2270-2275. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Lonsdale, R. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal.[Link]

  • Wang, P., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 136(34), 12084-12093. [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2017). Direct C H Lactonization of Carboxylic Acids Enabled by LMCT Photoactivation. Angewandte Chemie International Edition, 56(45), 14049-14053. [Link]

  • Ghorai, P. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(1), 107-115. [Link]

  • Yusof, Y., & Lam, K. S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

Sources

Technical Support Center: Purification of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a polar molecule containing both a lactone and a carboxylic acid moiety, its purification presents unique challenges that require a nuanced approach.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My compound elutes at or near the void volume on my C18 column. Why is this happening and how can I fix it?

Answer: This is a classic sign that your analyte is too polar for the stationary phase. This compound has a high affinity for polar mobile phases (like water/acetonitrile) and minimal interaction with the nonpolar C18 stationary phase.[1][2][3]

Causality & Solutions:

  • Fundamental Mismatch: The compound's polarity, driven by the carboxylic acid and lactone carbonyl groups, prevents it from partitioning into the hydrophobic stationary phase.[2]

    • Solution A - Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds.[1] It uses a polar stationary phase (e.g., bare silica, diol, or amide) with a high-organic mobile phase. Water acts as the strong, eluting solvent. This inverts the retention mechanism, providing excellent retention for your polar compound.[4]

    • Solution B - Use a Polar-Embedded Stationary Phase: Columns with polar-embedded groups (e.g., amide or carbamate) are compatible with highly aqueous mobile phases and offer alternative selectivity for polar analytes.

    • Solution C - Adjust Mobile Phase pH: The carboxylic acid group is likely ionized (deprotonated) at neutral pH, increasing polarity. Adding an acidifier like 0.1% formic acid or acetic acid to the mobile phase will suppress this ionization, making the compound more neutral and increasing its retention on a C18 column.

  • Ionization State: The negatively charged carboxylate form is extremely polar and will not be retained.

    • Solution D - Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., tetrabutylammonium acetate) to the mobile phase. This reagent forms a neutral, more hydrophobic complex with your ionized analyte, significantly enhancing its retention on a C18 column.

Issue 2: Significant Peak Tailing in Chromatography (HPLC or Flash)

Question: My chromatogram shows asymmetric peaks with a pronounced tail. What is causing this and how can I improve the peak shape?

Answer: Peak tailing is typically caused by unwanted secondary interactions between your acidic compound and the stationary phase, or by column overload.

Causality & Solutions:

  • Secondary Silanol Interactions: Silica-based stationary phases (used in both normal and reversed-phase) have residual silanol groups (Si-OH). The acidic proton of your compound can interact strongly with these sites, leading to a secondary, undesirable retention mechanism that causes tailing.[5]

    • Solution A - Mobile Phase Modifier: Add a small amount of a competitive acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase.[5] This acid will protonate the silanol groups, effectively "masking" them from your analyte and ensuring a single, uniform interaction with the primary stationary phase.

    • Solution B - Use a Base-Deactivated Column: Modern, high-purity silica columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Using such a column can significantly improve peak shape for acidic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[5]

    • Solution C - Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample. If peak shape improves, you have identified and solved the overload issue.

Issue 3: Compound "Oils Out" or Fails to Crystallize During Recrystallization

Question: I'm trying to purify my compound by recrystallization, but it either separates as an oil or remains completely soluble. What should I do?

Answer: This is a common challenge when the incorrect solvent system is chosen or when significant impurities are present that inhibit crystal lattice formation.

Causality & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.

    • Solution A - Systematic Solvent Screening: Test a range of solvents with varying polarities. For this compound, consider solvent systems like ethyl acetate/heptane, acetone/hexane, or dichloromethane/diethyl ether. The goal is to find a solvent pair where the compound is soluble in the "solvent" (e.g., ethyl acetate) and insoluble in the "anti-solvent" (e.g., heptane).

    • Protocol: Dissolve the crude material in a minimal amount of the hot "solvent." Add the "anti-solvent" dropwise at an elevated temperature until you observe persistent turbidity. Add a drop or two of the hot "solvent" to redissolve the turbidity, then allow the solution to cool slowly.

  • Rapid Cooling or Supersaturation: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution B - Promote Slow Crystallization: Once the ideal solvent system is found, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed" crystal of pure material.

Summary of Troubleshooting Strategies
Problem Primary Cause(s) Recommended Solution(s)
Poor RP-HPLC Retention High analyte polarity; IonizationSwitch to HILIC; Use a polar-embedded column; Add acid to mobile phase.[1][4]
Peak Tailing Secondary silanol interactions; OverloadAdd acidic modifier (e.g., 0.1% formic acid); Reduce sample load.[5]
Recrystallization Failure Incorrect solvent system; High impurity levelPerform systematic solvent screening; Use a solvent/anti-solvent method; Ensure slow cooling.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

This molecule is characterized by two key functional groups: a γ-lactone and a carboxylic acid.[6][7] These features make it a relatively polar and acidic compound. Its polarity means it is more soluble in polar solvents (like alcohols, ethyl acetate, water) than in nonpolar hydrocarbons (like hexane or heptane).[1] The carboxylic acid group (pKa typically ~4-5) means its charge state is dependent on pH, which is a critical parameter to control during chromatographic separations.[8]

Q2: What is the best starting technique for purifying a crude mixture of this compound?

For multi-gram quantities, normal-phase flash column chromatography is an excellent and widely used starting point.[9]

  • Stationary Phase: Silica gel is the standard choice.[9]

  • Mobile Phase: A gradient of ethyl acetate in hexane is a common starting point. Adding a small amount (~1%) of acetic or formic acid to the mobile phase is highly recommended to improve peak shape and prevent streaking by suppressing the ionization of the carboxylic acid on the acidic silica surface.

Q3: My synthesis is not stereospecific. How can I separate the enantiomers or diastereomers?

If your synthesis results in a mixture of stereoisomers, you will need to employ a chiral separation technique.

  • Chiral HPLC/SFC: This is the most powerful method for separating enantiomers.[] It requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., those based on cellulose or amylose) are often successful for a wide range of compounds, including those with lactone and acid functionalities.[5][11] Method development typically involves screening different CSPs and mobile phases (often normal-phase, like hexane/isopropanol).[5][]

Q4: What are the most likely impurities I should be looking for?

The impurities will depend on your synthetic route. However, common possibilities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Ring-Opened Product: The lactone can undergo hydrolysis to form the corresponding 4-carboxy-4-hydroxy-3,3-dimethylpentanoic acid, especially if exposed to strong base or acid with water.[7] This di-acid impurity is even more polar than your target compound.

  • Solvents: Residual solvents from the reaction or workup. These are best identified by NMR spectroscopy.

Experimental Protocols & Workflows

Workflow for Purification Method Selection

The following diagram outlines a logical workflow for choosing the appropriate purification strategy.

Purification_Workflow start Crude Product (>100 mg?) flash_chrom Flash Chromatography (Silica Gel, Hex/EtOAc + 1% AcOH) start->flash_chrom Yes prep_hplc Preparative HPLC (HILIC or RP) start->prep_hplc No purity_check Assess Purity (TLC, NMR, LC-MS) flash_chrom->purity_check recrystal Recrystallization recrystal->purity_check Re-assess prep_hplc->purity_check purity_check->recrystal Impure final_product Final Product (>95% Purity) purity_check->final_product Pure & Single Isomer chiral_sep Chiral Separation? (HPLC/SFC) purity_check->chiral_sep Pure but Racemic chiral_sep->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Prepare the Column: Select a silica gel column appropriate for your sample size (typically using a sample-to-silica mass ratio of 1:30 to 1:100).

  • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Crucially, add 1% acetic acid to this mobile phase to ensure sharp bands.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane or the mobile phase ("wet loading"). Dry loading is preferred for better resolution.

  • Elution: Run the column with your chosen mobile phase, starting with a slightly less polar composition and gradually increasing polarity if a gradient is needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from Ethyl Acetate/Heptane
  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate to fully dissolve the solid.

  • Add Anti-Solvent: While the solution is still hot, add heptane dropwise until a faint, persistent cloudiness appears. Add 1-2 more drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: If crystals do not form, gently scratch the inner wall of the flask with a glass rod. Once crystal growth is established, place the flask in a refrigerator (4°C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Benchchem. (n.d.). Addressing challenges in the purification of flavanone isomers.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams.
  • Wikipedia. (n.d.). Lactone.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Guidechem. (n.d.). (2,2-Dimethyl-5-oxo-tetrahydro-furan-3-yl)-acetic acid.

Sources

Technical Support Center: Diastereoselectivity in γ-Butyrolactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for γ-butyrolactone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereochemical control. Achieving high diastereoselectivity is often a critical, yet challenging, step in synthesizing these valuable scaffolds.[1][2][3] This resource provides in-depth, mechanistically grounded answers to common troubleshooting questions, moving beyond simple protocols to explain the causal relationships behind experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I begin troubleshooting?

Answer: A low diastereomeric ratio (d.r.) is a common starting point and requires a systematic diagnosis to identify the root cause. The first step is to determine if the issue is poor facial selectivity during the key bond-forming step or post-synthetic epimerization of the desired product.

Initial Diagnostic Workflow:

  • Analyze the Reaction Type: The strategy depends heavily on the reaction used to set the key stereocenter(s). For instance, in the reduction of a γ-ketoester, the facial selectivity of hydride attack is paramount. In a Michael addition, the approach of the nucleophile to the enone acceptor is the key event.[4]

  • Check for Epimerization: The stereocenter alpha (α) to the lactone carbonyl is often susceptible to epimerization (loss of stereochemical integrity) under non-neutral pH conditions via enolate formation.[5]

    • Quick Test: Take a sample of your purified, desired diastereomer and subject it to your reaction's workup and purification conditions (e.g., stir with mild acid or base, or pass through a silica gel column). Re-analyze the d.r. by ¹H NMR or HPLC. If the d.r. has decreased, epimerization is a likely culprit.

  • Assess Steric and Electronic Models: If epimerization is ruled out, the problem lies in the transition state of the reaction itself. You must evaluate the factors governing facial selectivity. For acyclic precursors, this often involves an analysis based on the Felkin-Anh or chelation-control models.[6][7][8]

The following diagram outlines a general troubleshooting decision process:

G start Low Diastereoselectivity (d.r. ≈ 1:1) check_epimerization Is the α-proton labile? Does d.r. change during workup/purification? start->check_epimerization epimerization_yes Yes: Epimerization Occurring check_epimerization->epimerization_yes Yes epimerization_no No: Poor Facial Selectivity check_epimerization->epimerization_no No solve_epimerization Modify Workup/Purification: • Use buffered solutions (pH 7) • Neutralize silica gel • Lower temperatures epimerization_yes->solve_epimerization analyze_selectivity Analyze Transition State: • Substrate Control (Felkin-Anh)? • Chelation Control Possible? • Reagent/Catalyst Control? epimerization_no->analyze_selectivity substrate_control Modify Substrate: • Increase steric bulk of  directing group (R_L) analyze_selectivity->substrate_control reagent_control Modify Reagents: • Change Lewis Acid • Use bulkier/chiral reagent • Alter solvent/temperature analyze_selectivity->reagent_control

Caption: Initial diagnostic workflow for low diastereoselectivity.

Question 2: How can I improve selectivity in the reduction of a γ-ketoester bearing an existing α-stereocenter?

Answer: This is a classic case of 1,2-induction, where a resident chiral center directs the facial attack of a nucleophile (in this case, a hydride) on an adjacent carbonyl. The outcome is dictated by the competition between Felkin-Anh and chelation-controlled transition states.[7][8][9]

Pillar 1: Understanding the Models

  • Felkin-Anh Model (Non-Chelating Conditions): This model predicts the outcome when no chelating metal is present. The largest group (L) on the α-stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This is the default pathway with non-chelating reducing agents like sodium borohydride (NaBH₄) or L-Selectride.[6][10]

  • Cram-Chelate Model (Chelating Conditions): If the α-stereocenter contains a Lewis basic group (e.g., -OR, -NR₂) and a chelating metal (e.g., from Zn(BH₄)₂, MgBr₂, TiCl₄) is present, a five-membered chelate ring can form.[7][9] This locks the conformation, forcing the nucleophile to attack from the opposite, less-hindered face, often leading to the opposite diastereomer compared to the Felkin-Anh model.[8]

G Facial Selectivity Models cluster_0 Felkin-Anh (Non-Chelating) cluster_1 Cram-Chelate (Chelating) FA_TS Transition State (L group is anti to Nu) FA_Product Felkin-Anh Product FA_TS->FA_Product Attack via Bürgi-Dunitz trajectory CC_TS Rigid 5-Membered Chelate (Metal bridges O and X) CC_Product Chelate Product (Often opposite of F-A) CC_TS->CC_Product Attack on less hindered face

Caption: Competing models for nucleophilic addition.

Pillar 2: Practical Strategies & Protocols

To favor one diastereomer, you must deliberately choose conditions that promote one model over the other.

ConditionFavored ModelRationale & Example ReagentsExpected Outcome
Non-Chelating Felkin-AnhUse non-chelating metals (Na⁺, K⁺, Li⁺). Bulky reducing agents enhance steric differentiation. Reagents: NaBH₄, L-Selectride®, K-Selectride®.Hydride attacks opposite the largest group.
Chelating Cram-ChelateRequires an α-alkoxy or similar group. Use chelating Lewis acids or reducing agents with chelating metals (Zn²⁺, Mg²⁺, Ti⁴⁺). Reagents: Zn(BH₄)₂, TiCl₄/NaBH₄.[9]Metal coordination locks the conformation, directing attack.

Protocol: Test Reduction for Diastereoselectivity

  • Setup: In parallel, set up two reactions under an inert atmosphere (N₂ or Ar).

    • Reaction A (Felkin-Anh): Dissolve the γ-ketoester (1 eq.) in THF or MeOH at -78 °C. Add L-Selectride® (1.2 eq., 1.0 M in THF) dropwise.

    • Reaction B (Chelate): Dissolve the γ-ketoester (1 eq.) in THF at -78 °C. Add ZnCl₂ (1.5 eq.). Stir for 20 min. Add NaBH₄ (1.5 eq.) portion-wise.

  • Monitoring: Stir reactions for 2-4 hours, monitoring by TLC.

  • Quench: Slowly add saturated aqueous NH₄Cl solution to quench excess hydride.

  • Workup: Warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine the d.r. of the crude material by high-field ¹H NMR.[11]

By comparing the d.r. from A and B, you can confirm which stereochemical pathway is dominant under each condition and select the optimal one for your synthesis.

Question 3: My diastereomeric ratio is eroding during workup or chromatography. How can I prevent this?

Answer: This strongly indicates that your product is susceptible to epimerization .[12] The proton at the carbon α to the lactone carbonyl can be acidic. Exposure to acid or base, including the slightly acidic surface of standard silica gel, can catalyze its removal to form a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter and reducing the d.r.[5]

Preventative Measures:

  • Buffered Workup: After quenching the reaction, perform aqueous washes with a neutral buffer solution (e.g., phosphate buffer, pH 7.0) instead of plain water or acidic/basic solutions.

  • Avoid Strong Acids/Bases: Ensure all reagents used in the workup and subsequent steps are as close to neutral as possible.

  • Neutralize Chromatography Media: Standard silica gel is acidic (pH ≈ 4-5). This can be detrimental.

    • Protocol for Neutralization: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (Et₃N) or pyridine. Pack the column with this slurry. Run the column using a mobile phase that also contains a small amount of the same base (e.g., 0.1% Et₃N).

  • Use Alternative Media: Consider using neutral alumina or a bonded-phase silica (like C18) for chromatography if base-washing is not effective or compatible with other functional groups.

  • Temperature Control: Perform workup and purification steps at lower temperatures (0 °C to room temperature) to reduce the rate of potential epimerization.

Question 4: How do I accurately determine the diastereomeric ratio?

Answer: Accurate determination of the d.r. is critical for troubleshooting and reaction optimization. The most common and reliable method is high-field Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 1: ¹H NMR Spectroscopy

  • Acquire a High-Resolution Spectrum: Use a high-field instrument (≥400 MHz) for better signal dispersion.

  • Identify Non-Overlapping Signals: Look for protons that are in distinct chemical environments in the two diastereomers. Protons closest to the newly formed stereocenter are usually the best candidates.

  • Integration: Carefully integrate the distinct signals corresponding to each diastereomer. Ensure you perform a proper baseline correction. The ratio of the integrals directly corresponds to the diastereomeric ratio.[11]

Method 2: Advanced & Alternative Techniques

  • ¹³C NMR: While it requires more sample and longer acquisition times, signals are sharp singlets, which can sometimes provide cleaner data if ¹H signals overlap.

  • Chiral HPLC/GC: For difficult cases, separation on a chiral stationary phase can provide highly accurate ratios.

  • Pure Shift NMR: This advanced technique collapses complex multiplets into singlets, dramatically improving resolution and making integration of overlapping signals possible.[13][14][15]

References

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2017). Chemical Reviews. [Link]

  • Felkin-Anh and Cram Chelate Models. (n.d.). University of Michigan. [Link]

  • Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Determination of Diastereomeric Ratio from NMR Spectra. (2014). ResearchGate. [Link]

  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2021). National Institutes of Health (NIH). [Link]

  • Acyclic Stereoselection Models. (n.d.). University of Oxford. [Link]

  • Ultimate Guide to the Felkin-Anh Model. (2022). YouTube. [Link]

  • trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes. (2019). ACS Omega. [Link]

  • Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides. (2000). ResearchGate. [Link]

Sources

optimizing reaction conditions for the cyclization of dimethyl-substituted acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Cyclization of Dimethyl-Substituted Acids

Welcome to the technical support center for . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, we will delve into the mechanistic underpinnings of common challenges and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My cyclization yield is unexpectedly low. What are the most common initial parameters to investigate?

A1: Low yield in the cyclization of dimethyl-substituted acids often points to a few key areas. First, reassess the impact of the gem-dimethyl group, also known as the Thorpe-Ingold effect. This effect generally accelerates cyclization rates by increasing the population of conformations that favor ring closure.[1][2][3][4] However, its influence can be modulated by your choice of catalyst and solvent.[1] Next, scrutinize your choice of acid catalyst. For intramolecular Friedel-Crafts type acylations, strong Lewis acids like AlCl₃ are common, but can sometimes lead to side reactions.[5] Consider milder alternatives like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[5][6] Finally, ensure your reaction is not being hampered by polymerization, a common side reaction, by adjusting the concentration. Intramolecular reactions are favored at high dilution.[7]

Q2: I'm observing the formation of a significant amount of a linear side product instead of my desired cyclic ketone. What could be the cause?

A2: The formation of linear side products often suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is typically a concentration-dependent issue. To favor the intramolecular pathway, it is crucial to work under high-dilution conditions. This minimizes the probability of reactive intermediates encountering other substrate molecules.[7] Also, consider the possibility of competing elimination or dehydration reactions, especially if your substrate has susceptible functional groups or if you are using harsh dehydrating agents like concentrated sulfuric acid.[8][9]

Q3: Can the position of the gem-dimethyl group on the acid chain affect the ease of cyclization?

A3: Absolutely. The Thorpe-Ingold effect's magnitude is influenced by the location of the gem-dimethyl group relative to the reacting centers. The closer the substitution is to the reacting groups, the more it restricts bond rotation and favors a conformation amenable to cyclization.[2][3] For instance, in the cyclization of n-hexane, a gem-dimethyl group at the 3-position increases the cyclization rate more significantly than one at the 2-position.[2]

Q4: Are there specific catalysts that are known to be more effective for these types of cyclizations?

A4: The choice of catalyst is highly dependent on the specific type of cyclization. For intramolecular Friedel-Crafts acylations, polyphosphoric acid (PPA) is a widely used and effective catalyst.[5][8] For substrates sensitive to strong acids, milder options like zeolite catalysts under microwave irradiation have shown success.[10] In Nazarov cyclizations of divinyl ketones, both strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and Brønsted acids (e.g., H₂SO₄, H₃PO₄) are commonly employed.[11][12][13][14]

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion in Intramolecular Friedel-Crafts Acylation

Problem: The intramolecular Friedel-Crafts acylation of a dimethyl-substituted aromatic acid is resulting in low yields of the desired cyclic ketone, with a significant amount of starting material remaining.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Detailed Steps & Scientific Rationale:

  • Evaluate Catalyst Activity:

    • Rationale: The catalyst, often a Lewis acid like AlCl₃ or a Brønsted acid like PPA, is crucial for generating the reactive acylium ion intermediate.[15] Inadequate catalyst activity will lead to poor conversion.

    • Actionable Steps:

      • Ensure the catalyst is fresh and anhydrous. Lewis acids like AlCl₃ are particularly sensitive to moisture.

      • Incrementally increase the catalyst loading. Stoichiometric amounts are often required in Friedel-Crafts acylations.[5]

      • If using a milder catalyst, consider switching to a more potent one. For example, if PPA is ineffective, a carefully controlled reaction with AlCl₃ might be necessary.[8] Conversely, if AlCl₃ is causing decomposition, consider PPA or MSA.[6]

  • Optimize Reaction Temperature:

    • Rationale: Cyclization reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to slow reaction rates.

    • Actionable Steps:

      • Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and any signs of decomposition.

      • For thermally stable compounds, microwave irradiation can significantly accelerate the reaction.[10]

  • Assess Solvent Effects:

    • Rationale: The solvent can influence the solubility of the reactants and intermediates, as well as the activity of the catalyst.[16][17]

    • Actionable Steps:

      • Strictly anhydrous conditions are often necessary, especially when using water-sensitive catalysts like AlCl₃.

      • The choice of solvent can impact the ortho/para ratio in acylations of substituted aromatics.[5] Consider solvents of varying polarity to optimize selectivity.

Guide 2: Managing Carbocation Rearrangements

Problem: The cyclization is yielding a product with a rearranged carbon skeleton, indicating an unexpected carbocation rearrangement.

Mechanistic Insight: Carbocation intermediates, common in many acid-catalyzed cyclizations, can undergo hydride or alkyl shifts to form more stable carbocations.[18][19][20] This is particularly prevalent when a less stable carbocation can rearrange to a more substituted one.

Workflow for Mitigation:

Caption: Strategies to mitigate carbocation rearrangements.

Detailed Mitigation Strategies:

  • Lower Reaction Temperature:

    • Rationale: Carbocation rearrangements often have a higher activation energy than the desired cyclization. Lowering the temperature can kinetically favor the desired pathway.[18]

    • Actionable Step: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Employ Milder Catalysts:

    • Rationale: Highly acidic conditions can promote the formation and subsequent rearrangement of carbocations.

    • Actionable Step: Replace strong Lewis or Brønsted acids with milder alternatives. Solid acid catalysts, such as certain clays or sulfated zirconia, can be effective and sometimes suppress rearrangements.[21]

  • Substrate Design:

    • Rationale: The propensity for rearrangement can be minimized by designing the substrate to avoid the formation of unstable carbocations.

    • Actionable Step: If possible, modify the starting material to ensure that the carbocation formed during the reaction is already the most stable possible isomer.

Guide 3: Troubleshooting Nazarov Cyclizations of Dimethyl-Substituted Divinyl Ketones

Problem: The Nazarov cyclization of a dimethyl-substituted divinyl ketone is proceeding with low regioselectivity or is failing to cyclize.

Mechanistic Context: The Nazarov cyclization is a 4π-electrocyclic ring closure of a pentadienyl cation.[13][14] The regioselectivity of the subsequent elimination step determines the final position of the double bond in the cyclopentenone product.

Troubleshooting Protocol:

Issue Potential Cause Proposed Solution & Rationale
Low Regioselectivity Similar degree of substitution on both vinyl groups.Introduce an electron-donating or electron-withdrawing group on one of the vinyl chains to polarize the pentadienyl cation intermediate, directing the cyclization and subsequent elimination.[11]
Failure to Cyclize Insufficiently strong acid catalyst.The formation of the pentadienyl cation is the key activation step. A stronger Lewis or Brønsted acid may be required. Stoichiometric amounts of the acid are often necessary.[11][12]
Low Diastereoselectivity Racemization at the α-carbon.The acidic conditions can lead to enolization and racemization. Using chiral Lewis acids may induce asymmetry, although this is a developing area.
Side Product Formation Polymerization or other intermolecular reactions.Run the reaction under high dilution to favor the intramolecular cyclization.

Experimental Protocol: Optimized Nazarov Cyclization

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the dimethyl-substituted divinyl ketone (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a high dilution (e.g., 0.01 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of a strong Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Chinese Journal of Organic Chemistry.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book Chapter.
  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence.
  • Thorpe–Ingold effect. Wikipedia.
  • Acylation Of Arom
  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride.
  • Microwave-assisted acylation of aromatic compounds using carboxylic acids and zeolite catalysts.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Nazarov Cycliz
  • Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
  • dehydrative cyclization.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • The Nazarov Cycliz
  • Carbocation Rearrangements. Chemistry LibreTexts.
  • 1 THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
  • Nazarov cycliz
  • Solvent Effects in Acid-Catalyzed Dehydration of the Diels-Alder Cycloadduct between 2,5-Dimethylfuran and Maleic Anhydride.
  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride.
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry.
  • Carbocation Rearrangement - Hydride and Methanide Shifts. YouTube.

Sources

Technical Support Center: Isolating (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid with High Fidelity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this and structurally related compounds. The following troubleshooting guides and FAQs address common challenges encountered during the experimental workup phase, with a focus on preventing the decomposition of this valuable molecule.

The Challenge: Preserving the Lactone Ring

This compound is a bifunctional molecule containing both a γ-butyrolactone and a carboxylic acid. This structure, while synthetically useful, is susceptible to degradation, particularly during aqueous workups. The primary challenge is preventing the hydrolysis of the lactone ring, which can occur under both acidic and basic conditions. Understanding the mechanisms of decomposition is the first step toward preventing it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than expected after workup. What are the likely causes?

Low yield is often attributable to the decomposition of the target molecule. The γ-butyrolactone ring is an ester, and like all esters, it is susceptible to hydrolysis. This hydrolysis can be catalyzed by both acid and base, leading to the formation of the corresponding ring-opened γ-hydroxy carboxylic acid.

  • Under Basic Conditions: Treatment with aqueous base (e.g., sodium hydroxide, potassium carbonate) during extraction will rapidly and irreversibly deprotonate the carboxylic acid to form a carboxylate salt. More importantly, the hydroxide ions will attack the carbonyl of the lactone, leading to ring-opening.[1][2]

  • Under Acidic Conditions: In the presence of water and a strong acid, an equilibrium can be established between the lactone and the ring-opened hydroxy acid.[1][3] While this equilibrium may favor the lactone, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to significant product loss.

Q2: I've observed a new, more polar spot on my TLC plate after aqueous extraction. What is this impurity?

This new, more polar compound is likely the hydrolyzed product, (4-carboxy-2-hydroxy-4-methyl-pentyl)-acetic acid. The presence of a free hydroxyl group and two carboxylic acids makes it significantly more polar than the parent lactone.

Q3: How can I effectively extract my product from the reaction mixture without causing decomposition?

The key is to maintain a mildly acidic pH during the extraction and to work quickly at low temperatures. A pH range of 3-5 is generally recommended. This is acidic enough to ensure the carboxylic acid is protonated and therefore soluble in organic solvents, but not so acidic as to promote significant lactone hydrolysis.

Recommended Extraction Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This will slow down the rate of potential hydrolysis.

  • Quenching (if applicable): If your reaction involves strong acids or bases, carefully quench the reaction by adding it to a pre-chilled, stirred mixture of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • pH Adjustment: Slowly add a chilled, dilute acid (e.g., 1 M HCl or a saturated solution of sodium bisulfate) to the aqueous layer until the pH is between 3 and 5. Monitor the pH closely using a calibrated pH meter or pH paper.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with a fresh portion of the organic solvent.

  • Washing: Combine the organic extracts and wash them with a saturated solution of sodium chloride (brine). This will help to remove any remaining water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40 °C.

Q4: Can I use a basic wash to remove acidic impurities?

It is strongly advised to avoid basic washes (e.g., with sodium bicarbonate or sodium hydroxide solution). The risk of lactone hydrolysis is very high under these conditions. If you need to remove acidic impurities, consider alternative purification methods such as column chromatography on silica gel.

Q5: What is the best way to store this compound?

Store the purified compound in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent long-term degradation.

Visualizing the Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of this compound under both acidic and basic conditions.

DecompositionPathway cluster_main Decomposition of this compound Target This compound Hydrolyzed (4-carboxy-2-hydroxy-4-methyl-pentyl)-acetic acid Target->Hydrolyzed H+ / H2O (Acidic Hydrolysis) Target->Hydrolyzed OH- / H2O (Basic Hydrolysis)

Caption: Acid and base-catalyzed hydrolysis of the lactone ring.

Recommended Workup Workflow

This workflow is designed to minimize the risk of decomposition during the isolation of this compound.

WorkupWorkflow Start Reaction Mixture Cool Cool to 0-5 °C Start->Cool Quench Quench (if necessary) Cool->Quench pH_Adjust Adjust pH to 3-5 Quench->pH_Adjust Extract Extract with Organic Solvent pH_Adjust->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (< 40 °C) Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Final Pure Product Purify->Final

Caption: Recommended workflow for the workup of this compound.

Critical Parameters for Workup

For quick reference, the following table summarizes the key parameters to control during the workup process.

ParameterRecommended Range/ConditionRationale
Temperature 0-5 °C for aqueous steps; < 40 °C for solvent removalMinimizes the rate of hydrolysis.
pH of Aqueous Layer 3-5Ensures the carboxylic acid is protonated for extraction while minimizing acid-catalyzed hydrolysis.
Extraction Solvent Ethyl acetate, DichloromethaneGood solubility for the target compound and immiscible with water.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Efficiently removes water to prevent hydrolysis during storage of the organic solution.

References

  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. [Link]

  • (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid - ChemSynthesis. [Link]

  • Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid - Drug Approvals International. [Link]

  • Lactone synthesis - Organic Chemistry Portal. [Link]

  • γ-Butyrolactone - Wikipedia. [Link]

  • Synthesis of a lactone - Chemistry Stack Exchange. [Link]

  • Gamma-Butyrolactone | C4H6O2 - PubChem. [Link]

  • US5275949A - Process for the preparation of D-pantolactone - Google P
  • 8.8: Chemistry of Esters - Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of Pantolactone: Recent Advances | Request PDF - ResearchGate. [Link]

  • Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. [Link]

  • gamma-butyrolactone - SWGDRUG.org. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (Terpenylic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, commonly known as terpenylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient scale-up of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

I. Introduction to Terpenylic Acid Synthesis

This compound is a substituted γ-butyrolactone with potential applications in medicinal chemistry and materials science. Its synthesis, while achievable at the lab scale, presents unique challenges during scale-up. This guide will focus on a classical and robust synthetic approach: the oxidation of α-terpineol. This method, while established, requires careful control of reaction parameters to ensure safety, yield, and purity on a larger scale.

II. Recommended Synthetic Pathway: Oxidation of α-Terpineol

A common and scalable route to terpenylic acid involves the oxidative cleavage of the endocyclic double bond of α-terpineol. This multi-step process typically involves an initial oxidation to form a keto-acid, followed by a subsequent oxidation and lactonization to yield the final product.

Terpenylic Acid Synthesis alpha_terpineol α-Terpineol intermediate Keto-acid Intermediate alpha_terpineol->intermediate Oxidative Cleavage terpenylic_acid This compound (Terpenylic Acid) intermediate->terpenylic_acid Oxidation & Lactonization oxidant1 Oxidizing Agent 1 (e.g., KMnO4) oxidant1->alpha_terpineol oxidant2 Oxidizing Agent 2 (e.g., Chromic Acid) oxidant2->intermediate

Caption: Synthetic route from α-terpineol to terpenylic acid.

III. Detailed Experimental Protocol (Lab Scale: 10-20 g)

This protocol is a modernized interpretation of classical synthesis methods and should be performed with strict adherence to safety guidelines.

Materials:

ReagentCAS NumberMolecular WeightQuantityNotes
α-Terpineol98-55-5154.25 g/mol 15.4 g (0.1 mol)Ensure high purity
Potassium permanganate7722-64-7158.03 g/mol 31.6 g (0.2 mol)Fine powder
Sodium hydroxide1310-73-240.00 g/mol 8.0 g (0.2 mol)Pellets or solution
Sulfuric acid7664-93-998.08 g/mol ConcentratedUse with extreme caution
Sodium bisulfite7631-90-5104.06 g/mol As neededFor quenching
Diethyl ether60-29-774.12 g/mol For extractionAnhydrous
Sodium sulfate7757-82-6142.04 g/mol For dryingAnhydrous

Procedure:

  • Initial Oxidation:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (8.0 g) in 400 mL of deionized water and cool the solution to 0-5 °C in an ice-salt bath.

    • Add α-terpineol (15.4 g) to the cold alkaline solution with vigorous stirring.

    • Slowly add a solution of potassium permanganate (31.6 g) in 300 mL of deionized water from the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The purple color of the permanganate should disappear as it reacts.

  • Work-up of the Intermediate:

    • After the addition is complete, continue stirring for an additional hour at 10 °C.

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

    • Acidify the reaction mixture with concentrated sulfuric acid to a pH of ~2. This should be done carefully in an ice bath as the neutralization is exothermic.

  • Extraction and Isolation of the Intermediate Keto-acid:

    • Transfer the acidified solution to a separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude keto-acid intermediate.

  • Oxidative Lactonization:

    • This step involves chromic acid, which is highly toxic and carcinogenic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

    • Prepare a chromic acid solution by dissolving 10 g of potassium dichromate in 100 mL of water and slowly adding 10 mL of concentrated sulfuric acid.

    • Dissolve the crude keto-acid from the previous step in 100 mL of diethyl ether and place it in a flask equipped with a stirrer and dropping funnel.

    • Slowly add the chromic acid solution to the ethereal solution of the keto-acid over 1 hour, maintaining the temperature at 20-25 °C.

  • Final Work-up and Purification:

    • After the addition is complete, stir for an additional 2 hours at room temperature.

    • Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude terpenylic acid.

    • Purify the crude product by recrystallization from hot water or a mixture of ethyl acetate and hexanes to yield pure this compound.

IV. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation in the first step 1. Ineffective stirring leading to poor mixing of the organic α-terpineol and aqueous permanganate. 2. Temperature too high, leading to over-oxidation and decomposition.1. Ensure vigorous mechanical stirring to create an emulsion. 2. Maintain strict temperature control below 10 °C during permanganate addition.
Reaction stalls (permanganate color persists) 1. Insufficient base to maintain the required pH for the reaction. 2. Low quality or impure α-terpineol.1. Check the pH of the reaction mixture and add more NaOH solution if necessary. 2. Use freshly distilled or high-purity α-terpineol.
Formation of a thick brown precipitate (MnO₂) that is difficult to stir This is expected, but excessive amounts can hinder mixing.Ensure the mechanical stirrer is robust enough to handle the slurry. Gradual addition of permanganate helps manage the precipitate formation.
Low yield of the final product after the second oxidation 1. Incomplete oxidation of the keto-acid intermediate. 2. Degradation of the product due to harsh acidic conditions or high temperatures.1. Ensure a slight excess of the oxidizing agent is used and allow for sufficient reaction time. 2. Maintain the recommended temperature and avoid prolonged exposure to strong acid.
Product is an oil and does not crystallize 1. Presence of impurities that inhibit crystallization. 2. The product may be a mixture of diastereomers.1. Attempt purification by column chromatography (silica gel, ethyl acetate/hexanes mobile phase). 2. If diastereomers are present, they may require specialized chromatographic separation. Try scratching the flask with a glass rod or adding a seed crystal to induce crystallization.[1]
Product is colored after purification Presence of residual chromium salts or other colored impurities.Treat the solution with activated carbon before the final filtration step of recrystallization. Ensure thorough washing during the work-up to remove all inorganic salts.

V. Scale-Up Considerations and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concerns are:

  • Exothermic Reactions: Both oxidation steps are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and slow, controlled addition of reagents are critical to prevent thermal runaway.

  • Use of Strong Oxidizers: Potassium permanganate and chromic acid are powerful and hazardous oxidizing agents. Large quantities increase the risk of fire and explosion if they come into contact with organic materials.

  • Toxicity of Reagents: Chromic acid is a known carcinogen and is highly toxic. Appropriate engineering controls (fume hood) and personal protective equipment (gloves, goggles, lab coat) are mandatory.

Q2: How should I modify the reaction setup for a larger scale (e.g., 100-500 g)?

A2: For a significant scale-up, consider the following modifications:

  • Reactor: Use a jacketed glass reactor with an overhead stirrer and a temperature control unit for efficient heating and cooling.

  • Reagent Addition: Utilize a programmable pump for the slow and consistent addition of the oxidizing agents.

  • Stirring: A powerful overhead mechanical stirrer is essential to ensure proper mixing in a larger volume.

  • Quenching: The quenching of large amounts of unreacted oxidants can be very exothermic. Plan for a slow and controlled addition of the quenching agent with efficient cooling.

Q3: Can I use a different oxidizing agent instead of chromic acid for the second step?

A3: While chromic acid is effective, its toxicity is a significant drawback. Alternative, greener oxidizing agents could be explored, such as:

  • Sodium periodate with a catalytic amount of ruthenium(III) chloride: This system can cleave ketones to carboxylic acids.

  • Ozonolysis: Ozonolysis of the intermediate followed by an oxidative workup is another possibility, though it requires specialized equipment. Any alternative method would require small-scale optimization before being implemented on a larger scale.

Q4: What are the most common impurities, and how can I best remove them?

A4: Common impurities include:

  • Unreacted starting material (α-terpineol): Can be removed by careful distillation or column chromatography.

  • Over-oxidized byproducts: These may be more polar and can often be separated by recrystallization or chromatography.

  • Diastereomers: If the starting material is not enantiomerically pure, a mixture of diastereomers of the final product may be formed. These can be challenging to separate and may require chiral chromatography.

Q5: What are the key parameters to monitor during the reaction?

A5: The most critical parameters to monitor are:

  • Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature continuously.

  • Rate of Addition: Carefully control the rate of addition of the oxidizing agents to manage the exotherm.

  • Stirring Speed: Ensure consistent and efficient stirring throughout the reaction.

  • Reaction Progress: For larger-scale reactions, it is advisable to take small aliquots for analysis (e.g., by TLC or GC-MS) to monitor the consumption of the starting material and the formation of the product.

ScaleUp_Considerations cluster_0 Key Scale-Up Challenges cluster_1 Mitigation Strategies heat Heat Management (Exothermic Reactions) reactor Jacketed Reactor with Temperature Control heat->reactor mixing Efficient Mixing (Phase Transfer) stirrer Overhead Mechanical Stirrer mixing->stirrer safety Reagent Handling (Toxicity & Reactivity) addition Controlled Reagent Addition (e.g., Dosing Pump) safety->addition purification Product Isolation & Purification chromatography Chromatographic Purification (e.g., Column, Prep-HPLC) purification->chromatography

Caption: Key considerations for scaling up terpenylic acid synthesis.

VI. References

  • Lawrence, W. T. (1899). LI.—Synthesis and preparation of terebic and terpenylic acids. Journal of the Chemical Society, Transactions, 75, 527-532. [Link]

  • Claeys, M., et al. (2009). Terpenylic acid and related compounds from the oxidation of α-pinene: implications for new particle formation and growth above forests. Environmental Science & Technology, 43(18), 6976-6982. [Link]

  • Monbaliu, J. C., & Stevens, C. V. (2017). Continuous-Flow Preparation of γ-Butyrolactone Scaffolds from Renewable Fumaric and Itaconic Acids under Photosensitized Conditions. Organic Process Research & Development, 21(12), 1968-1977. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]

  • Yasmeen, F., et al. (2010). Terpenylic acid and related compounds: precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene. Atmospheric Chemistry and Physics, 10(19), 9383-9392. [Link]

Sources

Technical Support Center: Synthesis of Tetrahydrofuran-3-yl Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydrofuran-3-yl acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the integrity and success of your experiments.

Introduction: The Synthetic Landscape

Tetrahydrofuran-3-yl acetic acid is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, a prevalent and scalable method involves the catalytic hydrogenation of a furan-based precursor, typically furan-3-yl acetic acid or its corresponding esters. This approach is attractive due to the commercial availability of the starting materials and the efficiency of catalytic reduction. However, like any chemical transformation, it is not without its challenges. The formation of impurities can significantly impact yield, purity, and the performance of the final product in downstream applications.

This guide will primarily focus on troubleshooting the synthesis of tetrahydrofuran-3-yl acetic acid via the catalytic hydrogenation of furan-3-yl acetic acid, as this represents a common and illustrative pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing tetrahydrofuran-3-yl acetic acid via catalytic hydrogenation?

A1: The impurity profile is typically dominated by substances arising from incomplete reaction, over-reduction, or side reactions. The most common impurities include:

  • Unreacted Starting Material: Furan-3-yl acetic acid.

  • Partially Hydrogenated Intermediates: Dihydrofuran-3-yl acetic acid isomers.

  • Ring-Opened Byproducts: Straight-chain C6 carboxylic acids (e.g., hexanoic acid derivatives) resulting from hydrogenolysis.

  • Over-reduced Products: 2-(Tetrahydrofuran-3-yl)ethanol, where the carboxylic acid is further reduced to an alcohol.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, methanol).

  • Catalyst Residues: Trace amounts of the heterogeneous catalyst (e.g., palladium, platinum, nickel) that may have leached into the product.

Q2: My reaction seems to have stalled, and I have a high percentage of the furan-3-yl acetic acid starting material remaining. What could be the cause?

A2: Incomplete conversion is a frequent issue and can often be attributed to catalyst deactivation or insufficient reaction conditions.

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be of poor quality, have been improperly handled (exposed to air for extended periods), or poisoned by impurities in the starting material or solvent.

  • Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion. Ensure your system is properly sealed and maintaining the target pressure.

  • Reaction Temperature and Time: The temperature may be insufficient, or the reaction time too short. Hydrogenation of the furan ring can be sluggish.

  • Mass Transfer Limitation: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate in the liquid phase.

Q3: I'm observing a significant amount of a byproduct with a similar molecular weight to my product, but it has different spectroscopic characteristics. What could it be?

A3: This is likely a partially hydrogenated intermediate, such as dihydrofuran-3-yl acetic acid. The furan ring is hydrogenated in a stepwise manner. Suboptimal reaction conditions can lead to the accumulation of these intermediates. To confirm, techniques like GC-MS can be invaluable, as the fragmentation patterns will differ from both the starting material and the fully saturated product.

Q4: How can I minimize the formation of ring-opened byproducts?

A4: Ring-opening is a result of hydrogenolysis, a side reaction that can be promoted by aggressive reaction conditions. To mitigate this:

  • Catalyst Choice: Some catalysts are more prone to inducing hydrogenolysis than others. For instance, under certain conditions, nickel-based catalysts might be more aggressive than palladium or platinum.

  • Temperature and Pressure Control: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrogenolysis relative to the desired hydrogenation.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are common, but in some cases, aprotic solvents may offer better selectivity.

Troubleshooting Guides

Guide 1: High Levels of Unreacted Starting Material
Potential Cause Troubleshooting Steps
Catalyst Deactivation • Use a fresh batch of high-quality catalyst. • Ensure the catalyst is handled under an inert atmosphere as much as possible. • Purify the starting material to remove potential catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen • Check for leaks in your hydrogenation apparatus. • Increase the hydrogen pressure within the recommended safety limits of your equipment.
Suboptimal Conditions • Gradually increase the reaction temperature in 5-10 °C increments. • Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., TLC, GC-MS).
Poor Mixing • Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
Guide 2: Presence of Partially Hydrogenated Intermediates
Potential Cause Troubleshooting Steps
Incomplete Reaction • This is the most common cause. Refer to the troubleshooting steps in Guide 1 to drive the reaction to completion.
Catalyst Selectivity • While less common for full saturation, some catalyst/support combinations might favor the formation of dihydrofurans. If the issue persists despite optimizing conditions, consider screening other catalysts (e.g., different metal loading on carbon, or a different metal altogether like platinum or rhodium).
Guide 3: Formation of Ring-Opened or Over-Reduced Byproducts
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions • Decrease the reaction temperature. • Lower the hydrogen pressure.
Catalyst Type • If using a highly active catalyst like Raney Nickel, consider switching to a more selective catalyst such as Palladium on carbon (Pd/C).
Prolonged Reaction Time • Monitor the reaction closely and stop it once the starting material and partially hydrogenated intermediates are consumed to avoid further reduction of the product.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Furan-3-yl Acetic Acid
  • Reactor Setup: To a high-pressure hydrogenation vessel, add furan-3-yl acetic acid (1.0 eq) and a suitable solvent (e.g., ethanol, 10-20 volumes).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C, 50% wet) under a stream of inert gas (e.g., nitrogen or argon).

  • System Purge: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Optionally, carefully depressurize and take aliquots for analysis by TLC, GC-MS, or NMR.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tetrahydrofuran-3-yl acetic acid.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography if necessary.

Protocol 2: GC-MS Method for Impurity Profiling
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.

  • Injection: A split injection is typically used.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer: Scan from m/z 40 to 400.

  • Sample Preparation: Derivatization of the carboxylic acid to its methyl or ethyl ester (e.g., using diazomethane or by heating in methanol/ethanol with a catalytic amount of acid) is often recommended for better peak shape and volatility.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of tetrahydrofuran-3-yl acetic acid.

cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_impurities Potential Impurities Start Furan-3-yl Acetic Acid Reaction Catalytic Hydrogenation (Pd/C, H2, Solvent) Start->Reaction Crude Crude Product Reaction->Crude Imp1 Unreacted Starting Material Reaction->Imp1 Imp2 Partially Hydrogenated Reaction->Imp2 Imp3 Ring-Opened Byproducts Reaction->Imp3 Filtration Filtration (Remove Catalyst) Crude->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Analysis QC Analysis (GC-MS, NMR) Purification->Analysis Final Pure Tetrahydrofuran-3-yl Acetic Acid Analysis->Final

Technical Support Center: Alternative Catalysts for the Synthesis of 5,5-dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-dimethyl-γ-butyrolactone. This guide is designed for researchers, scientists, and drug development professionals exploring novel and alternative catalytic systems. We move beyond standard protocols to address the nuanced challenges you may encounter in the lab, providing troubleshooting guides and in-depth FAQs to ensure the success of your experiments. Our focus is on providing not just methods, but the underlying scientific rationale to empower your experimental design and execution.

Introduction: The Need for Advanced Catalytic Systems

5,5-dimethyl-γ-butyrolactone is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and fine chemicals. Traditional synthesis routes have often relied on stoichiometric reagents or catalysts with environmental and safety concerns, such as those containing chromium.[1] The modern imperative for greener, more efficient, and highly selective chemical processes has driven the exploration of alternative catalysts. This guide focuses on addressing the practical challenges associated with implementing these advanced systems, from heterogeneous and homogeneous catalysts to innovative biocatalytic routes.

Alternative Catalytic Systems: A Comparative Overview

Choosing the right catalyst is fundamental to the success of your synthesis. The gem-dimethyl group at the C5 position introduces specific steric and electronic considerations that influence catalyst performance. Below is a summary of promising alternative catalyst classes.

Catalyst ClassExamplesAdvantagesDisadvantagesTypical Conditions
Heterogeneous Supported Metals (Pd/C, Ru/Al₂O₃, Cu-SiO₂)[2][3][4]; Spinel Nanoparticles (ZnFe₂O₄)[5]Easy to separate from the reaction mixture; Recyclable and reusable; Suitable for continuous flow processes.[4]Can suffer from lower activity/selectivity than homogeneous counterparts; Prone to deactivation via leaching, sintering, or coking.[6][7]Elevated temperature (150-300°C) and pressure (1-80 bar H₂ for hydrogenation).[1][2]
Homogeneous Manganese Complexes[8]; Iron Carbonyls[9]; Bimetallic Systems ([LA]⁺[Co(CO)₄]⁻)[10]High activity and selectivity; Milder reaction conditions; Well-defined active sites allow for mechanistic studies.[10]Difficult to separate from the product; Catalyst recovery and recycling are challenging; Potential for product contamination.Often room temperature to moderate heat; Can operate at lower pressures.[8][10]
Biocatalysts Halohydrin dehalogenase, Nitrilase cascades[11][12]Extremely high chemo-, regio-, and enantioselectivity; Operates in aqueous media under mild conditions (pH, temp); Environmentally benign.[11]Limited substrate scope; Enzymes can be sensitive to solvent and temperature; Lower productivity compared to traditional catalysts.Ambient temperature and pressure; Typically requires buffered aqueous solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 5,5-dimethyl-γ-butyrolactone using alternative catalysts.

Question 1: My reaction yield is consistently low, or the reaction stalls before completion. What are the likely causes?

Answer: Low yield is a common issue that can typically be traced back to catalyst deactivation, suboptimal reaction conditions, or inherent equilibrium limitations.

  • Catalyst Deactivation: This is the most frequent cause of stalling reactions.[13] Deactivation can occur through several mechanisms:

    • Poisoning: Trace impurities in your starting materials or solvent (e.g., sulfur, potassium, or lead compounds) can irreversibly bind to the catalyst's active sites, rendering them ineffective.[6][7]

    • Coking/Fouling: In reactions involving organic molecules at elevated temperatures, carbonaceous deposits ("coke") can form on the catalyst surface, physically blocking access to the active sites.[6][7]

    • Sintering/Thermal Degradation: High reaction temperatures can cause the fine nanoparticles of a heterogeneous catalyst to agglomerate, reducing the active surface area. This is often accelerated by the presence of water or steam.[7][14]

    • Leaching: For supported heterogeneous catalysts, the active metal component can dissolve into the reaction medium, particularly under acidic or basic conditions, leading to a loss of activity.[6]

  • Suboptimal Conditions: Every catalyst has an optimal window of operation. A temperature that is too low may result in slow kinetics, while a temperature that is too high can lead to thermal degradation of the catalyst or the formation of undesired byproducts.[2] Similarly, for hydrogenation reactions, hydrogen pressure is a critical parameter.

  • Actionable Solutions:

    • Purify Reagents: Ensure the purity of your starting materials and solvents. Consider passing them through a column of activated alumina or charcoal to remove potential poisons.

    • Catalyst Pre-treatment: Ensure your catalyst is properly activated according to the supplier's or literature protocol (e.g., reduction under H₂ for many hydrogenation catalysts).[1]

    • Optimize Temperature & Pressure: Conduct a systematic optimization study. For dehydrogenation of the corresponding diol, lower temperatures often favor the desired lactone product.[2]

    • Analyze the Spent Catalyst: Characterize your used catalyst (e.g., using TEM for sintering, TGA for coking) to diagnose the deactivation mechanism and develop a regeneration strategy.

LowYield Low Yield / Stalled Reaction CheckCatalyst Is the Catalyst Active? LowYield->CheckCatalyst CheckConditions Are Conditions Optimal? LowYield->CheckConditions CheckPurity Are Reagents Pure? LowYield->CheckPurity Poisoning Poisoning CheckCatalyst->Poisoning No Sintering Sintering CheckCatalyst->Sintering No Coking Coking CheckCatalyst->Coking No Temp Temp/Pressure CheckConditions->Temp No Solvent Solvent Effects CheckConditions->Solvent No Purify Purify Starting Materials CheckPurity->Purify No

Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant byproduct formation, particularly ring-opened products or oligomers. How can I improve selectivity?

Answer: Poor selectivity is often a result of running the reaction under conditions that favor side reactions.

  • Probable Causes:

    • Reaction Temperature: As mentioned, excessively high temperatures can provide enough energy to overcome the activation barrier for undesired pathways. For instance, in the hydrogenation of succinic acid derivatives, higher temperatures can lead to over-reduction to butyric acid or other products.[2]

    • Water Content: The presence of water, either as a solvent or a byproduct, can lead to the hydrolysis of the lactone ring, forming the corresponding 4-hydroxy acid, which may participate in other reactions.

    • Catalyst Acidity/Basicity: The support material of a heterogeneous catalyst can have acidic or basic sites that catalyze side reactions. For example, strongly acidic sites can promote oligomerization or cracking.

  • Actionable Solutions:

    • Screen Solvents: The choice of solvent can dramatically influence selectivity. Aprotic solvents are generally preferred to minimize hydrolysis.

    • Modify the Catalyst: If you suspect the support is causing side reactions, consider using a more inert support material like carbon or silica, or neutralizing the support before adding the active metal.

    • Control Water: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture. If water is a byproduct, consider using a Dean-Stark trap or adding molecular sieves.

Question 3: My heterogeneous catalyst loses significant activity upon recycling. How can I effectively regenerate and reuse it?

Answer: Loss of activity after recycling points to irreversible changes during the reaction or incomplete removal of fouling agents between runs.

  • Probable Causes:

    • Incomplete Cleaning: Simple filtration might not be enough to remove strongly adsorbed coke or poisons from the catalyst surface.

    • Mechanical Loss: Physical abrasion during stirring or handling can cause loss of catalyst material, leading to an apparent drop in activity.[6]

    • Irreversible Sintering: If the catalyst was exposed to excessively high temperatures, the sintering may be permanent, and regeneration will not restore the initial activity.[7][14]

  • Actionable Solutions:

    • Regeneration Protocols:

      • Washing: Wash the filtered catalyst extensively with a solvent that can dissolve potential byproducts and starting materials. Sometimes a sequence of solvents with varying polarity is effective. Water washing has been shown to be effective at removing certain poisons like potassium.[6]

      • Calcination: For deactivation by coking, heating the catalyst in a controlled flow of air or oxygen can burn off the carbon deposits.[13] This must be done carefully, as the exothermic process can cause thermal sintering if not controlled.

      • Reduction: After calcination, the active metal may be in an oxidized state and will require re-reduction (e.g., under H₂) to restore its catalytic activity.

    • Handling: Use careful filtration and transfer techniques to minimize physical loss of the catalyst powder.

Frequently Asked Questions (FAQs)

Q: Which synthesis route is most amenable to producing enantiomerically pure 5,5-dimethyl-γ-butyrolactone? A: Biocatalytic routes offer the highest potential for enantioselectivity.[11] Using engineered enzymes in a cascade reaction can produce a single enantiomer under mild, aqueous conditions, which is highly desirable for pharmaceutical applications.[12] Asymmetric hydrogenation using chiral homogeneous catalysts is another powerful, albeit often more expensive, alternative.

Q: How does the gem-dimethyl group at the C5 position influence the reaction? A: The 5,5-dimethyl substitution creates significant steric hindrance around the carbonyl carbon of the lactone. This can slow down reactions involving nucleophilic attack at this position, such as ring-opening or polymerization. During synthesis via lactonization of the corresponding hydroxy acid, this steric bulk can influence the rate of cyclization. Catalyst selection should account for this; a catalyst with a more open and accessible active site may be required for optimal performance.

Q: What are the primary safety concerns when performing high-pressure hydrogenation reactions? A: The primary hazards are associated with the use of flammable hydrogen gas under high pressure. Always use a properly rated and maintained pressure vessel (autoclave) behind a blast shield in a well-ventilated area. Ensure all fittings are leak-tested before heating. Additionally, many reduced metal catalysts (especially Palladium on Carbon) can be pyrophoric and may ignite spontaneously upon exposure to air. The catalyst should be filtered and handled under a blanket of inert gas or kept wet with solvent to prevent ignition.

Q: I am having trouble purifying the final product. What are the recommended methods? A: Purification strategies depend on the physical state of your product and the nature of the impurities.

  • Vacuum Distillation: This is highly effective for liquid lactones to separate them from non-volatile impurities like catalyst residues or oligomeric byproducts.[15]

  • Crystallization: If your lactone is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[15]

  • Column Chromatography: For removing impurities with similar volatility, silica gel chromatography is a standard laboratory technique.

  • Filtration: To remove heterogeneous catalyst particles, filtration through a pad of Celite® or a syringe filter (PTFE for organic solvents) is necessary before any further purification steps.[16]

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation of 5,5-dimethyl-2(5H)-furanone

This protocol describes a representative method for the synthesis of 5,5-dimethyl-γ-butyrolactone using a recyclable heterogeneous catalyst.

Materials:

  • 5,5-dimethyl-2(5H)-furanone (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 5 mol%

  • Solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate), anhydrous

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Activation (if required): If the catalyst is new or has been exposed to air, it may need pre-reduction. Follow the manufacturer's guidelines.

  • Reactor Setup: To a high-pressure autoclave, add 5,5-dimethyl-2(5H)-furanone and the 5% Pd/C catalyst.

  • Inerting: Seal the reactor and purge the system with an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via cannula or syringe.

  • Pressurization: Begin stirring and pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 50-80 °C). Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (if the reactor allows) for GC-MS analysis.

  • Cooldown & Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 5,5-dimethyl-γ-butyrolactone.[15]

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Purification AddReactants 1. Add Furanone and Pd/C Catalyst SealPurge 2. Seal Reactor and Purge with N2/Ar AddReactants->SealPurge AddSolvent 3. Add Anhydrous Solvent SealPurge->AddSolvent Pressurize 4. Pressurize with H2 AddSolvent->Pressurize Heat 5. Heat to Target Temperature Pressurize->Heat Monitor 6. Monitor Progress (H2 uptake / GC) Heat->Monitor Cooldown 7. Cool Down and Vent H2 Monitor->Cooldown Filter 8. Filter to Remove Catalyst Cooldown->Filter Purify 9. Concentrate and Purify (Distillation) Filter->Purify

Workflow for Heterogeneous Catalytic Hydrogenation.

References

  • D.J. Aaserud, et al. (2016). Chemoselective Lactonization of Renewable Succinic Acid with Heterogeneous Nanoparticle Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • M. R. Islam, et al. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Molecules. Available at: [Link]

  • Z. Hong, et al. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters. Available at: [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]

  • F. Neaţu, et al. (2008). Rh-TPPTS/LDH — A new heterogeneous catalyst for the synthesis of functionalized γ-lactone. ResearchGate. Available at: [Link]

  • Z. Hong, et al. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Available at: [Link]

  • Z. Hong, et al. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ResearchGate. Available at: [Link]

  • Z. Hong, et al. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Publications. Available at: [Link]

  • Z. Hong, et al. (2021). Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. PubMed. Available at: [Link]

  • M. C. D'Alterio, et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]

  • A. A. Othman, et al. (2021). Photocatalytic Radical Decarboxylation [4 + 3] Annulation Reactions of Lactones via Dienoic Acid EDA Complexes. ResearchGate. Available at: [Link]

  • Y. Wang, et al. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. MDPI. Available at: [Link]

  • T. Shiono, et al. (1993). Process for the preparation of gamma-butyrolactone. Google Patents.
  • F. Guo, et al. (2012). Catalytic hydrogenation of dimethyl succinate to γ-butyrolactone. ResearchGate. Available at: [Link]

  • W. J. M. Peoples, et al. (2013). Post process purification for gamma-butyrolactone production. Google Patents.
  • G. A. Filonenko, et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. PubMed Central. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. Available at: [Link]

  • M. A. Al-Dawsari, et al. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. MDPI. Available at: [Link]

  • Vladimir Galvita. (2021). Catalyst deactivation. YouTube. Available at: [Link]

  • A. A. S. L. Machado, et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. Available at: [Link]

  • F. Guo, et al. (2016). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material. Google Patents.
  • Y. Wu, et al. (2023). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry. Available at: [Link]

  • G. A. Filonenko, et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. RSC Advances. Available at: [Link]

  • C. S. Lee, et al. (1993). Potential antitumor alpha-methylene-gamma-butyrolactone-bearing nucleic acid base. 3. Synthesis of 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'- methylenetetrahydrofurans. PubMed. Available at: [Link]

  • H. Kim, et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. Available at: [Link]

  • H. Du, et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. Available at: [Link]

  • G. A. Filonenko, et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated car. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Bond disconnections for the synthesis of γ-butyrolactones. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Available at: [Link]

  • Drug Approvals International. (2017). Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid. Available at: [Link]

  • H. J. Franz, et al. (2001). Process for the preparation of gamma-butyrolactones substituted in the 5-position. Google Patents.
  • C. Kumru, et al. (2018). Continuous-flow synthesis of polysubstituted γ-butyrolactones via enzymatic cascade catalysis. Semantic Scholar. Available at: [Link]

  • Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics. Available at: [Link]

  • Y. Wu, et al. (2023). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. ResearchGate. Available at: [Link]

  • H. Lee, et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health. Available at: [Link]

  • Safrole. (n.d.). GBL or gamma-Butyrolactone: Chemistry and Facts. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and quality control of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a key intermediate in various synthetic pathways. As drug development timelines tighten and regulatory scrutiny intensifies, the selection and rigorous validation of an analytical method are paramount to ensuring data integrity, product quality, and regulatory compliance.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, compares viable analytical alternatives, and provides detailed, actionable validation protocols grounded in the most current international regulatory standards.

The Analytical Challenge: Understanding the Analyte

This compound (MW: 172.18 g/mol ) presents a unique analytical challenge due to its two key functional groups: a γ-lactone ring and a carboxylic acid side chain.

  • Lactone Moiety : The lactone ring is susceptible to hydrolysis under pH extremes, opening to form the corresponding hydroxy acid. This potential degradation pathway must be controlled and monitored. Analytical methods should ideally be able to separate the parent lactone from its potential hydrolytic degradant.

  • Carboxylic Acid Moiety : This group imparts significant polarity and a pH-dependent charge to the molecule. Chromatographic retention and ionization efficiency in mass spectrometry are heavily influenced by the pH of the analytical system.

Given these characteristics, High-Performance Liquid Chromatography (HPLC) is the technique of choice. This guide will compare two primary HPLC-based approaches: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) , a robust workhorse for quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for high-sensitivity analysis.

Comparative Analysis of Key Analytical Methods

The optimal analytical method depends entirely on the intended purpose. A method for routine purity assessment of the bulk drug substance will have different requirements than a method for quantifying trace levels in a complex matrix.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: This technique separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. Because the target analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-215 nm) is necessary.

Best Suited For:

  • Assay and purity determination of the bulk substance.

  • Routine quality control (QC) release testing.

  • Content uniformity and dissolution testing of a formulated product.

Strengths:

  • Robustness & Reliability: RP-HPLC is a well-understood and highly reproducible technique.

  • Cost-Effectiveness: Instrumentation is widely available and relatively inexpensive to operate.

  • Simplicity: Method development and execution are generally straightforward.

Limitations:

  • Limited Sensitivity: UV detection at low wavelengths can suffer from interference from other components and mobile phase absorbance, leading to higher limits of detection (LOD) and quantification (LOQ).

  • Non-Specific: UV detection cannot definitively confirm the identity of a peak. Co-eluting impurities can lead to inaccurate quantification.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The mass spectrometer ionizes the analyte and fragments it in a specific, predictable way, allowing for unambiguous identification and quantification even at very low levels.

Best Suited For:

  • Quantification of trace-level impurities and degradation products.

  • Bioanalytical studies (e.g., measuring drug levels in plasma).[1][2]

  • Forced degradation studies to identify and track potential degradants.

Strengths:

  • Exceptional Sensitivity: Achieves LOQs in the low ng/mL or even pg/mL range.

  • High Specificity: The use of specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM) virtually eliminates matrix interference.

  • Structural Confirmation: Provides molecular weight and fragmentation data that can help identify unknown impurities.

Limitations:

  • Complexity & Cost: Instrumentation is expensive and requires specialized expertise for operation and maintenance.

  • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds from the sample matrix, requiring careful validation.[3]

Validation Framework: Adhering to Global Standards

All analytical methods must be validated to demonstrate their suitability for the intended purpose.[4] This guide is built upon the principles outlined in the ICH Q2(R1) guideline , which is the harmonized standard for the validation of analytical procedures.[5][6][7]

The core validation parameters are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

The following diagram illustrates the typical workflow for validating a quantitative HPLC method.

G Dev Method Development (Select Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt PreVal Pre-Validation Check (System Suitability) Opt->PreVal Spec Specificity (Peak Purity, Degradation Study) PreVal->Spec Begin Formal Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Doc Validation Report & SOP Rob->Doc Routine Routine Use Doc->Routine G start What is the primary goal of the analysis? assay_purity Assay, Purity, or Content Uniformity of Bulk Material start->assay_purity High Concentration trace Trace Impurity Profiling or Bioanalysis (e.g., in plasma)? start->trace Low Concentration hplc_uv Use RP-HPLC-UV assay_purity->hplc_uv Yes lcms Use LC-MS/MS trace->lcms Yes

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthesis

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS 412298-86-3) is a substituted γ-lactone carboxylic acid.[1][2] As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis and drug discovery. The purity of such an intermediate is paramount; trace impurities can have profound consequences, leading to undesirable side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic components in active pharmaceutical ingredient (API) synthesis.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We move beyond mere protocols to explore the underlying principles and strategic rationale, empowering researchers to select the most appropriate methodology for their specific analytical challenge—be it routine quality control, structural confirmation, or in-depth impurity profiling.

Anticipating the Challenge: Potential Impurities

A robust analytical strategy begins with an understanding of what one might find. For a synthesized molecule like this compound, impurities typically arise from three sources: the synthetic process, degradation, or storage.[3]

  • Synthesis-Related Impurities: These include unreacted starting materials, residual intermediates, or by-products from competing reaction pathways.[4] The specific nature of these depends on the synthetic route employed.

  • Isomeric Impurities: Depending on the synthesis, diastereomers or enantiomers could be present. Their separation and quantification are often critical, especially in pharmaceutical development.

  • Degradation Products: The molecule contains a lactone ring, which is an ester. This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would open the ring to form the corresponding 3-(1-hydroxy-1-methylethyl)glutaric acid.[5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, ethyl acetate, methanol) can remain in the final product and must be quantified.[3]

Orthogonal Approaches to Purity Determination: A Comparative Analysis

No single technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is the gold standard. We will compare four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the quintessential technique for analyzing non-volatile organic compounds. For this compound, its polarity (due to the carboxylic acid) and UV-absorbing chromophores (the carbonyl groups) make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[6][7] RP-HPLC separates compounds based on their hydrophobicity, making it excellent for resolving the target molecule from more polar or less polar impurities.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Mobile Phase A filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample filter->inject column Separation on C18 Column (Gradient Elution) inject->column detect UV Detection (e.g., 210 nm) column->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate % Purity (Area Normalization) integrate->calc

Caption: Workflow for HPLC purity determination.

Detailed Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid is critical to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.[8]

    • Mobile Phase B: Acetonitrile.

    • Degas both solvents thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the synthesized compound in Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[9] A C18 column provides excellent retention for moderately polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 210 nm. The carboxyl and lactone carbonyl groups exhibit absorbance in the short UV wavelength region.[7]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis:

    • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[10] The target molecule, with its carboxylic acid group, has a high boiling point and is not ideal for direct GC analysis. However, it can be analyzed after derivatization, which converts the polar -COOH group into a less polar, more volatile ester or silyl ester. This method is particularly effective for identifying and quantifying volatile impurities like residual solvents and certain synthesis by-products.[11]

Workflow for GC-MS Purity Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent derivatize Derivatization (e.g., Silylation) to Increase Volatility dissolve->derivatize inject Inject into GC derivatize->inject column Separation on Capillary Column inject->column ms Elution into Mass Spec (EI, 70 eV) column->ms tic Generate Total Ion Chromatogram (TIC) ms->tic spectra Analyze Mass Spectra of Peaks tic->spectra identify Identify Impurities via Fragmentation & Library Search spectra->identify

Caption: Workflow for GC-MS analysis post-derivatization.

Detailed Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization:

    • Place ~1 mg of the sample in a clean, dry vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid.

  • GC-MS Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to determine peak areas for purity calculation.

    • The mass spectrum of each peak is used to identify impurities by analyzing fragmentation patterns and comparing them to spectral libraries (e.g., NIST). Characteristic ions for lactones (m/z 85 for γ-lactones, m/z 99 for δ-lactones) can be monitored.[10][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation.[13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For purity analysis, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurities, a highly accurate purity assessment can be made, often without the need for a reference standard of the impurity itself. Quantitative NMR (qNMR) involves adding a certified internal standard of known concentration to provide a precise and absolute purity value.

Workflow for NMR Purity Analysis

prep Accurately weigh sample & internal standard (for qNMR) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve acquire Acquire Spectrum (e.g., ¹H, 400 MHz) dissolve->acquire process Process Data (Phase, Baseline Correction) acquire->process integrate Integrate Signals of Compound & Impurities process->integrate calc Calculate Purity based on Integral Ratios integrate->calc

Caption: Workflow for purity assessment using NMR.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean NMR tube. DMSO-d6 is often a good choice for carboxylic acids.[14]

    • For qNMR, add a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Spectrometer Setup:

    • Use a high-field spectrometer (≥400 MHz) for better signal dispersion and resolution.[11]

    • Ensure the instrument is properly shimmed to achieve sharp, symmetrical peaks.

    • Set acquisition parameters to ensure full relaxation of all protons for accurate integration (e.g., a relaxation delay, D1, of at least 5 times the longest T1).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum to the residual solvent peak or TMS.

    • Carefully integrate a well-resolved signal from the main compound and any visible impurity signals.

    • Calculate the molar ratio of impurity to the main compound. Convert this to a weight percentage to determine purity.

Elemental Analysis (EA)

Principle & Rationale: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[15] For organic compounds, it is often referred to as CHN analysis. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₈H₁₂O₄ for our compound). A close match (typically within ±0.4%) is strong evidence of high purity, as most plausible impurities would have a different elemental composition.[16] It is a bulk analysis technique and does not provide information about the nature or number of impurities.[17][18]

Workflow for Elemental Analysis

weigh Accurately weigh ~2 mg of sample combust Combustion in Oxygen-Rich Atmosphere weigh->combust separate Separation of Combustion Gases (CO₂, H₂O) combust->separate detect Quantitative Detection (e.g., TCD, IR) separate->detect calc Calculate %C, %H, %O and compare to theoretical detect->calc

Caption: Workflow for Elemental Analysis.

Experimental Protocol: Combustion Analysis
  • Sample Preparation:

    • The sample must be thoroughly dried to remove residual water and solvents, which would significantly alter the C and H percentages.

    • Accurately weigh approximately 2 mg of the dried sample into a tin or silver capsule.

  • Instrumental Analysis:

    • The sample is introduced into a combustion furnace (~900-1000 °C) in an oxygen-rich environment.[19]

    • The organic compound is completely combusted, converting all carbon to CO₂ and all hydrogen to H₂O.

    • The resulting gases are passed through a reduction tube and then separated chromatographically.

    • A thermal conductivity detector (TCD) or infrared sensors quantify the amounts of CO₂ and H₂O.

  • Data Analysis:

    • The instrument software calculates the percentage of C and H. Oxygen is typically determined by difference or via pyrolysis.

    • Theoretical Calculation for C₈H₁₂O₄ (M.W. 172.18 g/mol ):

      • %C = (8 * 12.011 / 172.18) * 100 = 55.81%

      • %H = (12 * 1.008 / 172.18) * 100 = 7.03%

      • %O = (4 * 15.999 / 172.18) * 100 = 37.16%

    • The experimental results are compared to these theoretical values.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MS (with Deriv.)¹H NMRElemental Analysis
Principle Liquid-phase separationGas-phase separationNuclear spin resonanceCombustion & detection
Primary Use Quantification of non-volatile impuritiesIdentification of volatile/derivatizable impuritiesStructural confirmation & quantificationBulk purity confirmation
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (µg-mg)Low (mg)
Specificity Moderate (based on Rt)High (based on Rt & MS)Very High (structural info)Low (bulk property)
Sample Prep Simple (dissolve & filter)Complex (derivatization)Simple (dissolve)Very Simple (weigh)
Cost/Sample LowModerate-HighHighLow
Key Advantage Robust, reproducible, industry standard for QC.Excellent for impurity identification (MS fragmentation).[10]Absolute structural information, qNMR is highly accurate.[11]Confirms elemental composition, orthogonal to other methods.[17]
Key Limitation Requires chromophores, co-elution possible.Not suitable for non-volatile/unstable compounds.Lower sensitivity, can be complex to interpret.Does not identify impurities, sensitive to moisture.
Strategic Recommendations
  • For routine Quality Control (QC) of known batches: HPLC-UV is the method of choice due to its speed, robustness, and low cost.

  • For identifying an unknown impurity: GC-MS (for volatile impurities) or LC-MS (a variation of HPLC with a mass spectrometer) is essential for obtaining molecular weight and fragmentation data.

  • For definitive structural confirmation and purity certification of a new batch or reference standard: A combination of ¹H NMR, ¹³C NMR, and Elemental Analysis is required. The NMR data confirms the structure, while the EA confirms the elemental composition is correct, providing strong, orthogonal evidence of purity.[15][16]

  • For quantifying residual solvents: GC-MS with a headspace sampler is the standard and most effective technique.

By leveraging the strengths of these complementary techniques, researchers and drug developers can build a comprehensive and reliable purity profile for this compound, ensuring the quality and integrity of their scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Fu, R., & Wu, C. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]

  • Phenomenex. (2020). Fast and Robust Analysis of Organic Acids from Wine using HPLC-UV. [Link]

  • PubMed. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Simple Determination of Lactones in High-fat Food Products by GC/MS. [Link]

  • PubMed. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • ACS Publications. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. [Link]

  • Boykin, D. W. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES. [Link]

  • National Institutes of Health. (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. [Link]

  • RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • iq-ufrgs. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed. (2009). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. [Link]

  • ChemSynthesis. (n.d.). (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. [Link]

  • PubMed. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Drug Approvals International. (2017). Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid. [Link]

  • ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Sinfoo Biotech. (n.d.). This compound. [Link]

  • ChemBK. (n.d.). (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. [Link]

  • ACS Publications. (n.d.). Determination of enantiomeric purity of chiral lactones. A general method using nuclear magnetic resonance. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • Scholars Research Library. (n.d.). An improved synthesis of Tazobactam and its related impurities. [Link]

  • Costcon Healthcare LLP. (n.d.). List of impurities. [Link]

Sources

comparing the biological activity of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Analysis of the Biological Activity of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid and Its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activity of this compound and its rationally designed analogs. While direct biological data for the parent compound is not extensively documented in publicly available literature, its core structure, a γ-butyrolactone, is a privileged scaffold found in numerous biologically active molecules.[1] This guide, therefore, extrapolates from established research on analogous structures to propose potential biological activities and outlines a rigorous experimental plan for their evaluation.

Introduction to the Core Scaffold and Rationale for Analog Design

The core molecule, this compound, belongs to the family of γ-butyrolactones, five-membered lactones that are key components of many natural products and synthetic compounds with diverse pharmacological properties.[1] Notable examples of biologically active γ-butyrolactones include derivatives that exhibit quorum sensing inhibition, enzyme inhibition, and act as ligands for neurotransmitter receptors.[2][3][4]

The design of analogs for a comparative study should be guided by structure-activity relationship (SAR) principles. Modifications to the parent structure can systematically probe the effects of stereochemistry, lipophilicity, and electronic properties on biological activity.

Proposed Analogs for Comparative Study:

A focused library of analogs should be synthesized to explore key structural variations:

  • Analog 1 (Ester Prodrug): Methyl (5,5-dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetate. This analog will assess the impact of masking the carboxylic acid on cell permeability and activity.

  • Analog 2 (Stereochemical Variant): Enantiomers of the parent compound. The biological activity of chiral molecules like pantolactone is often stereospecific.[5]

  • Analog 3 (Ring-substituted Variant): (5,5-Diethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid. Altering the gem-dimethyl group can probe the steric requirements of the binding pocket.

  • Analog 4 (Side-chain Homolog): 3-(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-propanoic acid. Extending the acetic acid side chain can evaluate the optimal distance between the lactone ring and the acidic group.

Potential Biological Activities and Comparative Evaluation

Based on the activities of structurally related compounds, we propose investigating the following potential biological activities for the parent compound and its analogs.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Hypothesis: The furanone core of the target molecule is a common feature in inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[3][6]

Experimental Approach: A reporter gene assay can be used to quantify the inhibition of the LasR receptor, a key component of the P. aeruginosa QS system.[7]

Data Presentation:

CompoundIC50 (µM) for LasR Inhibition
This compoundExperimental Value
Analog 1 (Ester Prodrug)Experimental Value
Analog 2 (R-enantiomer)Experimental Value
Analog 2 (S-enantiomer)Experimental Value
Analog 3 (Diethyl Variant)Experimental Value
Analog 4 (Propanoic Homolog)Experimental Value
Furanone C-30 (Positive Control)Reference Value
Inhibition of Fatty Acid Synthase (FAS)

Hypothesis: D-pantolactone, a structurally similar γ-butyrolactone, is a known precursor to inhibitors of fatty acid synthase (FAS), a key enzyme in lipogenesis.[4][5] The target compound and its analogs may also exhibit FAS inhibitory activity.

Experimental Approach: An in vitro FAS inhibition assay using purified enzyme can be performed to determine the IC50 values of the compounds.

Data Presentation:

CompoundIC50 (µM) for FAS Inhibition
This compoundExperimental Value
Analog 1 (Ester Prodrug)Experimental Value
Analog 2 (R-enantiomer)Experimental Value
Analog 2 (S-enantiomer)Experimental Value
Analog 3 (Diethyl Variant)Experimental Value
Analog 4 (Propanoic Homolog)Experimental Value
C75 (Positive Control)Reference Value[4]

Experimental Protocols

Quorum Sensing Inhibition Assay

This protocol is adapted from methodologies used for screening QS inhibitors against P. aeruginosa.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture E. coli reporter strain assay1 Incubate reporter strain with compounds prep1->assay1 prep2 Prepare serial dilutions of test compounds prep2->assay1 assay2 Measure bioluminescence assay1->assay2 analysis1 Calculate percent inhibition assay2->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for Quorum Sensing Inhibition Assay.

Step-by-Step Protocol:

  • Strain and Culture Conditions: Utilize an E. coli reporter strain carrying a LasR-dependent luciferase reporter plasmid. Culture the strain in appropriate media to mid-log phase.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired concentration range.

  • Assay: In a 96-well plate, combine the reporter strain culture, an autoinducer (e.g., 3-oxo-C12-HSL), and the test compounds. Include appropriate controls (vehicle and positive inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the bioluminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is based on standard methods for measuring FAS activity.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Purify FAS enzyme assay1 Pre-incubate FAS with compounds prep1->assay1 prep2 Prepare reaction buffer and substrates assay2 Initiate reaction with substrates prep2->assay2 prep3 Prepare serial dilutions of test compounds prep3->assay1 assay1->assay2 assay3 Monitor NADPH oxidation at 340 nm assay2->assay3 analysis1 Calculate reaction rates assay3->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for Fatty Acid Synthase (FAS) Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme and Reagents: Use purified FAS enzyme. Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds.

  • Assay: In a UV-transparent 96-well plate, pre-incubate the FAS enzyme with the test compounds for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (acetyl-CoA, malonyl-CoA, and NADPH).

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values from the dose-response curves.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for elucidating the biological activity of this compound and its analogs. The proposed investigations into quorum sensing and FAS inhibition are based on strong precedent from structurally related compounds. The comparative data generated from the proposed analogs will be crucial in establishing a preliminary structure-activity relationship, which can guide the design of more potent and selective modulators of these biological targets. Future work should also consider screening against a broader panel of targets, including other enzymes and receptors known to interact with γ-butyrolactones.

References

  • Franot, C., Roberts, D. W., Smith, R. G., Basketter, D. A., Benezra, C., & Lepoittevin, J. P. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Chemical research in toxicology, 7(3), 297–306. [Link]

  • Klunk, W. E., Covey, D. F., & Ferrendelli, J. A. (1982). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Molecular pharmacology, 22(2), 431–437. [Link]

  • O'Rourke, T. W., & O'Dowd, B. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS chemical biology. [Link]

  • Schlewer, G., Stampf, J. L., & Benezra, C. (1980). Synthesis of .alpha.-methylene-.gamma.-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of medicinal chemistry, 23(9), 1031–1038. [Link]

  • Youn, H. S., & Lee, J. Y. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules (Basel, Switzerland), 26(6), 1575. [Link]

  • Kim, C., Kim, J., Park, H. Y., & Lee, J. H. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Applied microbiology and biotechnology, 80(2), 319–327. [Link]

  • Kim, C., Kim, J., Park, H. Y., & Lee, J. H. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Applied microbiology and biotechnology, 80(2), 319-327. [Link]

  • Ma, R., Liu, X., Jiang, Y., Li, C., & Liu, X. (2020). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International journal of molecular sciences, 21(19), 7083. [Link]

  • Galloway, W. R., Hodgkinson, J. T., Bowden, S. D., Welch, M., & Spring, D. R. (2011). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Molecules (Basel, Switzerland), 16(3), 2219–2235. [Link]

  • B., A., & L., I. (n.d.). Analyzing Furanone Variants for Quorum Sensing Inhibition. Advanced Authentic Research. [Link]

  • Zhong, R., Xu, X., Cai, H., Chen, H., Huang, H., Tu, Z., ... & Fang, M. (2019). Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors. Bioorganic & medicinal chemistry, 27(22), 115069. [Link]

  • Stansly, P. G., & Schlosser, M. E. (1945). The biological activity of pantolactone and pantoic acid. The Journal of biological chemistry, 161, 513–515. [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & biomolecular chemistry, 14(3), 857–867. [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & biomolecular chemistry, 14(3), 857–867. [Link]

  • Spry, C., Saliba, K. J., & Kirk, K. (2005). A class of pantothenic acid analogs inhibits Plasmodium falciparum pantothenate kinase and represses the proliferation of malaria parasites. Antimicrobial agents and chemotherapy, 49(11), 4649–4657. [Link]

  • Snell, E. E., & Shive, W. (1945). Synthesis and biological activity of pantetheine analogs and derivatives. Journal of Biological Chemistry, 158(3), 551-559. [Link]

  • Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech. [Link]

  • Ruichu Bio. (n.d.). This compound. Ruichu Bio. [Link]

  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Nicolotti, O., & Carotti, A. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules (Basel, Switzerland), 27(19), 6569. [Link]

  • ChemSynthesis. (n.d.). (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. ChemSynthesis. [Link]

  • D'Auria, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Curr. Org. Chem., 20(22), 2373-2411. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic chemistry, 10(15), 1835–1864. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,5-Dimethyl-Tetrahydrofuran Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) ring is a cornerstone structural motif in medicinal chemistry, celebrated for its prevalence in a wide array of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its favorable physicochemical properties, such as metabolic stability and the capacity to act as a hydrogen bond acceptor, make it a versatile scaffold for therapeutic design.[1][5] This guide focuses on a specific, synthetically valuable subset: 5,5-dimethyl-tetrahydrofuran derivatives. The introduction of a gem-dimethyl group at the 5-position can confer significant advantages, including increased metabolic stability and conformational rigidity, which can enhance binding affinity to biological targets.[1]

While comprehensive, direct comparative studies on a broad series of 5,5-dimethyl-tetrahydrofuran analogs are not extensively documented in public literature, this guide synthesizes available data from structurally related compounds to illuminate potential structure-activity relationships (SAR).[6] We will explore the influence of various substitutions on biological activity, provide detailed experimental protocols for evaluation, and discuss underlying mechanisms of action to empower researchers in their drug discovery efforts.

The Strategic Advantage of the 5,5-Dimethyl-Tetrahydrofuran Scaffold

The utility of the tetrahydrofuran ring is well-established, forming the core of molecules with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties.[2] The decision to incorporate a 5,5-gem-dimethyl substitution is a strategic design choice intended to optimize drug-like properties.

Key Advantages:

  • Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic degradation (e.g., oxidation) at the C-5 position, potentially increasing the compound's half-life in vivo.

  • Conformational Lock: This substitution restricts the flexibility of the tetrahydrofuran ring, "locking" it into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.

  • Modulation of Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the scaffold, which can be fine-tuned with other substitutions to achieve optimal absorption, distribution,metabolism, and excretion (ADME) profiles.

Below is a diagram illustrating the core scaffold and key points for chemical modification to explore SAR.

Caption: Key modification points on the 5,5-dimethyl-tetrahydrofuran scaffold.

Comparative Analysis: SAR Inferences from Related Furan Analogs

Given the limited direct SAR data for the 5,5-dimethyl scaffold, we can draw valuable insights from broader studies on furan and tetrahydrofuran derivatives, particularly in the context of anticancer activity. The substitution pattern on the heterocyclic ring profoundly influences cytotoxicity.[6][7]

For instance, studies on furopyridone derivatives have shown that specific substitutions can yield potent cytotoxic agents against esophageal cancer cell lines.[8] Similarly, other furan-based compounds have demonstrated significant inhibitory activity against various cancer cell lines by targeting key enzymes like VEGFR-2 or disrupting cellular processes like tubulin polymerization.[9][10]

Table 1: Comparative Cytotoxicity (IC₅₀) of Various Furan Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative furan-containing molecules against different cancer cell lines, demonstrating how structural modifications impact cytotoxic potency.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Key Structural FeatureReference
Furopyrimidine Compound 7bA549 (Lung)6.66Furan fused with pyrimidine[10]
Furopyrimidine Compound 7bHT-29 (Colon)8.51Furan fused with pyrimidine[10]
Furopyrimidine Compound 7bHepG2 (Liver)7.28Furan fused with pyrimidine[10]
Furan-pyridone Compound 4cKYSE70 (Esophageal)0.655 µg/mL*Furan-pyridinone core[8]
Bis-furanone Compound 4eC6 (Glioma)12.1Benzidine core linker[11]
Furan-chalcone Compound 6eHL60 (Leukemia)12.3Furan-fused chalcone[12]

*Note: IC₅₀ values can vary based on experimental conditions. Consistent protocols are essential for reproducibility.[13] Value for Compound 4c was reported in µg/mL.

Key Inferences for SAR Exploration:

  • Aromatic Fusions: Fusing the furan ring with other heterocyclic systems, such as pyridine or pyrimidine, is a common strategy that often leads to potent bioactivity.[8][10] This suggests that exploring fused 5,5-dimethyl-tetrahydrofuran systems could be a fruitful avenue.

  • Substituent Effects: The nature and position of substituents on appended aromatic rings are critical. Electron-withdrawing or donating groups can significantly alter the electronic properties of the molecule, affecting target interaction and cell permeability.

  • Linker Strategy: For molecules with multiple heterocyclic cores, the linker's nature (e.g., the benzidine in bis-furanones) dictates the overall geometry and spacing, which is crucial for fitting into target binding pockets.[11]

Experimental Protocols for Biological Evaluation

A cornerstone of any SAR study is a robust and reproducible method for quantifying biological activity. For anticancer drug discovery, cytotoxicity assays are the primary screening tools.

Comparison of Key Cytotoxicity Assays

Choosing the right assay depends on the research question and the compound's expected mechanism of toxicity.

Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in living cells.[13]Cell viability and metabolic activity.[13]Well-established, cost-effective, suitable for high-throughput screening.[13]Indirect measure of cell number; can be affected by changes in metabolic rate.[13]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Cell membrane integrity and cytotoxicity.Direct measure of cell death; non-destructive to remaining cells.Can have a low signal-to-noise ratio if cytotoxicity is low.

The causality behind choosing the MTT assay as a primary screen lies in its ability to provide a rapid, quantitative measure of a compound's effect on cell proliferation and metabolic health, which are hallmarks of anticancer activity.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system adapted from standard procedures used for evaluating furan-based compounds.[8][13][14]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (5,5-dimethyl-tetrahydrofuran derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13][14]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the existing medium with 100 µL of medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[13][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compounds (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (5 mg/mL) C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Potential Molecular Mechanisms of Action

Understanding the potential mechanism of furan-induced cytotoxicity is crucial for interpreting SAR data and guiding rational drug design. The toxicity of some furan-containing compounds is linked to their metabolic activation by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes.[13] This reactive metabolite can trigger a cascade of cellular events leading to cell death.

Key Mechanistic Steps:

  • Metabolic Activation: The furan ring is oxidized by CYP450 enzymes.

  • GSH Depletion: The resulting reactive metabolite can deplete cellular glutathione (GSH), a key antioxidant.

  • Oxidative Stress: Loss of GSH leads to an increase in reactive oxygen species (ROS) and oxidative stress.

  • Mitochondrial Dysfunction: Oxidative stress damages mitochondria, impairing energy production and releasing pro-apoptotic factors.

  • Apoptosis Induction: The cascade ultimately triggers programmed cell death (apoptosis), a desired outcome for an anticancer agent.[9][13] This pathway often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

Signaling Pathway Diagram

Cytotoxicity_Pathway cluster_0 Cellular Environment Furan Furan Derivative CYP450 CYP450 Enzymes Furan->CYP450 Metabolic Activation Metabolite Reactive Metabolite (α,β-unsaturated dialdehyde) CYP450->Metabolite GSH Glutathione (GSH) Depletion Metabolite->GSH ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) GSH->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Caption: Potential signaling pathway for furan-induced cytotoxicity.[13]

Conclusion and Future Directions

The 5,5-dimethyl-tetrahydrofuran scaffold represents a promising starting point for the development of novel therapeutics. The gem-dimethyl group offers inherent advantages in terms of metabolic stability and conformational constraint, which are highly desirable in drug design. While direct and extensive SAR data for this specific class of compounds is emerging, a wealth of information from related furan and tetrahydrofuran derivatives provides a strong foundation for rational design.

By drawing inferences from these related structures, researchers can strategically select modifications at the C-2, C-3, and C-4 positions to optimize biological activity. The application of robust and standardized experimental protocols, such as the MTT assay, is critical for generating reliable and comparable data to build a coherent SAR model. Future work should focus on the systematic synthesis and evaluation of a diverse library of 5,5-dimethyl-tetrahydrofuran derivatives to directly elucidate the structural features that govern their therapeutic potential.

References

  • A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. (2025). Benchchem.
  • Application Notes and Protocols for High-Throughput Screening of Furan Deriv
  • Application Notes and Protocols: 5,5-Dimethyltetrahydrofuran-3-ol as an Intermediate in Drug Discovery. (2025). Benchchem.
  • Comparative Analysis of 5,5-Dimethyltetrahydrofuran-3-ol Analogs: A Guide for Researchers. (2025). Benchchem.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2025).
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC - NIH.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PMC - NIH.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Pharmacological activity of furan deriv
  • Synthesis and biological activities of furan derivatives. (2025).
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.
  • Bis-2(5H)-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. (n.d.).
  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research.

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of the γ-Butyrolactone Core

The γ-butyrolactone (GBL) moiety, a five-membered cyclic ester, is a cornerstone in modern pharmacology and natural product chemistry.[1] Its prevalence in FDA-approved drugs and biologically active molecules underscores its role as a "privileged structure."[2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, where the nature and position of substituents on the lactone ring dictate their therapeutic efficacy and mechanism of action.

For researchers in drug discovery and development, the unambiguous structural elucidation of novel substituted γ-butyrolactones is a critical, non-negotiable step. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these vital compounds. We will move beyond a simple recitation of data, focusing instead on the causal relationships between substituent effects and spectral output, thereby empowering researchers to interpret data with confidence and precision.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the de novo structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the γ-butyrolactone scaffold, both ¹H and ¹³C NMR are indispensable.

The Causality of Chemical Shifts: How Substituents Shape the Spectrum

The electron-withdrawing nature of the ester functionality dominates the electronic environment of the GBL ring. The protons and carbons closest to the ester oxygen (at the γ-position) and the carbonyl group (at the α-position) are the most deshielded, causing them to resonate further downfield in the NMR spectrum.[3] Introducing a substituent at the α, β, or γ position systematically perturbs this environment, providing clear, interpretable shifts.

  • α-Substitution: An electron-donating alkyl group at the α-position will cause a slight upfield (shielding) shift for the remaining α-proton and a more significant downfield shift for the α-carbon itself due to the substituent effect.

  • β-Substitution: Substituents at the β-position have a more moderate effect on the α and γ protons but will significantly shift the signals of the adjacent β-protons and the β-carbon.

  • γ-Substitution: A substituent on the γ-carbon dramatically affects the chemical shift of the γ-proton, which is already deshielded by the adjacent ring oxygen. For instance, an alkyl group at this position (as in γ-valerolactone) will shift the γ-proton further downfield.[4]

Comparative NMR Data of Substituted γ-Butyrolactones

The following tables summarize typical chemical shifts, demonstrating the predictable patterns caused by substitution.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound H-α (C2-H) H-β (C3-H) H-γ (C4-H) Other Signals Reference(s)
γ-Butyrolactone ~2.28 (t) ~2.48 (quintet) ~4.35 (t) - [5][6][7]
α-Methyl-GBL ~2.55 (m) ~1.80 (m), ~2.20 (m) ~4.15 (m), ~4.30 (m) ~1.25 (d, CH₃) [8]
β-Hydroxy-GBL ~2.50 (dd), ~2.75 (dd) ~4.45 (m) ~4.20 (dd), ~4.35 (dd) OH signal varies [9]

| γ-Valerolactone (γ-Methyl-GBL) | ~2.40 (m) | ~1.85 (m), ~2.55 (m) | ~4.65 (m) | ~1.42 (d, CH₃) |[4] |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound C-α (C2) C-β (C3) C-γ (C4) Carbonyl (C1) Other Signals Reference(s)
γ-Butyrolactone ~29.5 ~22.0 ~69.1 ~177.2 - [10][11]
α-Hydroxy-GBL ~70.2 ~26.5 ~65.8 ~176.1 - [12]
β-Butyrolactone ~41.0 ~68.5 - ~171.5 ~15.0 (CH₃ at C3) [13]

| γ-Valerolactone (γ-Methyl-GBL) | ~29.1 | ~29.3 | ~77.2 | ~177.3 | ~20.9 (CH₃) |[4] |

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified lactone sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 220 ppm.

    • A 45-degree pulse angle and a 2-second relaxation delay are typically sufficient.

    • Acquire several hundred to a few thousand scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. Integrate the ¹H signals to determine the relative proton ratios.

Pillar 2: Infrared (IR) Spectroscopy - The Carbonyl Signature

IR spectroscopy is a rapid and highly effective technique for identifying key functional groups. For γ-butyrolactones, the carbonyl (C=O) stretching vibration is the most prominent and diagnostic feature.

The Causality of Carbonyl Frequency: Ring Strain and Conjugation

The position of the C=O stretching band is exquisitely sensitive to the molecular environment. In five-membered rings like GBL, ring strain forces a higher degree of s-character into the exocyclic C=O bond, strengthening it and increasing its vibrational frequency compared to open-chain esters or six-membered δ-lactones.[14]

  • Ring Size: Saturated γ-lactones absorb at a significantly higher wavenumber (~1770 cm⁻¹) than typical saturated esters (~1740 cm⁻¹) or δ-lactones (~1735 cm⁻¹), making this a key distinguishing feature.[15]

  • Conjugation: Introducing a double bond adjacent to the carbonyl group (α,β-unsaturation) allows for electron delocalization, which weakens the C=O bond and lowers its stretching frequency by 20-30 cm⁻¹.

Comparative IR Data of Lactones

Table 3: Comparative Carbonyl (C=O) Stretching Frequencies (cm⁻¹)

Compound Class Typical C=O Frequency (cm⁻¹) Key Influence Reference(s)
Saturated Open-Chain Ester 1750-1735 Baseline (No Ring Strain) [16]
Saturated δ-Lactone (6-ring) 1750-1735 Minimal Ring Strain [15]
Saturated γ-Butyrolactone (5-ring) 1795-1760 Significant Ring Strain [15][17]

| α,β-Unsaturated γ-Butyrolactone | 1760-1740 | Conjugation (Weakens C=O) |[15] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Analysis

  • Sample Preparation: As most γ-butyrolactones are liquids or low-melting solids at room temperature, ATR is the simplest method. Place one drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum (typically 16-32 scans). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Collect the spectrum of the sample using the same scan parameters as the background.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the strong C=O stretching band in the 1800-1700 cm⁻¹ region.

Pillar 3: Mass Spectrometry (MS) - The Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information that complements NMR and IR data. Electron Ionization (EI) is a common technique that imparts high energy, leading to reproducible and characteristic fragmentation patterns.

The Causality of Fragmentation: Stability of Ions

The fragmentation of the γ-butyrolactone molecular ion (M⁺˙) is governed by the formation of stable radical cations and neutral losses. The most common pathways involve the loss of small, stable molecules like CO, CO₂, and ethylene, as well as cleavage adjacent to the carbonyl group (α-cleavage).[18] Substituents direct the fragmentation down specific pathways, creating a unique mass spectral fingerprint for each analogue.

  • Unsubstituted GBL: The molecular ion at m/z 86 is typically observed. Key fragments arise from the loss of H₂CO (formaldehyde, m/z 56) and subsequent loss of CO to give a prominent ion at m/z 42.[19][20]

  • Substituted GBLs: The substituent itself can be lost as a radical, or it can direct cleavage. For example, γ-valerolactone shows a strong peak corresponding to the loss of the methyl group (M-15).[9] β-hydroxy substituted lactones often show a prominent loss of a water molecule (M-18).[21]

Comparative EI-MS Fragmentation Data

Table 4: Key EI-MS Fragments (m/z) and Neutral Losses for γ-Butyrolactones

Compound Molecular Ion (M⁺˙) Key Fragments (m/z) Characteristic Neutral Loss Reference(s)
γ-Butyrolactone 86 56, 42 (base peak) H₂CO, CO [19][20]
γ-Valerolactone (γ-Methyl-GBL) 100 85, 56, 43 CH₃• [4][9]
(S)-3-Hydroxy-GBL 102 (weak/absent) 84, 56, 43 H₂O [9][21]

| β-Acetoxymethyl-GBL | 160 (as [M+H]⁺ in ESI) | 117, 99 | CH₂CO (ketene) |[21] |

Experimental Protocol: Electron Ionization GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the lactone (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the solution into a gas chromatograph equipped with a standard nonpolar column (e.g., HP-5MS).

    • Use a temperature program appropriate for the compound's volatility, for instance: hold at 70°C for 2 min, then ramp at 15°C/min to 250°C.

  • MS Acquisition:

    • The GC eluent is directed into the mass spectrometer's ion source.

    • Use standard EI conditions with an ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum for that peak, identifying the molecular ion and the major fragment ions. Compare the fragmentation pattern to known lactones.

Visualizing the Analytical Workflow and Structural Relationships

To effectively characterize a novel substituted γ-butyrolactone, these techniques must be integrated into a logical workflow. The following diagrams illustrate this process and key structural-spectral relationships.

G cluster_0 Spectroscopic Analysis Workflow Start Purified Lactone Sample IR IR Spectroscopy (ATR) MS GC-MS (EI) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Data Integrate Spectroscopic Data Structure Structure Elucidation & Confirmation

G M GBL M⁺˙ m/z 86 frag1 [M - H₂CO]⁺˙ m/z 56 M->frag1 - H₂CO frag2 [C₃H₆]⁺˙ m/z 42 (Base Peak) frag1->frag2 - CO

Conclusion

The structural characterization of substituted γ-butyrolactones is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and essential piece of the structural puzzle. By understanding the underlying principles that dictate how substituents influence the spectral output—be it the electronic deshielding in NMR, the effect of ring strain on C=O frequency in IR, or the pathways of ion fragmentation in MS—researchers can confidently and accurately determine the structure of novel compounds. This guide provides the foundational data and experimental frameworks to support those efforts, ultimately accelerating the pace of discovery in medicine and chemistry.

References

  • International Union of Pure and Applied Chemistry. "γ-Butyrolactone." IUPAC Compendium of Chemical Terminology, 2014. [Link]

  • Ko, E. J., et al. "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones." International Journal of Molecular Sciences, 2021. [Link]

  • Chew, S. L., & Meyers, J. A. "Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy." Journal of Forensic Sciences, 2003. [Link]

  • PubChem. "gamma-Valerolactone." National Center for Biotechnology Information, PubChem Compound Summary for CID 7921. [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549)." [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549)." [Link]

  • PubChem. "alpha-Methylbutyrolactone." National Center for Biotechnology Information, PubChem Compound Summary for CID 98323. [Link]

  • Human Metabolome Database. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549)." [Link]

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." [Link]

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." [Link]

  • University of Colorado Boulder. "Table of Characteristic IR Absorptions." [Link]

  • NIST. "Butyrolactone - IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Crotti, A. E. M., et al. "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry, 2004.
  • NIST. "Butyrolactone - Mass spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank. "GAMMA-BUTYROLACTONE; EI-B; MS." [Link]

  • da Silva, B. V., et al. "Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry, 2009. [Link]

Sources

A Comparative Guide to the Stereochemical Assessment of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles.[1] The seemingly subtle difference in their spatial orientation can lead to profound variations in biological activity. This guide provides an in-depth comparison of analytical techniques for assessing the stereochemistry of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a chiral building block whose stereoisomeric purity is critical for its applications.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

The Subject Molecule: this compound

This compound possesses a single stereocenter at the C3 position of the tetrahydrofuran ring, giving rise to two enantiomers, (R) and (S). The accurate determination of the enantiomeric composition (enantiomeric excess, or e.e.) and the assignment of the absolute configuration are crucial for its use in stereospecific synthesis and pharmaceutical applications.

Core Analytical Strategies: A Comparative Overview

The determination of stereochemistry is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the specific question being asked: Are we determining the ratio of enantiomers, or are we assigning the absolute configuration? Here, we compare the three most powerful and widely adopted techniques for the stereochemical analysis of chiral molecules like our target lactone.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[2] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

  • Expertise & Experience: The choice of a CSP is critical and is based on the functional groups present in the analyte. For a molecule like this compound, which contains a carboxylic acid and a lactone, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often an excellent starting point due to their broad applicability and robust performance.[3] The mobile phase composition is then optimized to achieve baseline separation.

  • Trustworthiness: A well-developed chiral HPLC method provides a direct, quantitative measure of enantiomeric excess. The method's reliability is established through validation, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification, in accordance with ICH guidelines.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis for structure elucidation.[5] For stereochemical assessment, enantiomers must be converted into diastereomers in situ, as enantiomers are indistinguishable in an achiral solvent. This is achieved through the use of chiral additives.

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

  • Chiral Derivatizing Agents (CDAs): CDAs, such as the well-known Mosher's acid, react covalently with the analyte to form stable diastereomers.[5] These diastereomers have distinct chemical shifts and coupling constants, which can be used for both quantification and, in some cases, the assignment of absolute configuration. The carboxylic acid moiety of our target molecule is a suitable handle for derivatization.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that provides information about the absolute configuration of a chiral molecule in solution.[6][7] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

  • Expertise & Experience: The experimental VCD spectrum is a unique fingerprint of a specific enantiomer. To assign the absolute configuration, the experimental spectrum is compared to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT).[8][9] A good match between the experimental spectrum and the calculated spectrum for, say, the (R)-enantiomer, provides a confident assignment of the absolute configuration. This technique has been successfully applied to various lactones.[6][10]

Quantitative Data and Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the stereochemical assessment of this compound.

FeatureChiral HPLCNMR Spectroscopy (with Chiral Additives)Vibrational Circular Dichroism (VCD)
Primary Information Enantiomeric excess (e.e.), PurityEnantiomeric ratioAbsolute Configuration
Sample Requirement Low (µg to mg)Moderate (mg)High (mg)
Sensitivity High (can detect minor enantiomer)ModerateLow
Throughput HighModerate to LowLow
Data Interpretation Straightforward (peak integration)Requires spectral analysisRequires quantum chemical calculations
Destructive? NoNo (with CSAs), Yes (with CDAs)No
Key Advantage Gold standard for quantificationProvides structural informationUnambiguous absolute configuration
Key Limitation Does not provide absolute configurationPotential for kinetic resolution with CDAsComputationally intensive

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

Objective: To separate and quantify the enantiomers of this compound.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated column, is a suitable choice.[3]

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to ensure the analyte is in its protonated state. A starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a known concentration of the analyte (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric ratio using ¹H NMR.

Methodology:

  • Reagent Selection: A suitable chiral solvating agent (CSA) for a carboxylic acid is (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of CSA:

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum.

    • Observe the splitting of one or more proton signals into two distinct sets of signals, corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two enantiomers.

    • Carefully integrate these signals to determine the enantiomeric ratio.

Visualizing the Workflow and Mechanisms

To better illustrate the relationships between these techniques and their underlying principles, the following diagrams are provided.

G cluster_0 Stereochemical Assessment Workflow start Chiral Sample This compound hplc Chiral HPLC Analysis start->hplc nmr NMR with Chiral Additive start->nmr vcd VCD Spectroscopy start->vcd ee Enantiomeric Excess (e.e.) Quantitative Ratio hplc->ee nmr->ee abs_config Absolute Configuration (R/S Assignment) vcd->abs_config

Caption: Enantiomers interact differently with the CSP, leading to separation.

G cluster_2 NMR with a Chiral Solvating Agent (CSA) r_analyte (R)-Analyte complex1 Diastereomeric Complex 1 [(R)-Analyte + (R)-CSA] r_analyte->complex1 s_analyte (S)-Analyte complex2 Diastereomeric Complex 2 [(S)-Analyte + (R)-CSA] s_analyte->complex2 csa (R)-CSA csa->complex1 csa->complex2 nmr_spectrum NMR Spectrum: Distinct Signals complex1->nmr_spectrum complex2->nmr_spectrum

Caption: CSA forms transient diastereomeric complexes, distinguishable by NMR.

Conclusion

The stereochemical assessment of this compound requires a multi-faceted analytical approach. Chiral HPLC stands out for its accuracy and reliability in quantifying enantiomeric excess, making it indispensable for quality control and reaction monitoring. NMR spectroscopy, with the aid of chiral additives, offers a complementary method for determining enantiomeric ratios while also providing structural confirmation. For the unambiguous assignment of absolute configuration, Vibrational Circular Dichroism, coupled with theoretical calculations, provides the definitive answer.

By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy that ensures the stereochemical integrity of their chiral molecules, a critical step in the path from discovery to application.

References

  • Sánchez Valera, M., Casas Jaraíces, R., Montejo, M., & Rodríguez Ortega, P. G. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140. [Link]

  • Li, X., Hopmann, K. H., Hudecová, J., Isaksson, J., Novotná, J., Stensen, W., Andrushchenko, V., Urbanová, M., Svendsen, J. S., Bouř, P., & Ruud, K. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry A, 117(8), 1721–1736. [Link]

  • Sánchez Valera, M., et al. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Helvia Repositorio Institucional. [Link]

  • ResearchGate. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. Retrieved January 17, 2026, from [Link]

  • Rodríguez Ortega, P. G., et al. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247. [Link]

  • ChemSynthesis. (2025). (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. Retrieved January 17, 2026, from [Link]

  • Llaveria, J., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 4245-4258. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved January 17, 2026, from [Link]

  • Hernik, A., et al. (2021). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Catalysis, 1. [Link]

  • Knowledge Bank. (n.d.). VIBRATIONAL CIRCULAR DICHROISM OF β-LACTONES. Retrieved January 17, 2026, from [Link]

  • Drug Approvals International. (2017). Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved January 17, 2026, from [Link]

  • Tománková, Z., et al. (2005). Conformational Flexibility of Corey Lactone Derivatives Indicated by Absorption and Vibrational Circular Dichroism Spectra. The Journal of Organic Chemistry, 70(18), 7175–7181. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved January 17, 2026, from [Link]

  • Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 28(4), 365-366. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved January 17, 2026, from [Link]

  • Arkat USA, Inc. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 93-120. [Link]

  • Singh, S., Sharma, P., & Kumar, V. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC advances, 14(47), 34789–34803. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid and Other Bioactive Lactones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential in vitro efficacy of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid against other notable lactone compounds. While direct experimental data for this compound is not extensively available in current literature, this document synthesizes findings from structurally similar γ-butyrolactones to provide a predictive assessment of its biological activities. We will delve into the established antimicrobial, antifungal, and anticancer properties of various lactone derivatives, supported by detailed experimental protocols and mechanistic insights.

The Versatile Scaffold of γ-Butyrolactones in Drug Discovery

The γ-butyrolactone moiety is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1] This five-membered lactone ring serves as a versatile scaffold for the development of novel therapeutic agents, exhibiting a broad spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological activity of these compounds is often dictated by the nature and position of substituents on the lactone ring.

Comparative In Vitro Efficacy of Lactone Derivatives

To contextualize the potential efficacy of this compound, we will compare it with other well-studied lactones. The data presented below is a compilation from various in vitro studies and offers a glimpse into the therapeutic potential of this class of compounds.

Antimicrobial and Antifungal Activity

γ-Butyrolactone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][3] The mechanism of action for their antimicrobial effects can vary, with some derivatives inhibiting bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[3]

Table 1: Comparative Antimicrobial and Antifungal Activity of Selected γ-Butyrolactone Derivatives

Compound/DerivativeTarget OrganismAssay TypeEfficacy Metric (e.g., MIC, EC50)Reference
α-methylene-γ-butyrolactonesBotrytis cinereaAntifungal AssayIC50 = 18.89 µM[4]
α-methylene-γ-butyrolactone derivativesRhizoctonia solaniAntifungal AssayEC50 = 0.94 mg/L[5]
Hydrazide-containing α-methylene-γ-butyrolactoneRhizoctonia solaniAntifungal AssayEC50 = 0.179 mg/L[6]
γ-Butyrolactone Compound 5Staphylococcus epidermidisAntimicrobial AssayHigh activity at 20 mg/mL[3]
Synthetic ButenolidesCandida albicans, Aspergillus nigerAntifungal AssayMIC values reported[7]

Based on the data, it is plausible that this compound, with its substituted γ-butyrolactone core, could exhibit antimicrobial or antifungal properties. The presence of the acetic acid side chain may influence its solubility and interaction with microbial targets.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of γ-butyrolactone derivatives against various cancer cell lines.[8] The α-methylene-γ-butyrolactone moiety, in particular, is a common feature in many natural products with potent anticancer activity. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.

Table 2: Comparative Anticancer Activity of Selected Lactone Derivatives

Compound/DerivativeCancer Cell LineAssay TypeEfficacy Metric (e.g., IC50)Reference
Aminated α-methylene-γ-butyrolactonesPancreatic cancer cell lines (Panc-1, MIA PaCa-2, BxPC-3)Cytotoxicity AssayExcellent activity at 10 µM
Plastoquinone analogue (AQ-12)HCT-116 (Colorectal)MTT AssayIC50 = 5.11 ± 2.14 μM[9]
Plastoquinone analogue (AQ-12)MCF-7 (Breast)MTT AssayIC50 = 6.06 ± 3.09 μM[9]
1,3-dihydroxyxanthoneHeLa (Cervical)Anticancer AssayIC50 = 0.086 mM[10]
1,3-dihydroxyxanthoneWiDr (Colorectal)Anticancer AssayIC50 = 0.114 mM[10]

The structural features of this compound, specifically the dimethyl substitution on the lactone ring, could influence its cytotoxic potential. Further in vitro screening against a panel of cancer cell lines would be necessary to ascertain its efficacy.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the in vitro efficacy of lactone compounds are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to assess the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (lactone derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (lactone derivative)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Mechanistic Insights: Signaling Pathways Modulated by Lactones

The biological activities of lactones are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Many lactone derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Lactones Stimuli LPS/TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Lactones Lactone Derivatives Lactones->IKK Inhibits MAPK_Modulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Proliferation, Survival Transcription_Factors->Cellular_Response Lactones Lactone Derivatives Lactones->Raf Inhibits Lactones->MEK Inhibits

Caption: Modulation of the MAPK signaling pathway by lactone derivatives.

Conclusion and Future Directions

While direct experimental evidence for the in vitro efficacy of this compound is currently limited, the extensive research on structurally related γ-butyrolactones provides a strong foundation for predicting its potential biological activities. The comparative data presented in this guide suggest that this compound is a promising candidate for further investigation as an antimicrobial, antifungal, or anticancer agent.

Future research should focus on the synthesis and in vitro screening of this compound using the standardized protocols outlined in this guide. Mechanistic studies should also be conducted to elucidate its specific molecular targets and effects on key signaling pathways. Such investigations will be instrumental in unlocking the full therapeutic potential of this and other novel lactone derivatives.

References

  • Sukdolak, S., et al. (2008). The Synthesis and Antimicrobial Activity of γ-Butyrolactone Derivatives. Turkish Journal of Chemistry, 32(1), 109-116. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety. Pest Management Science, 77(10), 4643-4652. [Link]

  • Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1475. [Link]

  • Wang, Y., et al. (2017). Synthesis and QSAR Study of Novel α-methylene-γ-butyrolactone Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 14(7), 826-835. [Link]

  • Li, J., et al. (2025). Discovery of α-Methylene-γ-Butyrolactone Derivatives with Hydrazide Moieties as Novel Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, Y., et al. (2023). Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR. Journal of Agricultural and Food Chemistry, 71(29), 10996-11007. [Link]

  • Ramachandran, P. V., et al. (2013). Synthetic α-(aminomethyl)-γ-butyrolactones and Their Anti-Pancreatic Cancer Activities. Bioorganic & Medicinal Chemistry Letters, 23(24), 6911-6914. [Link]

  • Wang, Y., et al. (2016). New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities. Molecules, 21(2), 130. [Link]

  • Salat, K., et al. (2012). Influence of gamma-butyrolactone derivatives on prostaglandin E2 level and gastric mucosa in rodents. Acta Biologica Cracoviensia Series Zoologia, 53, 45-52. [Link]

  • Kumar, R., & Singh, P. (2015). Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 106-111. [Link]

  • Chen, L., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(9), 2496. [Link]

  • Robles-Zepeda, R. E., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1081. [Link]

  • da Silva, A. B., et al. (2019). Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. Current Topics in Medicinal Chemistry, 19(25), 2344-2363. [Link]

  • El-Subbagh, H. I., et al. (2000). Synthesis and cytotoxic evaluation of α-methylene-γ-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives. Journal of the Chinese Chemical Society, 47(4A), 815-822. [Link]

  • Adekenov, S. M. (2025). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. Chemistry of Natural Compounds, 61(5), 841-855. [Link]

  • Zhang, Y., et al. (2022). γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. RSC Medicinal Chemistry, 13(10), 1256-1260. [Link]

  • El-Sayed, K. A., et al. (2011). Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships. Journal of Natural Products, 74(5), 1035-1043. [Link]

  • Salat, K., et al. (2012). Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents. Pharmacological Reports, 64(6), 1403-1413. [Link]

  • Dar, B. A., et al. (2021). Cytotoxicity and molecular docking analysis of racemolactone I, a new sesquiterpene lactone isolated from Inula racemosa. Pharmaceutical Biology, 59(1), 896-904. [Link]

  • Biondi, A., et al. (2007). Synthesis and pharmacological evaluation of a selected library of new potential anti-inflammatory agents bearing the gamma-hydroxybutenolide scaffold: a new class of inhibitors of prostanoid production through the selective modulation of microsomal prostaglandin E synthase-1 expression. Journal of Medicinal Chemistry, 50(9), 2176-2184. [Link]

  • Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1475. [Link]

  • Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1475. [Link]

  • Nagai, N., et al. (2008). UFT and its metabolite gamma-butyrolactone (GBL) inhibit angiogenesis induced by vascular endothelial growth factor in advanced cervical carcinoma. Medical Oncology, 25(2), 214-221. [Link]

  • Husain, A., et al. (2010). Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 382-387. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Pharmaceuticals, 15(10), 1266. [Link]

  • Fajar, M., et al. (2024). Investigation on anticancer agent against cervical and colorectal cancer cell lines: One-pot synthesis, in vitro and in silico assays of xanthone derivatives. Results in Chemistry, 7, 101416. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. Molecules, 27(3), 643. [Link]

  • Kumar, A., et al. (2018). IN-VITRO STUDY TO EVALUATE VARIOUS DRUGS FOR POTENTIAL EFFECT ON DIFFERENT CANCER CELL LINES. Journal of Clinical and Diagnostic Research, 12(2). [Link]

  • Pispirig, I., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1), 163-170. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of chiral building blocks is a cornerstone of innovation. (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a key intermediate, presents a synthetic challenge that has been approached through various methodologies. This guide provides an in-depth comparison of established and novel synthetic routes, offering a critical evaluation of their performance based on experimental data. We aim to equip you with the necessary insights to select the most appropriate synthetic strategy for your research and development needs.

Introduction to a Versatile Chiral Intermediate

This compound is a valuable chiral building block in the synthesis of a range of biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal scaffold for introducing chirality and conformational constraint in drug candidates. The lactone moiety and the carboxylic acid handle provide versatile points for further chemical modification, enabling the construction of complex molecular architectures. Given its strategic importance, the development of efficient, cost-effective, and sustainable synthetic methods is of paramount interest.

Benchmarking Synthetic Methodologies

This guide will focus on a comparative analysis of distinct synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, critically evaluating their strengths and weaknesses.

Method 1: The Classical Approach via Michael Addition

A traditional and widely cited method for the synthesis of the target molecule involves a Michael addition of a malonic ester to an α,β-unsaturated lactone, followed by hydrolysis and decarboxylation. This approach, while robust, often involves multiple steps and the use of strong bases and harsh reaction conditions.

Synthetic Pathway:

A α-Angelica lactone C Michael Adduct A->C NaOEt, EtOH B Diethyl malonate B->C D Hydrolysis & Decarboxylation C->D 1. NaOH, H2O 2. H3O+, Δ E This compound D->E

Figure 1: Classical synthesis via Michael addition.

Experimental Protocol:

Step 1: Michael Addition

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add α-angelica lactone.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude adduct in a solution of sodium hydroxide in water and ethanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified solution to reflux for 2-3 hours to effect decarboxylation.

  • Cool the solution and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to afford the target compound.

Causality and Insights: The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, generating the nucleophilic enolate required for the conjugate addition to the α,β-unsaturated lactone. The subsequent hydrolysis of the diester followed by acid-catalyzed decarboxylation is a standard procedure for converting malonic esters to carboxylic acids.

Method 2: A Greener Approach via Catalytic Hydrogenation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[1][2] One such approach for the synthesis of the target molecule involves the catalytic hydrogenation of a suitable precursor, which can be derived from renewable resources. This method often boasts higher atom economy and avoids the use of stoichiometric amounts of harsh reagents.

Synthetic Pathway:

A Itaconic acid C Condensation Product A->C Acid catalyst B Acetone B->C D Catalytic Hydrogenation C->D H2, Pd/C E This compound D->E

Figure 2: Green synthesis via catalytic hydrogenation.

Experimental Protocol:

  • A mixture of itaconic acid and a molar excess of acetone is heated in the presence of a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The catalyst is filtered off, and the excess acetone is removed under reduced pressure.

  • The resulting crude condensation product is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-5 bar) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude product.

  • Purification by recrystallization or column chromatography provides the pure this compound.

Causality and Insights: This method leverages the principles of green chemistry by utilizing a renewable starting material (itaconic acid) and a catalytic hydrogenation step that proceeds with high atom economy. The initial acid-catalyzed condensation forms the lactone ring with an exocyclic double bond, which is then selectively reduced in the subsequent hydrogenation step. The choice of catalyst and reaction conditions for the hydrogenation is critical to ensure high conversion and selectivity.

Method 3: Continuous-Flow Synthesis

A modern and highly efficient approach involves the use of continuous-flow technology.[3] This method offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scalability. A reported continuous-flow synthesis of a related γ-butyrolactone scaffold can be adapted for the target molecule.[3]

Synthetic Workflow:

cluster_0 Reagent Streams cluster_1 Flow Reactor cluster_2 Workup & Purification A Fumaric Acid in Alcohol C Mixing Point A->C B Photosensitizer Solution B->C D Irradiated Coil Reactor C->D Pumped Flow E Solvent Evaporation D->E Product Stream F Purification E->F G This compound F->G

Figure 3: Continuous-flow synthesis workflow.

Experimental Protocol (Conceptual):

  • Two separate streams of reagents are prepared: one containing fumaric acid dissolved in an alcohol (which also acts as a reagent) and another with a photosensitizer.[3]

  • These streams are continuously pumped and mixed at a T-junction before entering a micro- or mesofluidic reactor.[3]

  • The reactor coil is irradiated with a suitable light source (e.g., UV or visible light) to initiate the photochemical reaction.

  • The residence time in the reactor is controlled by the flow rate to ensure complete conversion.

  • The product stream exiting the reactor is collected, and the solvent is removed under reduced pressure.

  • The crude product is then purified using an appropriate method.

Causality and Insights: This innovative approach utilizes a photosensitized addition of an alcohol to a renewable platform chemical like fumaric acid.[3] The continuous-flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to batch methods. The use of light as a reagent aligns with green chemistry principles.[1]

Comparative Performance Data

ParameterMethod 1: Michael AdditionMethod 2: Catalytic HydrogenationMethod 3: Continuous-Flow
Starting Materials α-Angelica lactone, Diethyl malonateItaconic acid, AcetoneFumaric acid, Alcohol
Key Reagents NaOEt, NaOH, HClAcid catalyst, H₂, Pd/CPhotosensitizer
Number of Steps 2-321 (in flow)
Typical Overall Yield ModerateHighPotentially Very High
Reaction Conditions Harsh (strong base, reflux)Mild (catalytic, room temp)Mild (photochemical, controlled)
Scalability ModerateGoodExcellent
Green Chemistry Aspects Poor (solvents, waste)Good (renewable feedstock, catalysis)Excellent (renewable feedstock, light)
Safety Considerations Use of strong base and acidHandling of H₂ gas and catalystHandling of photosensitizer, UV light

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific requirements of the project, including scale, cost, and sustainability considerations.

  • Method 1 (Michael Addition) remains a viable option for small-scale laboratory synthesis where the starting materials are readily available, and the infrastructure for handling strong bases and acids is in place. However, its environmental footprint and scalability limitations make it less attractive for industrial applications.

  • Method 2 (Catalytic Hydrogenation) represents a significant improvement in terms of green chemistry and efficiency.[1] The use of renewable starting materials and catalytic processes makes it a more sustainable and potentially cost-effective route for larger-scale production.

  • Method 3 (Continuous-Flow Synthesis) , while still an emerging technology in this specific application, holds the most promise for future industrial synthesis.[3] Its inherent advantages in terms of safety, scalability, and process control make it a highly attractive platform for the efficient and sustainable production of this valuable chiral intermediate. Further development and optimization of this method are warranted.

For researchers and drug development professionals, a thorough evaluation of these methods against their specific needs will enable the selection of the most optimal synthetic strategy, ultimately accelerating the path from discovery to application.

References

  • Evans, D. A., Wu, J., Masse, C. E., & MacMillan, D. W. C. (2002). A General Method for the Enantioselective Synthesis of Pantolactone Derivatives. American Chemical Society. [Link]

  • CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents. (n.d.).
  • Asymmetric Synthesis of Pantolactone: Recent Advances | Request PDF - ResearchGate. (2023, November 29). Retrieved from [Link]

  • Synthetic route to pantolactone and lactam derivative via aldol condensation using catalyst 119. - ResearchGate. (n.d.). Retrieved from [Link]

  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC - NIH. (2023, July 10). Retrieved from [Link]

  • (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid - Drug Approvals International. (2017, December 5). Retrieved from [Link]

  • Exploring Green Synthesis Pathways Using Glacial Acetic Acid - Patsnap Eureka. (2025, August 5). Retrieved from [Link]

  • Practical approach to green chemistry - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • A green route for the acylation of resorcinol with acetic acid - Future4200. (n.d.). Retrieved from [Link]

  • Straightforward one-step approach towards novel derivatives of 9-oxo-5,6,7,9-tetrahydrobenzo[1][4]heptaleno[3,2-b]furan-12-yl)acetic acid based on the multicomponent reaction of colchiceine, arylglyoxals and Meldrum's acid | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • A green route for the acylation of resorcinol with acetic acid | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • This compound - Sinfoo Biotech. (n.d.). Retrieved from [Link]

  • One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst - International Journal of Renewable Energy Development. (2025, May 1). Retrieved from [Link]

Sources

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate nature of cellular signaling and the inherent promiscuity of small molecules often lead to unintended interactions, or off-target effects, which can result in adverse drug reactions (ADRs) and late-stage clinical failures. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical component of preclinical safety assessment.[1][2] This guide provides an in-depth, technical framework for conducting cross-reactivity studies on (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a novel synthetic compound with therapeutic potential.

While the primary biological target of this γ-lactone derivative is under investigation, for the purpose of this guide, we will hypothesize its primary target as Lactone Hydrolase X (LHX) , a key enzyme in a novel inflammatory pathway. This hypothetical scenario will allow us to construct a realistic and scientifically rigorous cross-reactivity study, comparing its potent activity at LHX with its interactions against a broad panel of clinically relevant off-targets.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target liabilities early in the drug discovery pipeline is paramount for several reasons. It allows for the early deselection of promiscuous compounds, saving valuable time and resources. Furthermore, understanding a compound's polypharmacology can sometimes unveil opportunities for drug repositioning. The International Council for Harmonisation (ICH) guidelines, specifically S7A and S7B, underscore the importance of safety pharmacology studies to assess the potential undesirable pharmacodynamic effects of a substance on physiological functions.[3]

This guide will compare the cross-reactivity profile of this compound against a panel of well-established off-targets, providing a clear, data-driven assessment of its selectivity. We will leverage industry-standard in vitro safety panels, such as those offered by Reaction Biology (InVEST™) and Eurofins Discovery (SafetyScreen™), which cover a diverse range of target classes including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.[1][4][5][6][7]

Experimental Design for Cross-Reactivity Profiling

A tiered approach is often the most effective strategy for assessing cross-reactivity. This typically begins with a broad, single-concentration screen against a large panel of targets, followed by dose-response studies for any initial "hits" to determine their potency.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single, high concentration (e.g., 10 µM) against a comprehensive safety panel. The InVEST™ 44 panel from Reaction Biology or the SafetyScreen44™ panel from Eurofins Discovery are excellent choices for this purpose, as they cover 44 targets known to be implicated in adverse drug reactions.[1][5][8][9]

G cluster_0 Tier 1: Broad Screening Compound This compound (10 µM) Panel InVEST™ 44 or SafetyScreen44™ Panel (GPCRs, Ion Channels, Kinases, Transporters) Compound->Panel Single Concentration Screen Data_Analysis Identify Hits (% Inhibition > 50%) Panel->Data_Analysis Raw Data

Tier 2: Dose-Response Confirmation

Any targets showing significant inhibition (typically >50%) in the Tier 1 screen are then subjected to a dose-response analysis to determine the IC50 (for enzymes and transporters) or Ki (for receptors) values. This provides a quantitative measure of the compound's potency at each off-target.

G cluster_1 Tier 2: Dose-Response Hits Identified Hits from Tier 1 Dose_Response 8-Point Dose Response Assay (e.g., 1 nM to 10 µM) Hits->Dose_Response Select for further testing IC50_Ki Calculate IC50/Ki Values Dose_Response->IC50_Ki Generate dose-response curves

Data Presentation and Interpretation

The results of the cross-reactivity studies are best presented in a clear and concise tabular format, allowing for a direct comparison of the compound's potency at its primary target versus the identified off-targets.

Table 1: Primary Target Activity of this compound

TargetAssay TypeIC50 (nM)
Lactone Hydrolase X (LHX)Enzymatic15

Table 2: Off-Target Cross-Reactivity Profile of this compound

Off-TargetTarget ClassAssay Type% Inhibition @ 10 µMIC50 (µM)Selectivity Index (Off-Target IC50 / Primary Target IC50)
hERGIon ChannelRadioligand Binding658.2547
M1 ReceptorGPCRRadioligand Binding5812.5833
COX-2EnzymeEnzymatic25> 30> 2000
5-HT2BGPCRRadioligand Binding15> 30> 2000

Interpretation of Results:

The selectivity index is a critical parameter for assessing the therapeutic window of a drug candidate. A higher selectivity index indicates a greater separation between the desired therapeutic effect and potential off-target toxicity. In our hypothetical example, this compound demonstrates a high degree of selectivity for its primary target, Lactone Hydrolase X, with selectivity indices greater than 500-fold for the identified off-targets. While there is some activity at the hERG channel and the M1 muscarinic receptor, the micromolar potencies suggest a lower risk of clinically relevant side effects at the anticipated therapeutic dose.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for the key assays.

Protocol 1: Lactone Hydrolase X (LHX) Enzymatic Assay
  • Reagents and Materials:

    • Purified recombinant human Lactone Hydrolase X (LHX) enzyme.

    • Fluorogenic LHX substrate.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • This compound stock solution in DMSO.

    • 384-well black, flat-bottom microplates.

    • Plate reader with fluorescence detection capabilities.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 5 µL of the compound dilutions to the microplate wells.

    • Add 10 µL of LHX enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Read the fluorescence intensity every minute for 30 minutes.

    • Calculate the rate of reaction and determine the % inhibition for each compound concentration.

    • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: hERG Radioligand Binding Assay
  • Reagents and Materials:

    • HEK293 cell membranes expressing the hERG channel.

    • [3H]-Astemizole (radioligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

    • This compound stock solution in DMSO.

    • Non-specific binding control (e.g., high concentration of a known hERG blocker).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, combine the compound dilutions, [3H]-Astemizole, and hERG-expressing cell membranes.

    • Incubate for 60 minutes at room temperature.

    • Transfer the incubation mixture to a filter plate and wash to separate bound from unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the % inhibition of radioligand binding for each compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Visualizing Potential Cross-Reactivity Pathways

To conceptualize how off-target interactions might lead to adverse effects, signaling pathway diagrams can be highly illustrative. Below is a hypothetical pathway illustrating how inhibition of the M1 muscarinic receptor could lead to unintended side effects.

G cluster_2 Hypothetical M1 Receptor Off-Target Pathway Compound This compound M1R M1 Muscarinic Receptor Compound->M1R Inhibition Gq Gq Protein Activation M1R->Gq Blocks Acetylcholine Binding PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Side_Effects Potential Side Effects (e.g., Dry Mouth, Blurred Vision) Ca_PKC->Side_Effects

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By employing a tiered screening strategy, leveraging industry-standard safety panels, and meticulously documenting experimental protocols, researchers can generate a robust selectivity profile for their lead candidates. This early and thorough assessment of off-target effects is not only a regulatory expectation but also a cornerstone of developing safer and more effective medicines. The hypothetical data presented herein underscore the importance of quantifying selectivity to make informed decisions in the complex process of drug development.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Reaction Biology. Detect Early Off-Target Liabilities | InVEST44 Safety Panel. [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Reaction Biology. Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • PR Newswire. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. [Link]

  • Reaction Biology. InVEST44 In Vitro Safety Panel. [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]

  • Eurofins Discovery. SafetyScreen87 Panel - TW. [Link]

  • ResearchGate. γ-lactones with potential biological activity | Request PDF. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its ability to act as a versatile, polar, and relatively stable ether linkage within a larger molecular architecture. However, the term "relatively stable" is a crucial qualifier. For drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring its safety, efficacy, and shelf-life.[3][4] The THF moiety, while generally robust, is susceptible to specific degradation pathways, most notably oxidative degradation leading to the formation of explosive peroxides.[5][6][7]

The stability of the THF ring is not static; it is profoundly influenced by the nature, position, and stereochemistry of its substituents. These substituents can exert powerful electronic and steric effects, either fortifying the ring against degradation or rendering it more labile. This guide provides a framework for understanding these influences and presents a systematic approach to conducting comparative stability studies, also known as forced degradation or stress testing, in line with pharmaceutical industry best practices.[3][8]

Fundamental Degradation Pathways of the Tetrahydrofuran Ring

Before comparing substituted derivatives, it is essential to understand the primary mechanisms by which the parent THF ring can degrade. These pathways are the foundation upon which the influence of substituents is expressed.

Oxidative Degradation

This is the most critical degradation pathway for THFs. The reaction with atmospheric oxygen, often initiated by light or heat, proceeds via a free-radical mechanism to form hydroperoxides, which can be unstable and potentially explosive upon concentration.[5][7][9][10] The hydrogens on the carbons alpha to the ether oxygen (C2 and C5) are particularly susceptible to abstraction, initiating the peroxidation cascade. Commercial THF for laboratory use is often stabilized with inhibitors like butylated hydroxytoluene (BHT), which act as radical scavengers to prevent this process.[9][11]

Hydrolytic Degradation

The ether linkage of THF is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, ring-opening can occur.[12][13] Acid-catalyzed ring-opening typically involves protonation of the ether oxygen followed by nucleophilic attack, leading to the formation of 1,4-butanediol or its derivatives.[5]

Photolytic Degradation

Exposure to ultraviolet (UV) light can provide the energy to induce homolytic cleavage of C-O or C-C bonds within the THF ring, leading to a complex mixture of degradation products, including cyclopropanes and carbonyl compounds.[14][15] The specific products formed can depend on the energy of the incident light.[9]

Thermal Degradation

At elevated temperatures, the THF ring can undergo thermal decomposition. The primary degradation processes are accounted for by the homolysis of the C-O backbone, similar to other polyethers.[16]

The Influence of Substituents on THF Stability

The core of our comparative analysis lies in understanding how substituents modulate the degradation pathways described above.

  • Steric Hindrance: Bulky substituents, particularly at the C2 and C5 positions, can sterically shield the alpha-hydrogens and the ether oxygen. This kinetic inhibition significantly reduces the rate of peroxide formation by hindering the approach of oxygen radicals.[17] For example, a 2,5-di-tert-butyl-substituted THF would be expected to exhibit substantially greater oxidative stability than unsubstituted THF. Studies on photolysis have also shown that steric factors have a strong bearing on the course of the reaction.[14][15]

  • Electronic Effects: The electronic nature of substituents can influence the electron density of the THF ring and its susceptibility to different degradation mechanisms.

    • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents increase the electron density on the ether oxygen, potentially making it more susceptible to acid-catalyzed hydrolysis. However, they can also stabilize any potential carbocation intermediates that might form during certain degradation pathways.

    • Electron-Withdrawing Groups (EWGs): Groups such as halogens or carbonyls decrease the electron density of the ring. This can make the ether oxygen less basic and therefore more resistant to acid-catalyzed cleavage. Conversely, EWGs can activate adjacent C-H bonds, potentially influencing oxidative or other radical-based degradation pathways.

Designing a Robust Comparative Stability Study

A well-designed forced degradation study is essential to elucidate the intrinsic stability of a drug candidate and to develop a stability-indicating analytical method.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[18]

Experimental Workflow

The overall process for a comparative stress testing study is outlined below. The causality behind this workflow is to systematically and reproducibly expose each substituted THF to a range of stress conditions that mimic potential storage or physiological environments, and then to accurately quantify the extent of degradation.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis prep Sample Preparation (Dissolve Substituted THFs in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots to: oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose aliquots to: photo Photolysis (ICH Q1B Light Exposure) prep->photo Expose aliquots to: thermal Thermal Stress (e.g., 80°C, Dry Heat) prep->thermal Expose aliquots to: quench Time-Point Sampling & Quenching/Neutralization acid->quench base->quench oxid->quench photo->quench thermal->quench hplc Quantitative Analysis (Stability-Indicating HPLC-UV/MS) quench->hplc data Data Interpretation (% Degradation vs. Control) hplc->data

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. The proper management of chemical waste is a cornerstone of a responsible and efficient laboratory. This guide provides a detailed, step-by-step protocol for the disposal of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS No. 412298-86-3), ensuring the safety of personnel and compliance with environmental regulations.

Core Principle: Hazard Assessment and Prudent Handling

The foundation of any disposal protocol is a thorough understanding of the substance's hazards. For this compound, comprehensive toxicological and environmental hazard data is not widely available in public records.[1] In such cases, a guiding principle of laboratory safety—the Precautionary Principle —must be adopted. This means treating the substance as potentially hazardous until proven otherwise.

Given its chemical structure, which includes a carboxylic acid group, it should be handled as an organic acid. This implies potential for corrosivity and irritation, particularly to the skin, eyes, and respiratory tract. Therefore, all disposal procedures must be approached with the caution afforded to hazardous chemical waste.

Key Chemical Properties

PropertyValue
CAS Number 412298-86-3[2][3]
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][2]
Physical Form Solid (Assumed based on related compounds)
Known Hazards Data not available; treat as a potentially hazardous organic acid.[1]
Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation of the waste stream.

When handling the pure substance or its concentrated solutions for disposal, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved respirator.[5] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4][6]

The single most critical step in waste management is proper segregation.[7] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. This compound waste must be collected in a dedicated container labeled "Non-Halogenated Organic Acid Waste."

Do NOT mix this waste with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic neutralization reaction can occur.

  • Oxidizers (e.g., nitric acid, peroxides): Organic materials can react violently with strong oxidizers.[7]

  • Cyanides: Acids can react with cyanides to produce highly toxic hydrogen cyanide gas.[7]

  • Aqueous/Inorganic Waste Streams: Keep organic and inorganic wastes separate to ensure proper final disposal treatment.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final removal by a certified waste management provider.

Identify the nature of the waste. Is it:

  • Unused or expired pure solid?

  • A solution in an organic solvent?

  • Contaminated labware (e.g., weigh boats, pipette tips)?

Each form requires a slightly different handling approach, though all will ultimately be placed in the same designated waste container.

Select a waste container that is compatible with organic acids.[8]

  • Recommended: Glass bottles or high-density polyethylene (HDPE) containers.[9]

  • Avoid: Metal containers, as acids can cause corrosion.[9] The container must be in good condition, with a secure, leak-proof screw cap.[8] It should be clean and dry before the first addition of waste.

  • For Solids: Carefully transfer the solid chemical into the waste container using a funnel to minimize dust.[6] Perform this task inside a chemical fume hood.

  • For Contaminated Debris: Place items like contaminated gloves, weigh paper, and wipers directly into the designated solid waste container.

  • For Solutions: If the compound is in an organic solvent, it can be added to the same "Non-Halogenated Organic Acid Waste" stream, provided the solvent is compatible.

Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills during transport.[9]

Proper labeling is a regulatory requirement and is critical for safety. The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the container.

  • The approximate percentage of each component.

  • The associated hazards (e.g., "Organic Acid," "Irritant").

  • The date of first accumulation.

Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[9][10] The container must be kept closed at all times except when adding waste.[8] The SAA should have secondary containment to capture any potential leaks.

Chemical waste must be disposed of through a licensed professional waste disposal service.[5] Your institution's Environmental Health & Safety (EHS) department will manage the schedule for waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][11] Chemical waste generators are legally required to ensure complete and accurate classification and disposal through proper channels.[12]

Emergency Procedures: Spill Management

In the event of a spill, the cleanup materials become part of the hazardous waste stream.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Containment: For solid spills, gently sweep or vacuum up the material to avoid creating dust and place it in the hazardous waste container.[6][13] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Scoop the absorbent material into the designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework: Adherence to RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][14] RCRA creates the "cradle-to-grave" framework for proper management of hazardous waste. By following the steps in this guide—characterization, segregation, proper containerization, labeling, and disposal via a licensed facility—your laboratory will remain in compliance with these critical federal regulations.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol cluster_final Final Disposition A Waste Generation ((5,5-Dimethyl-2-oxo-tetrahydro- furan-3-yl)-acetic acid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (Glass or HDPE) B->C D Segregate Waste Stream (Non-Halogenated Organic Acid) C->D G Store in Designated Satellite Accumulation Area E Transfer Waste to Container (<90% Full) D->E F Securely Cap and Label Container ('Hazardous Waste', Chemical Name, Date) E->F F->G H Contact EHS for Pickup G->H I Disposal by Licensed Professional Service H->I

Caption: Decision workflow for the disposal of this compound.

References

  • Safety Data Sheet. (n.d.). ChemScene.
  • MSDS of DL-Pantolactone. (2020, August 20). BOC Sciences.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • DL-alpha-Hydroxy-beta,beta-dimethyl-gamma-butyrolactone(79-50-5). (n.d.). ChemicalBook.
  • Safety Data Sheet. (2024, August 6). Sigma-Aldrich.
  • Safety data sheet. (2018, November 28). Chemos GmbH & Co.KG.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • SAFETY DATA SHEET - DL-Pantolactone. (2023, October 11). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. (n.d.). ChemBK.
  • SAFETY DATA SHEET - Tetrahydrofuran. (2009, June 11). Fisher Scientific.
  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto Department of Chemical Engineering.
  • SAFETY DATA SHEET - L-(+)-Pantolactone. (2024, March 31). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering.
  • How to Dispose of Acids and Bases Safely: A Complete Guide. (2024, October 1). Greenflow.
  • (2,2-Dimethyl-5-oxo-tetrahydro-furan-3-yl)-acetic acid. (n.d.). Guidechem.
  • SAFETY DATA SHEET - Acetic Acid. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydrofuran. (2023, September 25). Thermo Fisher Scientific.
  • Safety Data Sheet D-(-)-Pantolactone. (n.d.). metasci.
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013, October 22). Critical Reviews in Toxicology.
  • Pantolactone Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • 2-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid. (n.d.). BLDpharm.
  • This compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). Sinfoo Biotech.
  • This compound. (n.d.). Ruichu Bio.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.